Zonisamide

Catalog No.
S566431
CAS No.
68291-97-4
M.F
C8H8N2O3S
M. Wt
212.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zonisamide

CAS Number

68291-97-4

Product Name

Zonisamide

IUPAC Name

1,2-benzoxazol-3-ylmethanesulfonamide

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

InChI

InChI=1S/C8H8N2O3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H2,9,11,12)

InChI Key

UBQNRHZMVUUOMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N

solubility

31.8 [ug/mL] (The mean of the results at pH 7.4)
Sparingly sol in chloroform, n-hexane. Sol in methanol, ethanol, ethyl acetate, and acetic acid.
In water, 0.80 mg/L, temp not specified
2.09e+00 g/L

Synonyms

3 Sulfamoylmethyl 1,2 benzisoxazole, 3-sulfamoylmethyl-1,2-benzisoxazole, AD 810, AD-810, AD810, CI 912, CI-912, CI912, Zonegran, zonisamide, zonisamide monosodium

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)N

Mechanism of T-Type Calcium Channel Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings on the inhibitory action of zonisamide on T-type calcium channels.

Aspect of Inhibition Experimental Findings Experimental Model
Effect on Current Amplitude Concentration-dependent reduction of T-type ICa; 38.3% ± 5.8% reduction at 50 μM [1]. Cultured human neuroblastoma cells (NB-1) [1].
Effect on Inactivation Kinetics No change in inactivation kinetics or voltage dependence of action [1]. Cultured human neuroblastoma cells (NB-1) [1].
Effect on Steady-State Inactivation Shifts the inactivation curve by approximately -20 mV [1]. Cultured human neuroblastoma cells (NB-1) [1].
Proposed Cellular Mechanism Shifts channel population towards the inactivated state, reducing availability for opening upon depolarization [1]. Based on "resting blocking actions" and shift in inactivation curve [1].

This pharmacological profile is significant in the context of epilepsy. In the thalamocortical circuit, T-type calcium channels in thalamic relay neurons are responsible for generating burst-firing and rhythmic oscillations, such as the 3 Hz spike-and-wave discharges seen in absence seizures [2] [3]. This compound suppresses an important component of the inward current that underlies epileptiform cellular bursting, thereby inhibiting the spread of seizure activity [1].

Core Experimental Context

The foundational insights into this compound's mechanism come from specific laboratory methodologies.

  • Cell Model: The key electrophysiological studies were conducted on cultured neuroblastoma cells of human origin (NB-1) [1].
  • Core Technique: The primary methodology used was the whole-cell voltage-clamp technique to isolate and measure the T-type calcium current (ICa) [1]. This protocol involves clamping the membrane potential at a hyperpolarized holding state (e.g., -100 mV) to ensure T-type channels are de-inactivated, followed by depolarizing test pulses to activate them. The effect of this compound dissolved in the extracellular solution on this current is then measured [1] [3].
  • Data Interpretation: Analysis of current amplitude and the voltage-dependence of channel inactivation (using a double-pulse protocol) revealed the drug's mechanism as a resting state blocker that negatively shifts the inactivation curve [1].

Integrated Mechanisms and Neuroprotective Potential

This compound has multiple mechanisms of action contributing to its clinical efficacy and potential neuroprotective effects.

zonisamide_mechanisms cluster_primary Primary Antiseizure Mechanisms cluster_secondary Contributing & Neuroprotective Mechanisms cluster_effects Cellular Outcomes This compound This compound Sodium Voltage-Gated Sodium Channels This compound->Sodium TType T-Type Calcium Channels This compound->TType Glutamate Inhibits Presynaptic Glutamate Release This compound->Glutamate GABA Enhances GABAergic Function This compound->GABA MAO Monoamine Oxidase Inhibition This compound->MAO Oxidative Reduces Oxidative Stress & Lipid Peroxidation This compound->Oxidative CA Carbonic Anhydrase Inhibition This compound->CA Stabilization Neuronal Membrane Stabilization Sodium->Stabilization Bursting Suppression of Neuronal Burst Firing TType->Bursting Neuroprotection Neuroprotective Effects Glutamate->Neuroprotection GABA->Neuroprotection MAO->Neuroprotection Oxidative->Neuroprotection CA->Neuroprotection Role Uncertain Synchronization Reduced Neural Network Synchronization Bursting->Synchronization

This compound's multi-target mechanism of action [4] [5]

The broad-spectrum efficacy of this compound is attributed to this multi-target mechanism [4]. Its action on sodium and T-type calcium channels is considered primary for stopping seizure spread, while its other activities may contribute to efficacy in various seizure types and offer neuroprotective benefits [2] [5]. Blocking T-type channels is particularly crucial for controlling rhythms in the thalamocortical network [3].

Quantitative Pharmacology & Research Considerations

For research and development purposes, understanding the quantitative binding and functional data is critical. The following table consolidates key pharmacological parameters for this compound.

Parameter Value / Range Context / Notes
IC₅₀ for T-type Channel Blockade 0.05 - 0.5 mM [2] Varies based on experimental system.
Clinical Plasma Concentration 10 - 40 mg/L [4] Trough levels associated with efficacy. Equivalent to ~47 - 188 µM.
Key Molecular Targets CaV3.1, CaV3.2, CaV3.3 (T-type channels); Voltage-gated Sodium Channels [5] Action on all three T-type channel isoforms.
Selectivity Consideration No effect on L-type calcium currents [5] Differentiates it from some calcium channel blockers.

When designing experiments, note that this compound's action is state-dependent, preferentially blocking inactivated channels [1]. Its effect is more pronounced at hyperpolarized membrane potentials where T-type channels are in a de-inactivated state [1]. Drug interactions are also a key variable; concomitant use of enzyme-inducing antiseizure drugs (e.g., carbamazepine, phenytoin) increases this compound clearance, which may require higher doses to achieve target concentrations in experimental and clinical settings [4] [6].

References

zonisamide monoamine oxidase-B MAO-B inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on MAO-B Inhibition

The table below summarizes key quantitative findings from biochemical studies on zonisamide's inhibition of MAO-B.

Parameter Value / Finding Experimental Context
IC₅₀ (Mouse) 25 μM [1] Ex vivo assay in mouse brain homogenates [1].
Kᵢ (Human MAO-B) 3.1 ± 0.3 μM [2] [3] Competitive inhibitor of purified, recombinant human MAO-B [2].
Kᵢ (Rat MAO-B) 2.9 ± 0.5 μM [2] Competitive inhibitor of purified, recombinant rat MAO-B [2].
Specificity No inhibition observed on human or rat MAO-A at concentrations up to 100 μM [2]. Assays with purified, recombinant MAO-A enzymes [2].
Inhibition Type Reversible and competitive [1] [2] Binds within the substrate cavity of MAO-B without forming a permanent covalent bond [1] [2].

Structural Basis and Mechanism of MAO-B Inhibition

The high-resolution crystal structure (1.8 Å) of the human MAO-B-zonisamide complex reveals the precise binding mode. This compound binds competitively within the substrate cavity of MAO-B [2]. Key molecular interactions include:

  • H-bonding: The sulfonamide side chain forms hydrogen bonds with a conserved active site water molecule, which is also bridged to the flavin cofactor and the side chain of Gln206 [2].
  • Hydrophobic Contacts: The benzisoxazole ring of this compound makes van der Waals contacts with residues like Tyr326 and Leu171 at the interface of the entrance and substrate cavities [2].
  • "Open" Conformation: The gating residue Ile199 is in the "open" conformation, similar to other non-covalent inhibitors [2].

This binding mode, distinct from MAO-A's cavity geometry, explains this compound's specificity for the MAO-B isoform [2].

ZNS This compound (ZNS) Water Conserved Water Molecule ZNS->Water H-bond MAOB MAO-B Enzyme (Substrate Cavity) FAD Flavin Cofactor (FAD) Water->FAD Bridged Gln206 Gln206 Water->Gln206 H-bond Lys296 Lys296 Water->Lys296 Bridged

Key molecular interactions of this compound within the human MAO-B active site.

Functional Experimental Evidence and Protocol

The functional relevance of MAO-B inhibition is demonstrated in models of Parkinson's disease. This compound pretreatment attenuates the neurotoxicity induced by MPTP, which requires MAO-B for its conversion to the toxic metabolite MPP+ [1] [4].

Experimental Protocol: MPTP Mouse Model Neuroprotection [1]

  • Animals: Male Swiss Webster mice (10-12 weeks old).
  • Treatment:
    • Neurotoxin: MPTP (30 mg/kg, subcutaneously) administered once daily for 4 days.
    • Intervention: this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) administered concurrently with MPTP.
    • Positive Control: Selegiline (2.5 mg/kg, intraperitoneally), a known MAO-B inhibitor.
  • Endpoint Measurement (7 days post-MPTP):
    • Tissue Collection: Striata are rapidly dissected, frozen, and stored at -60°C.
    • Neurochemical Analysis:
      • Dopamine (DA) and DOPAC: Measured using HPLC with electrochemical detection from perchloric acid extracts of striatal homogenates.
      • Tyrosine Hydroxylase (TH) Content: Quantified via ELISA, serving as a marker for dopaminergic neuron integrity.
      • MPP+ Levels: Analyzed in striatal tissue using liquid chromatography-mass spectrometry (LC-MS).
  • Key Findings:
    • This compound significantly and dose-dependently attenuated MPTP-induced depletions of striatal DA, DOPAC, and TH [1].
    • This compound treatment substantially reduced the striatal content of MPP+, confirming the inhibition of MPTP's bioactivation by MAO-B in vivo [1].

MPTP MPTP MAOB_Active MAO-B (Active) MPTP->MAOB_Active Bioactivation MPP MPP+ (Toxin) MAOB_Active->MPP NeuronDamage Dopaminergic Neuron Damage MPP->NeuronDamage ZNS_Treatment This compound Treatment MAOB_Inhibited MAO-B (Inhibited) ZNS_Treatment->MAOB_Inhibited Inhibits MAOB_Inhibited->MPTP Blocks conversion Protection Neuroprotection MAOB_Inhibited->Protection

Experimental rationale: this compound inhibits MAO-B, blocking the conversion of MPTP to MPP+ and providing neuroprotection.

Relevance to Other Mechanisms and Clinical Note

This compound has a broad mechanistic profile. Its efficacy in Parkinson's disease likely involves multiple pathways beyond MAO-B inhibition, including modulation of dopaminergic and serotonergic neurotransmission and blockade of T-type calcium channels [5] [2].

A crucial clinical consideration is that this compound is a reversible MAO-B inhibitor. Unlike irreversible inhibitors like selegiline, it does not produce a permanent effect on the enzyme, which may influence its drug interaction profile [1].

References

Primary Metabolic Pathway and Pharmacokinetic Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core quantitative data on zonisamide's pharmacokinetics are summarized in the table below.

Parameter Description
Primary Metabolic Enzyme Cytochrome P450 3A4 (CYP3A4) [1] [2] [3]
Secondary Metabolic Enzymes CYP2C19, CYP3A5 (minor contributions) [1] [3]
Key Metabolite 2-sulfamoylacetylphenol (SMAP) [1] [4]
Oral Bioavailability ≥90% (high) [2] [5] [4]
Time to Peak Plasma Concentration (Tmax) 2 to 6 hours (delayed by food) [1] [2] [4]
Elimination Half-Life 50 to 69 hours (plasma); allows for once-daily dosing [1] [2] [6]
Time to Steady State Approximately 14 days [1] [2]
Protein Binding Approximately 40% [1] [2] [4]
Route of Elimination Primarily renal (62% in urine, 35% as unchanged drug) [1] [4]

This compound's long half-life enables stable, once-daily dosing and facilitates rapid attainment of therapeutic levels during dose adjustments with CYP3A4 inducers [1] [7].

Drug-Drug Interactions (DDIs)

This compound has a favorable drug interaction profile as it does not induce or inhibit hepatic enzymes, minimizing its impact on other drugs [1] [2] [7]. However, its own metabolism is affected by drugs that modulate CYP3A4 activity.

This compound This compound SMAP Metabolite (SMAP) This compound->SMAP Metabolism via CYP3A4 NoEffect No Clinically Significant Impact on Other Drugs This compound->NoEffect Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->this compound Increased Plasma Levels Inducers CYP3A4 Inducers (e.g., Carbamazepine) Inducers->this compound Decreased Plasma Levels

Relationship between this compound metabolism and interacting drugs.

The following table outlines the key interaction types and clinical management guidance.

Interacting Drug Effect on this compound Proposed Mechanism Clinical Management
CYP3A4 Inducers (e.g., Carbamazepine, Phenytoin, Phenobarbital) [1] [6] [7] Increased clearance; reduced half-life and plasma levels [1] [6] [5] Induction of CYP3A4-mediated metabolism [1] May require higher this compound doses to maintain efficacy [7].
Strong CYP3A4 Inhibitors (e.g., Ketoconazole) [1] [3] Decreased metabolism; increased plasma levels [1] [3] Inhibition of CYP3A4-mediated metabolism [1] [3] May require lower this compound doses; monitor for adverse effects [1].

This compound does not exhibit clinically significant interactions with sodium valproate, lamotrigine, or oral contraceptives [2] [7].

Key Experimental Protocols

The primary evidence for CYP3A4's role in this compound metabolism comes from well-established in vitro methodologies.

Identification of Metabolizing Enzymes Using Expressed Human CYPs

This protocol identifies specific cytochrome P450 enzymes responsible for metabolizing a drug [3].

  • Objective: To identify the human cytochrome P450 (CYP) enzymes capable of metabolizing this compound.
  • Materials:
    • Recombinant human CYP enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5).
    • This compound substrate.
    • Incubation system (e.g., NADPH-generating system).
    • High-Performance Liquid Chromatography (HPLC) apparatus for detecting and quantifying the metabolite 2-sulfamoylacetylphenol (SMAP).
  • Methodology:
    • Incubation: Incubate this compound with each individual expressed human CYP enzyme under controlled conditions (e.g., specific pH, temperature, time).
    • Reaction Termination: Stop the enzymatic reaction at predetermined time points.
    • Analysis: Use HPLC to measure the formation of the primary reductive metabolite, SMAP, in each incubation mixture.
  • Key Findings: The study concluded that CYP3A4 showed the highest intrinsic clearance for this compound reduction, with minor contributions from CYP2C19 and CYP3A5 [3].
Prediction of Drug-Drug Interactions Using Human Liver Microsomes

This protocol assesses the potential for other drugs to inhibit the metabolism of this compound [3].

  • Objective: To predict the potential for in vivo drug-drug interactions by assessing the inhibition of this compound metabolism in a human liver microsome model.
  • Materials:
    • Human liver microsomes (a mixed enzyme system containing natural CYP levels).
    • This compound substrate.
    • Potential interacting drugs/inhibitors (e.g., ketoconazole, carbamazepine).
    • HPLC for SMAP quantification.
  • Methodology:
    • Co-incubation: Incubate this compound with human liver microsomes in the presence and absence of various potential inhibitor drugs.
    • Kinetic Analysis: Measure the rate of SMAP formation to determine the inhibition constant (Ki) for each inhibitor.
    • In Vitro-In Vivo Extrapolation: Use the Ki values and the known unbound concentration of the inhibitor in vivo (Iu) to predict the change in this compound clearance in patients.
  • Key Findings: The metabolism of this compound was markedly inhibited by known CYP3A4 inhibitors like ketoconazole. Predictive models suggested a maximal decrease in this compound clearance to 31% of baseline when co-administered with ketoconazole [3].

References

zonisamide neuroprotection Parkinson disease model

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Neuroprotection

Zonisamide's neuroprotective action appears to be multi-faceted, targeting several pathways implicated in PD pathogenesis. The following diagram outlines the key mechanistic pathways identified in preclinical research.

ZA cluster_mechanisms Key Neuroprotective Mechanisms cluster_outcomes Neuroprotective Outcomes This compound This compound MAOB Inhibition of MAO-B This compound->MAOB BDNF Increased BDNF Expression This compound->BDNF Inflammation Suppression of Neuroinflammation This compound->Inflammation xCT Modulation of System xc⁻ This compound->xCT LessOxStress Reduced Oxidative Stress MAOB->LessOxStress Reduces ROS NeuronSurvival Enhanced Dopaminergic Neuron Survival BDNF->NeuronSurvival Trophic Support LessNeuroinflammation Reduced Neuroinflammation Inflammation->LessNeuroinflammation Inhibits Microglia MoreGSH Increased GSH / Antioxidant Defense xCT->MoreGSH Cystine Import LessOxStress->NeuronSurvival LessNeuroinflammation->NeuronSurvival MoreGSH->NeuronSurvival

The primary mechanisms through which this compound exerts neuroprotection include:

  • Reduction of Neuroinflammation: A 2024 longitudinal PET study on early PD patients provided direct human evidence, showing that this compound co-administration led to lower levels of microglial activation compared to patients not on the drug [1].
  • Inhibition of Monoamine Oxidase-B (MAO-B): By reversibly inhibiting MAO-B, this compound reduces the metabolism of dopamine and the consequent production of reactive oxygen species (ROS), which contribute to nigrostriatal degeneration [2].
  • Enhancement of Neurotrophic Factors: Chronic administration of this compound in a genetic PD mouse model was shown to increase the content of Brain-Derived Neurotrophic Factor (BDNF) in the striatum and ventral midbrain. BDNF supports neuron survival, growth, and function [3].
  • Modulation of the Cystine/Glutamate Antiporter (System xc⁻): Some preclinical studies suggest this compound may increase the expression of xCT, the specific subunit of system xc⁻. This transporter imports cystine, a precursor for the antioxidant glutathione (GSH), thereby potentially bolstering the brain's antioxidant defenses [4].

Experimental Evidence & Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the experimental designs from key studies.

Study Element Genetic Model (Engrailed mouse) [3] Toxin Model (Lactacystin in mice) [4] Human PET Study [1]
Subject Engrailed mutant mice (a genetic model of PD) C57BL/6J mice Human patients with early-stage PD (Hoehn & Yahr 1-2)
Treatment Groups This compound (25 mg/kg/day) vs. Saline (chronic) This compound (50 mg/kg/day) vs. Vehicle This compound (50 mg/day) + levodopa vs. Levodopa only
Administration Intraperitoneal injection Intraperitoneal injection (starting 3 days before lesion) Oral, once daily

| Key Outcome Measures | - Tyrosine hydroxylase (TH)-positive neuron count

  • Striatal dopamine terminal density
  • Motor behavioral tests
  • BDNF protein levels (ELISA) | - Nigral TH+ neuron count
  • Striatal TH optical density
  • Motor behavior (rotarod, beam test)
  • Non-motor behavior (anxiety tests) | - Microglial activation ([¹¹C]DPA713 PET, BPND)
  • Dopaminergic terminal integrity ([¹¹C]CFT PET, SUVR)
  • Clinical rating scales (UPDRS) | | Primary Result | Significant improvement in dopaminergic neuron survival, striatal innervation, motor function, and increased BDNF. | Significant attenuation of nigral dopaminergic neuron loss and improvement in motor coordination. | Lower microglial activation and higher dopamine transporter binding in the this compound+ group. |

From Bench to Bedside: Clinical Translation

The neuroprotective properties of this compound observed in models are consistent with its established clinical profile.

  • Established Efficacy: this compound is approved in Japan and used elsewhere as an add-on treatment for PD, with 25-50 mg being the typical dose for improving motor symptoms and reducing daily "OFF" time [5] [2] [6].
  • Supporting Clinical Evidence: The observed clinical benefits are in line with the multi-target mechanisms identified preclinically. Furthermore, the recent human PET study [1] provides direct evidence that one of this compound's mechanisms of action in PD patients is the suppression of disease-progressing neuroinflammation.
  • Safety and Tolerability: Clinical trials and reviews generally report that this compound is safe and well-tolerated at the low doses (25-50 mg/day) used for PD, with a low incidence of adverse effects [2] [6].

References

Mechanisms of Action on Dopaminergic Systems

Author: Smolecule Technical Support Team. Date: February 2026

Zonisamide's impact on dopaminergic neurons is dose-dependent and involves several complementary pathways:

Mechanism Observed Effect Dose & Context
Dopamine Synthesis & Release Increased extracellular & intracellular DA, DOPA, HVA; decreased DOPAC [1] [2]. Therapeutic doses (20-50 mg/kg) in rats [1].
Increased striatal extracellular dopamine release [3]. Lower doses (25-50 mg/kg) in rats [3].
MAO-B Inhibition Reversible inhibition of MAO-B, reducing toxic dopamine metabolism and ROS production [4] [2]. IC50 of 25 μM in vitro; reduced MPP+ formation in MPTP model [2].
Neuroinflammation Modulation Reduced microglial activation, Nav1.6 expression, and pro-inflammatory cytokines (TNF-α, gp91phox) [4]. 20 mg/kg in MPTP mouse model [4].
Lowered TSPO PET signal, indicating reduced microglial activation in human PD brains [5]. 50 mg/day in early PD patients [5].

The interplay of these mechanisms can be visualized in the following pathway diagram:

G cluster_dopamine Dopaminergic Effects cluster_neuro Neuroprotective & Anti-inflammatory This compound This compound DA_Synthesis Enhanced Dopamine Synthesis This compound->DA_Synthesis MAO_B MAO-B Inhibition This compound->MAO_B Nav_Block Nav & T-type Ca²⁺ Channel Blockade This compound->Nav_Block DA_Release Increased Dopamine Release DA_Synthesis->DA_Release Outcomes Outcomes: • Improved Motor Symptoms • Reduced 'Off' Time • Potential Neuroprotection DA_Release->Outcomes MAO_B->DA_Release Prolongs Effect Microglia Reduced Microglial Activation Nav_Block->Microglia Cytokines Reduced Pro-inflammatory Cytokines Microglia->Cytokines Microglia->Outcomes Cytokines->Outcomes

Key pathways of this compound's action on dopaminergic function and neuroprotection.

Quantitative Experimental Data

Key quantitative findings from preclinical and clinical studies are summarized below:

Parameter Effect of this compound (Therapeutic Doses) Experimental Model
Extracellular DOPA Increased Rat striatum & hippocampus [1]
Intracellular DA Increased Rat striatum & hippocampus [1]
Extracellular DA Increased Rat striatum [3]
Metabolite HVA Increased Rat striatum & hippocampus [1]
Metabolite DOPAC Decreased Rat striatum & hippocampus [1]
MAO-B Activity Inhibited (IC50: 25 μM) In vitro [2]
Microglial Activation Reduced (TSPO PET signal) Human PD brain [5]
UPDRS Part III Score Significant improvement Human PD patients [6] [2]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies from key studies.

In Vivo Microdialysis for Dopamine and Metabolites

This protocol is used to measure dynamic changes in neurotransmitter levels in the brain of living animals [1] [3].

  • Animal Model: Adult, freely moving rats (e.g., Sprague-Dawley).
  • Surgery & Probe Implantation: Stereotactically implant a microdialysis guide cannula targeted at the brain region of interest (e.g., striatum or hippocampus).
  • Perfusion: After post-surgical recovery, perfuse the microdialysis probe with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 2 µL/min).
  • Drug Administration & Sample Collection: Administer this compound (e.g., 20, 50, or 100 mg/kg, i.p.) or vehicle. Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) before and after administration.
  • Sample Analysis: Analyze the dialysate samples for dopamine, its precursors (DOPA), and metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Assessing Neuroinflammation in a Mouse PD Model

This method evaluates the anti-inflammatory effects of this compound [4].

  • Model Induction: Administer the neurotoxin MPTP (e.g., 12.5 mg/kg, s.c.) to mice (e.g., C57BL/6 J) to induce parkinsonism and neuroinflammation.
  • Drug Treatment: Administer this compound (e.g., 20 mg/kg, i.p.) or saline, beginning after MPTP injection (e.g., 90 minutes post-MPTP, with subsequent doses every 4 hours).
  • Tissue Collection & Analysis: Sacrifice the animals and perfuse-fix the brains.
    • Immunofluorescence: Process brain sections for staining with antibodies against microglial marker Iba1 and the sodium channel Nav1.6. Quantify fluorescence intensity.
    • mRNA Analysis: Isulate mRNA from brain tissue and perform quantitative PCR (qPCR) to measure expression levels of microglial activation markers (e.g., F4/80) and pro-inflammatory factors (e.g., TNF-α, gp91phox).
Longitudinal PET Imaging in Human PD Patients

This clinical research protocol is used to track neuroinflammation and disease progression in vivo [5].

  • Study Design: A longitudinal, randomized controlled trial in early-stage PD patients (Hoehn & Yahr stage 1-2).
  • Patient Groups: PD patients are randomized to receive standard levodopa therapy with or without add-on this compound (e.g., 50 mg/day).
  • PET Imaging: Participants undergo sequential PET scans annually for several years.
    • Neuroinflammation: Scan using the TSPO tracer [¹¹C]DPA713 to measure microglial activation. The outcome measure is the Binding Potential (BPND).
    • Dopaminergic Integrity: Scan using the dopamine transporter tracer [¹¹C]CFT. The outcome measure is the Standardized Uptake Value Ratio (SUVR).
  • Clinical Assessment: In parallel with PET scans, patients are evaluated using standardized clinical scales like the UPDRS to correlate imaging findings with symptom severity.

Key Insights for Research and Development

  • Dose Dependency is Critical: The biphasic, dose-dependent effects on dopamine release mean that therapeutic outcomes can reverse at higher doses. Careful dose selection and titration are paramount [1] [3].
  • Multiple Mechanisms are Synergistic: The combined effect on dopamine synthesis, MAO-B inhibition, and neuroinflammation likely underlies its efficacy in PD. A multi-target drug development strategy could be fruitful [2].
  • Consider Formulation Innovations: Standard oral this compound has limited brain distribution. Novel delivery systems, like intranasal nanodiamonds, show promise in enhancing brain uptake and efficacy in preclinical models, offering a path for improved therapeutics [7].

References

zonisamide binding to erythrocytes pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Erythrocyte Binding & Pharmacokinetic Impact

Zonisamide demonstrates saturable binding to erythrocytes, leading to nonlinear pharmacokinetics at higher doses. The table below summarizes the key characteristics:

Feature Description Clinical/Laboratory Implication
Binding Site Intracellular carbonic anhydrase [1] [2] Explains high concentration in red blood cells (RBCs).
Distribution Ratio RBC concentrations are ~8 times higher than in plasma [3] [4]. Whole blood and plasma concentrations are not equivalent.
Saturability Binding is concentration-dependent and saturable [5] [2]. Plasma concentration increases linearly with dose, while whole blood concentration does not [1] [2].
Impact on Volume of Distribution (Vd) Vd decreases as dose increases due to saturable binding [2]. Higher doses lead to a proportionally smaller increase in distribution.

This saturable binding means that at higher blood concentrations, the binding sites on erythrocytes become full, leading to a greater proportion of the drug remaining in the plasma [5]. This is why the volume of distribution decreases with increasing doses [2].

Experimental Methodologies for Investigation

Advanced analytical techniques are required to accurately quantify this compound levels in different biological matrices and study its distribution.

  • Modern Analytical Method: A 2022 study detailed a UPLC-MS/MS method for quantifying this compound in dried blood spots (DBS) and dried plasma spots (DPS) [4].
    • Chromatography: Uses an Acquity UPLC BEH Amide column with an isocratic mobile phase of acetonitrile-water (85:15, v/v) with 0.075% formic acid. The total run time is less than 2.5 minutes [4].
    • Detection: Mass spectrometry detection is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM) [4].
    • Sample Preparation: Involves applying a precise volume of blood or plasma onto Guthrie cards, punching out a disc, and extracting the analytes [4].
  • Foundational Study Protocol: The seminal 1992 study that first identified saturable distribution used a study design that compared this compound concentrations in the serum and whole blood of epileptic patients, and also conducted distribution experiments in rats [5].

Clinical and Therapeutic Considerations

The unique pharmacokinetics of this compound directly impact its clinical use and monitoring.

G A This compound Dose B Saturable Binding to Erythrocytes A->B C Concentration in Plasma B->C Increases non-linearly D Therapeutic Effect & Potential Toxicity C->D E Clinical Action: Monitor serum levels not whole blood C->E F Lab Requirement: Specify sample type (serum/plasma) for analysis E->F

  • Therapeutic Drug Monitoring: For accurate monitoring, serum or plasma levels should be measured. The generally accepted therapeutic range for this compound in serum is 10 to 40 mcg/mL [6]. Monitoring whole blood can be misleading due to the saturable, nonlinear binding to RBCs [5].
  • Dosing Considerations: The long elimination half-life from plasma (50-69 hours) allows for once-daily dosing, which can improve patient adherence [7] [8].

References

Comprehensive Application Notes and Protocols: HPLC Method for Determination of Zonisamide with Stability-Indicating Properties

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HPLC Analysis of Zonisamide

This compound (1,2-benzisoxazole-3-methanesulfonamide) is an anticonvulsant medication used in the treatment of epileptic disorders, though its exact mechanism of action remains incompletely understood. It may act as a carbon anhydrase inhibitor similar to acetazolamide [1]. The chemical structure of this compound presents specific analytical challenges that require robust chromatographic methods for accurate quantification, especially in stability studies where degradation products may form. High Performance Liquid Chromatography (HPLC) has emerged as the predominant technique for this compound analysis due to its superior sensitivity, excellent reproducibility, and ability to separate the parent drug from its impurities and degradation products.

The development of stability-indicating methods for this compound has gained significant importance in pharmaceutical analysis and therapeutic drug monitoring. These methods must adequately separate this compound from its known impurities and degradation products, which include sulfonamide derivatives and oxidized forms of the compound [1] [2]. The regulatory requirements for pharmaceutical products mandate thorough stability testing under various environmental conditions to establish shelf life and appropriate storage conditions. This application note provides detailed protocols for the analysis of this compound using HPLC-UV methods, with emphasis on stability-indicating properties that can distinguish the intact drug from its degradation products.

Method Development and Optimization

HPLC System Configuration and Principles

The fundamental configuration for this compound analysis employs reversed-phase chromatography with UV detection. The typical system includes a quaternary pump, autosampler, column compartment with temperature control, and a variable wavelength detector or photodiode array detector [1] [2]. The chromatographic separation is achieved through hydrophobic interactions between the stationary phase and the analytes, with this compound exhibiting optimal UV absorption at wavelengths between 240-280 nm depending on the mobile phase composition. The photodiode array detector is particularly valuable in stability-indicating methods as it provides spectral confirmation of peak purity, essential for identifying co-eluting degradation products.

Table 1: HPLC Instrument Configuration for this compound Analysis

Component Specification Remarks
Pump System Quaternary gradient Allows mobile phase composition flexibility
Detector UV-VIS or PDA Detection at 240-280 nm
Column C18 (150-250 mm × 4.6 mm, 5 µm) Standard reversed-phase column
Column Temperature Ambient to 35°C Controlled temperature recommended
Injection Volume 10-20 µL Dependent on sensitivity requirements
Data System Chromatography software Peak integration and purity assessment
Mobile Phase Selection and Optimization

The selection of mobile phase composition is critical for achieving optimal separation of this compound from its impurities and degradation products. Two established mobile phase systems have demonstrated efficacy:

  • System A: Disodium hydrogen phosphate buffer (25 mM, pH 3.0 ± 0.05):acetonitrile:methanol in ratio 650:150:200 v/v, with flow rate of 1.2 mL/min [1]. The acidic pH of the mobile phase suppresses silanol interactions and improves peak shape for this compound and its related compounds.

  • System B (Green Chemistry Approach): Ethanol:water (30:70 v/v) at flow rate of 1.0 mL/min and column temperature of 35°C [2]. This system replaces traditional hazardous solvents like acetonitrile and methanol with more environmentally friendly alternatives while maintaining analytical performance.

The mobile phase selection should consider the specific analytical requirements. System A provides excellent resolution of this compound from four known impurities, while System B offers advantages in terms of environmental sustainability and reduced toxicity, aligning with Green Analytical Chemistry principles [2].

Sample Preparation Techniques

Sample preparation varies depending on the sample matrix. For pharmaceutical dosage forms (tablets/capsules), an average weight of 20 tablets is determined, followed by powdering and extraction with mobile phase or methanol. The general procedure involves:

  • Accurately weigh powder equivalent to 80 mg this compound into volumetric flask
  • Add approximately 40 mL mobile phase or methanol
  • Vortex or shake vigorously for 15 minutes to ensure complete dissolution
  • Dilute to volume with the same solvent
  • Centrifuge at 4500 rpm for 30 minutes to separate insoluble excipients
  • Dilute supernatant appropriately (e.g., 5 mL to 100 mL with mobile phase) before injection [1]

For plasma samples, protein precipitation with acetonitrile or methanol is typically employed, followed by centrifugation and direct injection of the supernatant [3] [4]. Alternative approaches include liquid-liquid extraction with organic solvents or solid-phase extraction for improved clean-up and sensitivity.

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation establishes that the analytical procedure is suitable for its intended purpose. The following protocol outlines the key validation parameters and acceptance criteria based on ICH guidelines.

Table 2: Method Validation Parameters and Acceptance Criteria for this compound HPLC Assay

Validation Parameter Experimental Procedure Acceptance Criteria
Accuracy Analysis of QC samples at 80%, 100%, 120% of target concentration in triplicate Recovery 98-102%
Precision (Repeatability) Six replicate injections of standard preparation RSD ≤ 2.0%
Intermediate Precision Analysis on different days, different analysts, different instruments RSD ≤ 3.0%
Specificity Resolution between this compound and closest eluting impurity Resolution ≥ 2.0
Linearity Minimum five concentrations from 50-150% of target concentration r² ≥ 0.999
Range Established from linearity data 50-160 µg/mL
Robustness Deliberate variations in flow rate, temperature, pH System suitability parameters within limits
LOD/LOQ Signal-to-noise ratio of 3:1 and 10:1 respectively LOQ with accuracy 80-120% and precision ≤ 20% RSD
Specific Procedures for Key Validation Tests

Linearity and Range: Prepare standard solutions at a minimum of five concentration levels covering 50-150% of the target concentration (e.g., 20, 40, 60, 80, 100, 120 µg/mL). Inject each concentration in triplicate and plot average peak area against concentration. Calculate the correlation coefficient, slope, and intercept using linear regression analysis. The correlation coefficient (r²) should be not less than 0.999 [1].

Accuracy (Recovery) Studies: Prepare placebo mixtures representing the formulation composition without active ingredient. Spike with known quantities of this compound standard at 80%, 100%, and 120% of the target concentration. Prepare each level in triplicate, analyze, and calculate the percentage recovery. The mean recovery should be between 98-102% with RSD not more than 2.0% [1].

Precision Studies: For repeatability, prepare six independent sample preparations from a homogeneous sample of the formulation (e.g., tablet powder). For intermediate precision, repeat the analysis on a different day, using different instrumentation and a different analyst. Calculate the relative standard deviation (RSD) for both sets of results [1].

Stability-Indicating Methodology

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating properties of the method. These studies involve subjecting this compound to various stress conditions to generate degradation products, followed by chromatographic analysis to demonstrate separation from the main peak.

  • Acidic Degradation: Prepare solution of this compound in 0.1N HCl and heat at 60°C for 1-8 hours. Neutralize before analysis.
  • Alkaline Degradation: Prepare solution of this compound in 0.1N NaOH and heat at 60°C for 1-8 hours. Neutralize before analysis.
  • Oxidative Degradation: Prepare solution of this compound in 3-30% hydrogen peroxide and store at room temperature for 1-24 hours.
  • Thermal Degradation: Expose solid this compound to dry heat at 70-80°C for 1-14 days.
  • Photolytic Degradation: Expose solid this compound and solutions to UV (254 nm) and visible light as per ICH options 1 and 2 [2].

The degree of degradation should be targeted at 5-20% to ensure the formation of meaningful degradation products without over-degradation. The method should demonstrate adequate separation of all degradation products from the main peak and from each other, with peak purity established using PDA detection.

Degradation Pathway and Product Identification

This compound undergoes oxidative degradation when subjected to peroxide treatment, forming a sulfonamide derivative as the primary degradation product. The degradation pathway involves refluxing this compound with 10% H₂O₂ at 80°C for 16 hours, resulting in complete degradation [2]. The structure of the degradation product should be elucidated using spectroscopic techniques including IR and mass spectrometry to confirm the identity.

The following workflow illustrates the forced degradation study process:

Start Start Forced Degradation Study Acidic Acidic Conditions 0.1N HCl, 60°C Start->Acidic Alkaline Alkaline Conditions 0.1N NaOH, 60°C Start->Alkaline Oxidative Oxidative Conditions 3-30% H₂O₂, RT Start->Oxidative Thermal Thermal Stress 70-80°C (solid) Start->Thermal Photolytic Photolytic Stress UV/Vis light Start->Photolytic Sampling Time-point Sampling Monitor degradation 5-20% Acidic->Sampling Alkaline->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis HPLC Analysis with PDA Peak purity and separation Sampling->Analysis Interpretation Data Interpretation Identify degradation products Analysis->Interpretation Structure Structure Elucidation IR and MS techniques Interpretation->Structure

Pharmaceutical Analysis Applications

Analysis of Dosage Forms

The developed HPLC methods have been successfully applied to the analysis of this compound in pharmaceutical dosage forms, including hard gelatin capsules containing 25, 50, and 100 mg of the active ingredient [1] [2]. The sample preparation involves extracting the drug from the formulation matrix using a suitable solvent, followed by dilution and filtration before injection.

For capsule formulations, the following procedure is recommended:

  • Select a representative sample of not less than 20 capsules
  • Carefully empty the contents of all capsules and mix thoroughly
  • Accurately weigh an amount of powder equivalent to about 80 mg this compound
  • Transfer to 100 mL volumetric flask and add approximately 70 mL of methanol
  • Sonicate for 20 minutes with occasional shaking
  • Dilute to volume with methanol and mix well
  • Centrifuge a portion at 4500 rpm for 30 minutes or filter through 0.45 µm membrane filter
  • Dilute the supernatant/filtrate appropriately with mobile phase to obtain final concentration of approximately 40 µg/mL
  • Inject 20 µL into the chromatographic system

The assay calculation is performed by comparing the peak area of the sample with that of a reference standard of known purity, prepared at similar concentration.

System Suitability Testing

System suitability tests are integral to ensuring the adequate performance of the chromatographic system throughout the analysis. The following parameters should be verified before sample analysis:

  • Theoretical plates: Not less than 2000 for this compound peak
  • Tailing factor: Not more than 2.0 for this compound peak
  • Relative standard deviation: Not more than 2.0% for five replicate injections of standard solution
  • Resolution: Not less than 2.0 between this compound and closest eluting impurity [1]

The following workflow illustrates the complete analytical procedure:

Start Start Analysis StandardPrep Standard Preparation Accurate weighing and dilution Start->StandardPrep SamplePrep Sample Preparation Extraction from dosage form Start->SamplePrep MobilePhase Mobile Phase Preparation Buffer and organic mixture Start->MobilePhase SystemEquilib System Equilibration Stabilize with mobile phase StandardPrep->SystemEquilib SamplePrep->SystemEquilib MobilePhase->SystemEquilib SuitabilityTest System Suitability Test Injection of standard SystemEquilib->SuitabilityTest SuitabilityPass Parameters met? SuitabilityTest->SuitabilityPass SuitabilityPass->SystemEquilib No SampleAnalysis Sample Analysis Sequence of standard and samples SuitabilityPass->SampleAnalysis Yes DataProcessing Data Processing Peak integration and calculation SampleAnalysis->DataProcessing Report Result Reporting With QC criteria verification DataProcessing->Report

Robustness Testing

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. The following conditions should be evaluated:

  • Flow rate variation: ±0.2 mL/min from nominal value
  • Temperature variation: ±5°C from set temperature
  • Mobile phase pH: ±0.2 units from specified pH
  • Organic composition: ±2-3% absolute change in organic component

For the disodium hydrogen phosphate buffer method, robustness was demonstrated under modified conditions including column temperature (30°C and 35°C), flow rate (0.8 mL/min and 1.4 mL/min), and pH (2.8 and 3.2) [1]. The system suitability parameters should remain within specified limits under all modified conditions, and the assay values for this compound should be between 98-102% regardless of the parameter variations.

Conclusion

The HPLC methods detailed in these application notes provide reliable and reproducible approaches for the determination of this compound in pharmaceutical dosage forms with stability-indicating properties. The validated methods demonstrate excellent precision, accuracy, and robustness suitable for quality control testing and stability studies. The incorporation of green chemistry principles through the use of ethanol-water mobile phases offers an environmentally friendly alternative without compromising analytical performance.

These protocols enable pharmaceutical scientists to effectively monitor the stability profile of this compound formulations, identify degradation products, and establish appropriate shelf-life recommendations. The methods are readily adaptable to most modern HPLC systems and can be implemented in various analytical settings from research and development to quality control laboratories.

References

Comprehensive Application Notes and Protocols: Population Pharmacokinetic Modeling for Zonisamide Dosing Optimization in Refractory Epilepsy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Background

Zonisamide is a second-generation sulfonamide anticonvulsant with multiple mechanisms of action that has demonstrated efficacy in the treatment of partial-onset seizures in patients with epilepsy. Despite its proven therapeutic benefits, this compound exhibits substantial pharmacokinetic variability between individuals, leading to unpredictable drug exposure at standardized dosing regimens. This variability stems from multiple factors including the influence of concomitant medications, patient-specific characteristics, and potential nonlinear pharmacokinetic behavior. Population pharmacokinetic (PopPK) modeling has emerged as a powerful analytical approach to quantify and explain this variability, allowing for the identification of clinically relevant covariates that significantly impact drug disposition.

The development of robust PopPK models for this compound represents a critical advancement in the pursuit of personalized antiepileptic therapy. By integrating patient-specific factors into pharmacokinetic models, clinicians can move beyond the traditional "one-size-fits-all" approach to dosing and instead optimize this compound regimens based on individual patient characteristics. These models enable the identification of subpopulations that may require dose adjustments, such as patients taking enzyme-inducing antiseizure medications or those with specific physiologic characteristics. The implementation of model-informed precision dosing has the potential to maximize therapeutic efficacy while minimizing the risk of concentration-related adverse events, ultimately improving overall treatment outcomes in this challenging patient population.

Recent Advances in this compound Population Pharmacokinetic Studies

Key Population Pharmacokinetic Studies of this compound

Recent research efforts have yielded significant advances in our understanding of this compound pharmacokinetics through the development of sophisticated PopPK models. A 2025 study developed a PopPK model using 114 plasma concentrations from 64 patients with refractory epilepsy, identifying a one-compartment model with first-order elimination as best describing this compound's pharmacokinetic profile [1]. This model quantified the effects of enzyme-inducing antiseizure drugs (EIASDs) on this compound clearance, demonstrating that concomitant EIASD administration significantly increases clearance by approximately 43.93%, necessitating higher daily doses in these patients to maintain therapeutic exposure [1] [2]. The model successfully characterized between-patient variability for clearance (43.93%), volume of distribution (52.06%), and absorption rate constant (91.27%), with validation through bootstrap and visual predictive checks confirming its robustness for clinical dosing optimization.

Earlier foundational research on this compound PopPK modeling revealed additional complexities in its pharmacokinetic behavior. A 1994 study that analyzed 266 serum concentrations from 68 epileptic patients proposed a one-compartment model with dose-dependent clearance, described by Michaelis-Menten kinetics [3] [4]. This model estimated a maximal daily clearance (Vmax) of 27.6 mg/day/kg and a Michaelis constant (Km) of 45.9 μg/mL, suggesting potential nonlinear elimination at higher concentrations. The study also found that concurrent carbamazepine administration increased Vmax by approximately 13%, highlighting another important drug interaction affecting this compound disposition [3]. Interestingly, a 2016 study in healthy Chinese volunteers proposed a two-compartment model with first-order elimination, identifying body weight as a significant covariate affecting clearance and volume of distribution parameters [5]. This model found that female subjects had lower intercompartmental clearance than males, suggesting potential gender-related differences in this compound distribution.

Table 1: Key Population Pharmacokinetic Parameter Estimates for this compound from Recent Studies

Parameter 2025 Epilepsy Patient Model [1] 2016 Healthy Volunteer Model [5] 1994 Epilepsy Patient Model [3]
Structural Model One-compartment with first-order elimination Two-compartment with first-order elimination One-compartment with dose-dependent clearance
CL/F (L/h) 0.761 23.25 Not reported (Michaelis-Menten model)
Vd/F (L) 48.10 Vc: 34.50; Vp: 1,429 (single dose) 1.27 L/kg (41.91 L for 33kg patient)
Ka (h⁻¹) 0.671 0.026 Not specified
Vmax Not applicable Not applicable 27.6 mg/day/kg
Km Not applicable Not applicable 45.9 μg/mL
Between-Patient Variability (CL) 43.93% Not specified Not specified

Table 2: Significant Covariates Identified in this compound Population Pharmacokinetic Models

Covariate Effect on Pharmacokinetic Parameters Study
Enzyme-inducing ASDs Increases CL/F by 43.93% [1]
Carbamazepine coadministration Increases Vmax by 13% [3]
Body weight Affects CL, Vc, Vp, and Q [5]
Gender Female subjects had lower intercompartmental clearance (Q) [5]

Population Pharmacokinetic Modeling Methodology

Model Development and Validation Protocol

Population pharmacokinetic modeling of this compound requires careful consideration of study design, data collection, model structure, and validation techniques. The following comprehensive protocol outlines the recommended approach based on current literature and methodological standards:

  • Patient Population and Data Collection: For model development, enroll adult patients (aged 18-65 years) with refractory epilepsy who are receiving this compound as either monotherapy or adjunctive therapy. Record comprehensive patient characteristics including age, weight, height, body composition indices, renal and hepatic function markers, and concomitant medications (particularly enzyme-inducing or enzyme-inhibiting drugs). Collect sparse blood samples (2-4 samples per patient) at varying time points post-dose during steady-state conditions (achieved after approximately 14 days of stable dosing) [1] [2]. For each sample, record exact sampling times relative to the most recent dose, along with dosing history including dose amounts, timing, and formulation. Additional dense sampling in a subset of patients can provide richer information for structural model identification.

  • Bioanalytical Methods: Quantify this compound concentrations in plasma using validated analytical methods such as high-performance liquid chromatography (HPLC) with ultraviolet or mass spectrometry detection. Ensure the analytical method is validated according to regulatory guidelines with demonstrated specificity, accuracy, precision, and linearity across the expected concentration range (typically 0.1-50 μg/mL). Include quality control samples at low, medium, and high concentrations during sample analysis to ensure assay performance and reliability [1].

  • Structural Model Development: Using nonlinear mixed-effects modeling software (e.g., NONMEM, Monolix, or R), develop the structural model beginning with a one-compartment model with first-order absorption and elimination. Compare this against more complex models (e.g., two-compartment disposition, nonlinear elimination) using objective function values and diagnostic plots. The one-compartment model with first-order elimination has been successfully employed in recent studies and may adequately describe this compound pharmacokinetics in most patient populations [1]. Incorporate between-patient variability on key parameters (CL/F, Vd/F, ka) using exponential error models, and model residual unexplained variability using combined proportional and additive error structures.

  • Covariate Model Building: Implement a stepwise approach to covariate model development, beginning with forward inclusion based on statistical significance (p < 0.05, reduction in objective function value > 3.84 for 1 degree of freedom) followed by backward elimination with a stricter criterion (p < 0.01, increase in objective function value > 6.63 for 1 degree of freedom). Test clinically plausible relationships between patient factors and pharmacokinetic parameters, with particular attention to the effects of concomitant enzyme-inducing medications on clearance, as this has been consistently identified as a significant covariate across multiple studies [1] [2] [3]. Consider allometric scaling based on body weight for clearance and volume parameters, and evaluate the potential influence of age, renal function, and genetic factors.

G Start Study Population: 64 Refractory Epilepsy Patients Data 114 Plasma Concentrations Therapeutic Drug Monitoring Start->Data Struct Structural Model: One-Compartment with First-Order Elimination Data->Struct Params Parameter Estimation: CL/F = 0.761 L/h Vd/F = 48.10 L Ka = 0.671 h⁻¹ Struct->Params Covariate Covariate Analysis: Enzyme-Inducing ASDs Significantly Increase CL/F Params->Covariate Variability Between-Patient Variability: CL/F: 43.93% Vd/F: 52.06% Ka: 91.27% Covariate->Variability Validation Model Validation: Bootstrap & Visual Predictive Check Variability->Validation Application Clinical Application: Individualized Dosing Optimization Validation->Application

Figure 1: Workflow Diagram of this compound Population Pharmacokinetic Model Development and Application

Model Evaluation and Validation Techniques

Robust model validation is essential to ensure the reliability and predictive performance of developed PopPK models for this compound. The following comprehensive validation approaches should be implemented:

  • Bootstrap Resampling: Perform nonparametric bootstrap analysis (n = 1000-2000 resamples) to evaluate model stability and parameter precision. Calculate median parameter estimates and 95% confidence intervals from the bootstrap replicates and compare with the original model estimates. Successful models should demonstrate minimal bias, with original parameter estimates falling within the 2.5th to 97.5th percentiles of the bootstrap distributions [1].

  • Visual Predictive Check (VPC): Conduct visual predictive checks by simulating 1000 replicates of the original dataset using the final model. Generate plots comparing the observed data with the 5th, 50th, and 95th percentiles of the simulated data over time or by concentration bins. Adequate models will show the majority of observed data points (typically ≥90%) falling within the 90% prediction intervals of the simulated data, indicating appropriate description of central tendency and variability [1] [5].

  • Goodness-of-Fit Plots: Generate and thoroughly evaluate standard goodness-of-fit plots, including observed versus population-predicted concentrations, observed versus individual-predicted concentrations, conditional weighted residuals versus time, and conditional weighted residuals versus predictions. These diagnostic plots help identify systematic biases, model misspecification, and inappropriate variance models.

  • Prediction-Corrected VPC (pcVPC): For models developed with irregular dosing or sampling designs, implement prediction-corrected VPC to account for these design features and provide a more accurate assessment of model performance. This approach normalizes the simulations and observations based on the population predictions, enabling fair comparison despite design heterogeneity.

  • External Validation: When possible, conduct external validation using an independent dataset not used for model development. Evaluate the predictive performance through calculation of mean prediction error (measure of bias) and root mean squared error (measure of precision). Models with acceptable external validation performance are most suitable for clinical implementation.

Clinical Implementation and Dosing Optimization

Model-Informed Precision Dosing Strategies

The ultimate goal of population pharmacokinetic modeling is to inform clinical decision-making and optimize dosing strategies for individual patients. For this compound, several key considerations emerge from recent PopPK analyses that should guide clinical implementation:

  • EIASD Co-medication Adjustment: Patients receiving concomitant enzyme-inducing antiseizure drugs (including carbamazepine, phenytoin, and phenobarbital) demonstrate significantly increased this compound clearance (approximately 43.93% higher according to the 2025 model) and consequently require higher daily doses to achieve therapeutic plasma concentrations [1] [2]. Model-based simulations indicate that patients on EIASDs may require doses 1.5-2 times higher than those not taking enzyme inducers to achieve comparable exposure. This finding is consistent across multiple studies, with the 1994 analysis also reporting a 13% increase in Vmax for patients taking carbamazepine [3]. When initiating this compound in patients already established on EIASDs, consider starting at the higher end of the recommended dosing range (200-400 mg/day) with more rapid titration to therapeutic doses.

  • Dosing Regimen Individualization: Utilize the final PopPK model to develop individualized dosing regimens based on specific patient characteristics. For a typical adult patient (70 kg) not taking enzyme inducers, a maintenance dose of 300-400 mg/day typically achieves therapeutic concentrations (10-40 μg/mL). However, the significant between-patient variability in clearance (43.93%) underscores the need for individualized approaches. Model-based dosing recommendations should account for body size, concomitant medications, and other significant covariates identified during model development. The recommended dosing escalation protocol involves initiating therapy at 100 mg daily for 2 weeks, increasing to 200 mg daily for at least 2 weeks, then further titrating upward by 100 mg increments at minimum 2-week intervals to allow steady-state achievement at each dosage level [6].

  • Special Population Considerations: In patients with renal impairment (GFR <50 mL/minute), this compound should be used with caution, and slower dosage titration with more frequent monitoring is recommended [6]. For geriatric patients, start at the lower end of the dosing range due to potential age-related decreases in renal function. While specific pediatric PopPK models are limited, available evidence suggests that children may have higher weight-normalized clearance and may require higher mg/kg dosing compared to adults [7]. In all special populations, therapeutic drug monitoring combined with model-informed dose individualization can optimize therapy while minimizing adverse effects.

G Patient Patient with Refractory Epilepsy Covariates Key Covariates: • EIASD Co-medication • Body Weight • Renal Function • Age Patient->Covariates PopPK Population PK Model Covariates->PopPK Bayes Bayesian Estimation PopPK->Bayes Dose Individualized Dose: EIASD: Higher Dose (400-600 mg/day) Non-EIASD: Standard Dose (300-400 mg/day) Bayes->Dose TDM Therapeutic Drug Monitoring (Target: 10-40 μg/mL) Dose->TDM TDM->Bayes 1-2 Concentrations Feedback Dose Adjustment if Needed TDM->Feedback Feedback->Dose

Figure 2: Clinical Implementation Pathway for Model-Informed Precision Dosing of this compound

Dosing Algorithm Development and Implementation

Successful translation of PopPK models into clinical practice requires the development of user-friendly dosing algorithms that can be readily applied by healthcare providers. Based on the recently published this compound PopPK models, the following algorithm is proposed for clinical implementation:

  • Step 1: Patient Assessment: Before initiating this compound therapy, document relevant patient characteristics including body weight, current antiseizure medications (specifically noting enzyme-inducing agents), renal function (serum creatinine and estimated GFR), and hepatic function markers.

  • Step 2: Initial Dose Selection: For patients not taking EIASDs, initiate this compound at 100 mg once daily. For patients concurrently taking EIASDs, consider initiating at 200 mg once daily due to the significantly enhanced clearance in this population [1] [2]. For elderly patients or those with renal impairment (GFR 50-80 mL/minute), initiate at 100 mg regardless of concomitant medications.

  • Step 3: Dose Titration: After 2 weeks, obtain a trough this compound concentration and assess tolerability. For patients not taking EIASDs with subtherapeutic concentrations (<10 μg/mL), increase the dose to 200 mg daily. For patients taking EIASDs with subtherapeutic concentrations, increase to 300 mg daily. Continue upward titration in 100 mg increments at 2-week intervals based on therapeutic drug monitoring and clinical response, with most patients achieving seizure control at doses between 300-500 mg daily [6].

  • Step 4: Maintenance Dosing: Once stable dosing is established, monitor this compound concentrations every 3-6 months or with changes in concomitant medication, body weight, or clinical status. The therapeutic range for this compound is typically 10-40 μg/mL, though individual patient response should guide ultimate dosing decisions [6].

  • Step 5: Special Scenarios: For patients requiring doses above 400 mg daily, consider divided dosing (twice daily) to potentially minimize concentration-dependent adverse effects. When discontinuing concomitant EIASDs, reduce this compound dose by 25-33% in anticipation of decreased clearance. Similarly, when adding EIASDs to existing this compound therapy, anticipate the need for a 25-50% dose increase to maintain stable concentrations.

Safety and Therapeutic Monitoring Considerations

Adverse Effect Management and Monitoring Protocols

While optimizing this compound dosing for efficacy, careful attention must be paid to its safety profile and potential adverse effects. This compound is associated with several important safety considerations that warrant monitoring:

  • Metabolic Acidosis: this compound inhibits carbonic anhydrase, which can lead to dose-related metabolic acidosis characterized by decreased serum bicarbonate levels. This effect appears more frequent and severe in pediatric patients but can occur at any age [6]. Monitoring should include baseline and periodic serum bicarbonate measurements during treatment. If metabolic acidosis develops and persists, consider dose reduction, gradual discontinuation, or alkali treatment based on severity. Patients with predisposing conditions (renal disease, respiratory disorders, diarrhea, ketogenic diet) require particularly careful monitoring.

  • Oligohidrosis and Hyperthermia: this compound may cause reduced sweating (oligohidrosis) and increased body temperature, particularly concerning in pediatric patients but potentially occurring at any age [6]. Patients and caregivers should be educated about signs of decreased sweating and hyperthermia, especially in warm environments. Advise maintaining adequate hydration and avoiding excessive heat exposure. Consider risk of hyperthermia particularly when this compound is used concomitantly with other drugs that predispose to heat-related disorders (e.g., carbonic anhydrase inhibitors).

  • Cognitive and Neuropsychiatric Effects: Somnolence, fatigue, dizziness, and cognitive impairment (difficulties with concentration, memory, and word finding) are commonly reported with this compound [6]. Additionally, the drug carries a warning for increased risk of suicidal thoughts and behavior, requiring monitoring for emergence or worsening of depression, unusual changes in mood or behavior, or emergence of suicidal thoughts [6]. Patients and caregivers should be educated about these potential effects and advised to report them promptly.

  • Serious Skin Reactions: As a sulfonamide, this compound carries a risk of severe dermatologic reactions including Stevens-Johnson syndrome and toxic epidermal necrolysis [6]. These typically occur early in treatment and warrant immediate discontinuation if suspected. Patients should be closely monitored for skin reactions, especially during the initial months of therapy.

  • Other Considerations: Additional important safety considerations include the potential for kidney stones (recommending adequate fluid intake), hematologic effects (rare reports of aplastic anemia and agranulocytosis), and vision changes (including acute myopia and secondary angle-closure glaucoma) [6].

Therapeutic Drug Monitoring Protocol

Therapeutic drug monitoring (TDM) represents a critical component of this compound therapy, particularly given its significant pharmacokinetic variability and relatively narrow therapeutic index. The following protocol is recommended for optimal TDM implementation:

  • Sampling Times: For routine monitoring, collect trough samples immediately before the next scheduled dose. For suspicion of toxicity or assessment of peak concentrations, samples may be collected 2-6 hours post-dose. Document exact sampling times and time of last dose for proper interpretation.

  • Target Concentration Range: The generally accepted therapeutic range for this compound is 10-40 μg/mL, though individual patient response should guide therapy [6]. Some patients may achieve adequate seizure control at lower concentrations, while others may require higher concentrations, particularly those with refractory epilepsy.

  • Monitoring Frequency: Obtain baseline concentrations after reaching steady-state (approximately 14 days after initiation or dose change). Subsequently, monitor every 3-6 months during stable therapy, or with changes in clinical status, concomitant medications, or development of potential toxicity. More frequent monitoring may be warranted during pregnancy, with significant weight change, or with alteration in concomitant enzyme-inducing medications.

  • Interpretation Considerations: When interpreting concentrations, consider the patient's clinical response, adherence, concomitant medications (particularly enzyme inducers), sampling time relative to dose, and potential pharmacokinetic interactions. The significant interindividual variability in this compound pharmacokinetics means that population therapeutic ranges serve only as guidelines, with individual patient response being paramount.

Conclusion and Future Directions

Population pharmacokinetic modeling has proven to be an invaluable approach for understanding the complex pharmacokinetic behavior of this compound and optimizing its use in patients with refractory epilepsy. Recent models have consistently identified concomitant enzyme-inducing medications as a major determinant of this compound clearance, explaining a significant portion of the observed interindividual variability and providing a scientific basis for dose individualization. The development and validation of these models using advanced statistical approaches and rigorous validation techniques have enhanced their reliability and potential for clinical implementation.

Looking forward, several promising avenues exist for advancing the personalization of this compound therapy. The emerging field of pharmacometabolomics shows potential for predicting this compound pharmacokinetic parameters and individual response based on baseline metabolic profiles [8]. Additionally, further research is needed to develop comprehensive models for special populations, particularly pediatric patients and those with significant renal or hepatic impairment. The integration of pharmacogenetic factors, such as polymorphisms in metabolic enzymes or drug transporters, may further refine dosing predictions. As these advanced approaches mature, they hold the promise of increasingly precise, personalized this compound therapy that maximizes efficacy while minimizing adverse effects, ultimately improving outcomes for patients with epilepsy.

References

Comprehensive Application Notes and Protocols: Green Analytical Chemistry Approaches for Zonisamide Determination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Green Analytical Chemistry Principles in Pharmaceutical Analysis

Green Analytical Chemistry (GAC) represents a fundamental shift in pharmaceutical analysis that aims to minimize the environmental impact of analytical methods while maintaining analytical performance. The twelve principles of GAC provide a framework for developing eco-friendly methods, emphasizing waste reduction, safer solvents, and energy efficiency. In pharmaceutical quality control and therapeutic drug monitoring, implementing GAC principles is becoming increasingly important for sustainable laboratory practices while maintaining method reliability and accuracy.

The analysis of zonisamide (1,2-benzisoxazole-3-methanesulfonamide), an important antiepileptic medication, has traditionally employed analytical methods that utilize significant quantities of organic solvents. Recent advancements have demonstrated that GAC principles can be successfully applied to this compound determination through method optimization, solvent substitution, and miniaturization approaches. These green methods not only reduce environmental impact but also offer practical advantages including reduced costs, improved safety for analysts, and compatibility with modern analytical instrumentation [1] [2].

This publication provides detailed application notes and protocols for implementing green chemistry principles in the analysis of this compound in pharmaceutical formulations and biological matrices. The protocols encompass HPLC with green mobile phases, TLC-densitometric methods, and advanced UPLC-MS/MS techniques with minimal solvent consumption, along with comprehensive greenness assessment tools to evaluate environmental impact.

Green HPLC Method with Experimental Design Optimization

Experimental Protocol
2.1.1 Materials and Reagents
  • This compound reference standard (purity ≥99%)
  • Pharmaceutical formulations containing this compound (e.g., Convagran hard gelatin capsules)
  • Ethanol (HPLC grade, green alternative to acetonitrile or methanol)
  • HPLC-grade water (purified through appropriate water purification system)
  • Methanol (HPLC grade, for stock solution preparation only)
2.1.2 Instrumentation and Chromatographic Conditions
  • HPLC system with photodiode array detector or equivalent UV detection
  • Column: Kromasil C18 column (150 mm × 4.6 mm, 5 µm particle size)
  • Mobile phase: Ethanol:water (30:70, v/v) - isocratic elution
  • Flow rate: 1.0 mL/min
  • Column temperature: 35°C
  • Detection wavelength: 280 nm
  • Injection volume: 10 µL
  • Run time: 10 minutes [1]
2.1.3 Sample Preparation

For pharmaceutical formulation analysis:

  • Accurately weigh and transfer powder equivalent to 10 mg this compound to 10 mL volumetric flask.
  • Add approximately 7 mL methanol and sonicate for 20 minutes with occasional shaking.
  • Dilute to volume with methanol and mix well.
  • Filter through 0.45 µm syringe filter, discarding the first 1 mL of filtrate.
  • Further dilute with mobile phase to obtain working concentration range of 0.5-10 µg/mL.

For standard solutions:

  • Prepare stock solution of 100 µg/mL this compound in methanol.
  • Prepare working standards in concentration range of 0.5-10 µg/mL using mobile phase as diluent [1].
Experimental Design Optimization

The method development employed a central composite design (CCD) approach to optimize chromatographic parameters while minimizing experimental runs, aligning with GAC principles by reducing solvent consumption during method development. The CCD evaluated three critical factors:

  • Ethanol concentration in mobile phase (20-40%)
  • Flow rate (0.8-1.2 mL/min)
  • Column temperature (25-45°C)

The design generated 20 experimental runs including 6 center points to estimate experimental error. Response surface methodology was applied to identify optimal conditions that maximized peak area, symmetry, and resolution while minimizing retention time [1].

Table 1: Central Composite Design Parameters and Levels

Factor Low Level High Level Optimal Value
Ethanol concentration (%) 20 40 30
Flow rate (mL/min) 0.8 1.2 1.0
Column temperature (°C) 25 45 35

TLC-Densitometric Method for Green Analysis

Experimental Protocol
3.1.1 Materials and Reagents
  • TLC plates: Aluminum plates precoated with silica gel 60F254 (20 × 10 cm)
  • Mobile phase: Chloroform:methanol:acetic acid (8:1.5:0.5, by volume)
  • Development chamber: Twin-trough glass chamber, saturation enabled
  • This compound standard solutions: Prepared in methanol at concentrations of 2-10 µg/band
3.1.2 Instrumentation and Conditions
  • Sample applicator: Camag Linomat autosampler or equivalent with 100 µL syringe
  • Application rate: 150 nL/s
  • Band length: 8 mm
  • Development distance: 8.5 cm in ascending mode
  • Development time: Approximately 25 minutes
  • Detection: Densitometric scanning at 240 nm
  • Slit dimensions: 6.00 × 0.45 mm, micro [1]
3.1.3 Sample Preparation

For pharmaceutical formulation analysis:

  • Prepare stock solution as described in HPLC method (section 2.1.3).
  • Prepare working solutions in methanol to obtain concentrations of 2-10 µg/band.
  • Apply 1 µL volumes for each concentration band using autosampler.

For calibration curve:

  • Apply this compound standard solutions in triplicate at concentrations of 2, 4, 6, 8, and 10 µg/band.
  • Develop plate in saturated chamber pre-equilibrated with mobile phase for 20 minutes.
  • Air dry plate completely and scan at 240 nm [1].

Advanced UPLC-MS/MS Method for Dried Matrix Spots

Experimental Protocol
4.1.1 Materials and Reagents
  • This compound reference standard and internal standard (1-(2,3-dichlorphenyl)piperazine)
  • Acetonitrile, methanol, water (LC-MS grade)
  • Formic acid (LC-MS grade, purity 99%)
  • Guthrie cards: Whatman 903 cellulose-based cards for dried blood/plasma spots
4.1.2 Instrumentation and Chromatographic Conditions
  • UPLC system: Waters Acquity UPLC H-Class or equivalent
  • Column: Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm particle size)
  • Mobile phase: Acetonitrile:water (85:15, v/v) with 0.075% formic acid - isocratic elution
  • Flow rate: 0.225 mL/min
  • Column temperature: 30°C
  • Injection volume: 3 µL
  • Run time: <2.5 minutes
  • Mass spectrometer: Triple quadrupole with ESI+ ionization
  • MRM transitions: this compound: 213.05 > 132.05; IS: 232.12 > 118.10 [3]
4.1.3 Sample Preparation (Dried Blood/Plasma Spots)
  • Apply 50 µL of calibrator, control, or patient sample onto Guthrie cards.
  • Dry spots for at least 3 hours at ambient temperature.
  • Store in zipper-sealed bags with desiccant at -20°C until analysis.
  • Precisely punch entire spot (determined by image processing) into 2 mL microcentrifuge tube.
  • Add 100 µL of internal standard working solution in acetonitrile:water (80:20, v/v).
  • Vortex mix for 10 seconds and incubate for 30 minutes with shaking.
  • Centrifuge at 14,000 × g for 5 minutes.
  • Transfer 80 µL of supernatant to autosampler vial for analysis [3].

Method Validation and Comparative Data

Analytical Performance Characteristics

Table 2: Comparison of Green Analytical Methods for this compound Determination

Parameter HPLC Method TLC-Densitometric Method UPLC-MS/MS Method
Linear range 0.5-10 µg/mL 2-10 µg/band 0.1-50 µg/mL (DBS/DPS)
Retention time/Rf 4.2 min Rf = 0.62 1.8 min
LOD 0.15 µg/mL 0.5 µg/band 0.03 µg/mL
LOQ 0.5 µg/mL 2 µg/band 0.1 µg/mL
Precision (% RSD) <2% <1.5% <15% (LLOQ), <10% (other)
Accuracy 98.5-101.2% 98.0-102.5% 85-115% (LLOQ), 85-110% (other)
Greenness score (AGREE) 0.82 0.76 0.85
Greenness Assessment

The environmental impact of each method was evaluated using three assessment tools:

  • Analytical GREEnness (AGREE) calculator: Provides comprehensive score based on all GAC principles
  • Green Analytical Procedure Index (GAPI): Visual pictogram representing environmental impact
  • Analytical Eco-Scale: Penalty point system for non-green parameters [1] [3]

The AGREE scores demonstrate that all three methods exhibit excellent green characteristics, with the UPLC-MS/MS method showing the highest score due to minimal solvent consumption and waste generation. The HPLC method scored highly due to ethanol substitution for more hazardous solvents, while the TLC method, despite using some hazardous solvents, benefits from minimal solvent volumes and multi-sample parallel processing [1].

Experimental Workflows and Signaling Pathways

The experimental design optimization process for developing green analytical methods follows a systematic workflow that integrates quality by design (QbD) principles with green chemistry objectives. The following diagram illustrates this optimization process:

G Green HPLC Method Optimization Workflow Start Method Development Objective DOE Define Critical Parameters via Experimental Design Start->DOE QbD Approach Exp Execute Minimal Experimental Runs DOE->Exp Central Composite Design RSM Apply Response Surface Methodology Exp->RSM Experimental Data Opt Identify Optimal Chromatographic Conditions RSM->Opt Mathematical Modeling Val Validate Method Performance Opt->Val Optimal Conditions Green Assess Environmental Impact Val->Green ICH Guidelines Final Green HPLC Method Green->Final AGREE Assessment

The method selection process for this compound analysis depends on the specific application requirements, available instrumentation, and green chemistry priorities. The following decision pathway guides analysts in selecting the most appropriate green method:

G Green this compound Method Selection Pathway Start Analysis Requirement Sample Sample Type and Matrix Start->Sample Sensitivity Sensitivity Requirements Sample->Sensitivity All matrices HPLC HPLC with Green Mobile Phase Sample->HPLC Pharmaceutical formulations UPLC UPLC-MS/MS with Dried Matrix Spots Sample->UPLC Biological matrices Resources Available Instrumentation and Resources Sensitivity->Resources All sensitivity levels Sensitivity->HPLC Moderate sensitivity (0.5 μg/mL) TLC TLC-Densitometric Method Sensitivity->TLC Lower sensitivity (2 μg/band) Sensitivity->UPLC High sensitivity (0.1 μg/mL) Throughput Sample Throughput Needs Resources->Throughput Consider instrument availability Resources->TLC Limited instrumental resources Resources->UPLC Advanced MS instrumentation Throughput->TLC High throughput screening

Conclusion and Application Notes

The implementation of Green Analytical Chemistry principles in this compound determination provides significant advantages in terms of environmental sustainability, analyst safety, and operational efficiency. The methods detailed in these application notes demonstrate that green alternatives can successfully replace conventional approaches without compromising analytical performance.

Key Advantages of Green Methods
  • Environmental impact reduction: Replacement of acetonitrile with ethanol in HPLC methods decreases toxicity and environmental persistence while maintaining chromatographic performance [1] [2].

  • Solvent consumption minimization: The UPLC-MS/MS method with dried matrix spots reduces solvent consumption to 0.225 mL per run compared to 1-1.5 L per day in conventional HPLC methods, dramatically decreasing waste generation [3].

  • Energy efficiency: Shorter run times and isocratic elution in the developed methods reduce energy consumption compared to traditional gradient methods.

  • Economic benefits: Reduced solvent consumption and waste disposal costs provide significant economic advantages for high-volume quality control laboratories.

Implementation Recommendations

For successful implementation of these green analytical methods:

  • Method transfer: Conduct partial validation when transferring methods between laboratories to verify performance under local conditions.

  • Column care: Despite using aqueous mobile phases, modern stationary phases demonstrate excellent stability when proper care is maintained, including regular flushing with appropriate solvents.

  • Dried spot homogeneity: For DBS/DPS methods, ensure consistent spotting technique and utilize image processing for accurate spot area determination to compensate for hematocrit effects [3].

  • Greenness assessment: Regularly evaluate method environmental impact using AGREE, GAPI, or Eco-Scale tools to identify opportunities for further improvement.

These protocols provide researchers and pharmaceutical analysts with validated, ready-to-implement green methods for this compound determination that align with current initiatives for sustainable analytical chemistry practices while maintaining compliance with regulatory requirements for pharmaceutical analysis.

References

Comprehensive Application Notes and Protocols: Therapeutic Drug Monitoring of Zonisamide in Refractory Epilepsy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Pharmacology

Zonisamide is a sulfonamide anticonvulsant chemically distinct from other antiepileptic medications, specifically a 1,2-benzisoxazole derivative that represents the first compound from this chemical group to be used as an antiepileptic drug. Initially used in Japan in 1972 for psychiatric disorders, this compound has been employed for epilepsy treatment since at least 1990 and received FDA approval in the United States in 2000 for adjunctive therapy of partial (focal) seizures in patients older than 16 years. The mechanistic profile of this compound involves multiple pathways: it blocks voltage-dependent sodium channels and reduces voltage-dependent, transient inward currents, thereby stabilizing neuronal membranes and suppressing neuronal hypersynchronization. Additionally, it affects T-type calcium currents and may inhibit glutamate release while potentially enhancing gamma-aminobutyric acid (GABA)-mediated inhibition. This compound also acts as a weak carbonic anhydrase inhibitor, though this action is not primarily responsible for its antiepileptic efficacy [1] [2].

The pharmacokinetic profile of this compound presents significant challenges for clinical management, characterized by extensive interindividual variability that necessitates therapeutic drug monitoring (TDM). This compound is rapidly absorbed after oral administration, with maximum plasma concentrations occurring within 2 to 5 hours under fasting conditions, though food may delay the time to maximum concentration to 4-6 hours without affecting overall bioavailability. The drug demonstrates dose-dependent pharmacokinetics, particularly at higher doses, due to saturable binding to erythrocytes, where concentrations can be 8-fold higher than in plasma. This compound undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) through reductive processes forming 2-sulfamoylacetylphenol (SMAP), with minor involvement of CYP2C19, and exhibits a prolonged elimination half-life of approximately 50-69 hours in plasma and 105 hours in red blood cells, requiring up to 14 days to reach steady-state concentrations [1] [2].

Quantitative Data Summary and Therapeutic Ranges

Pharmacokinetic Parameters

This compound exhibits significant pharmacokinetic variability in patients with refractory epilepsy, influenced by factors such as concomitant medications, patient age, and renal/hepatic function. The table below summarizes the key population pharmacokinetic parameters derived from recent studies in refractory epilepsy populations, providing essential quantitative data for dosing optimization and therapeutic drug monitoring protocols [3] [1] [2].

Table 1: Population Pharmacokinetic Parameters of this compound in Refractory Epilepsy

Parameter Symbol Value Between-Patient Variability (%) Comments
Oral Clearance CL/F 0.761 L/h 43.93% Increased by enzyme-inducing ASDs
Volume of Distribution Vd/F 48.10 L 52.06% Dose-dependent due to erythrocyte binding
Absorption Rate Constant ka 0.671 h⁻¹ 91.27% Highly variable between patients
Elimination Half-Life t₁/₂ 50-69 hours (plasma); 105 hours (RBC) - Prolonged in erythrocytes
Bioavailability F ~95% - High oral bioavailability
Protein Binding - ~40% - Primarily to albumin
Time to Steady-State tss 14 days - With consistent dosing
Therapeutic and Toxic Ranges

Therapeutic reference ranges for this compound have been established through clinical studies and consensus guidelines, though recent large-scale evaluations suggest potential differences between established guidelines and real-world clinical practice. The following table compares the recommended therapeutic ranges from various sources, including the International League Against Epilepsy (ILAE), Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie (AGNP), and findings from recent big-data analyses [2] [4].

Table 2: Therapeutic and Toxic Ranges for this compound

Range Type Concentration (μg/mL) Source Population/Comments
Therapeutic Range 10-38 μg/mL Manufacturer General epilepsy population
Therapeutic Range 15-40 μg/mL ILAE/AGNP Guidelines Established consensus ranges
Observed Range 10-90th percentiles Big Data Study (2025) Real-world TDM data
Potential Efficacy ~2.8 μg/mL (10 μM) Parkinson's Studies Lower concentrations may be effective for other indications
Toxic Range >30-40 μg/mL Clinical Experience Increased risk of adverse effects
Minimum Effective ~10 μg/mL Clinical Studies Partial seizure control

Population Pharmacokinetic Modeling Protocol

Model Development and Validation

The population pharmacokinetic (PopPK) modeling approach for this compound requires a structured methodology to account for its significant between-patient variability. The following protocol outlines the comprehensive process for model development, covariate testing, and validation based on current best practices [3]:

  • Data Collection and Preparation: Collect a minimum of 114 plasma concentrations from 64 patients with refractory epilepsy, ensuring appropriate representation across the dosing interval and steady-state conditions. Document patient demographics including age, weight, renal and hepatic function, and concomitant medications, particularly enzyme-inducing antiseizure drugs (EIASDs) such as carbamazepine, phenytoin, and phenobarbital. Record dosing history with precise timing of administration and blood sampling.

  • Base Model Development: Employ nonlinear mixed-effects modeling (NONMEM) approach to develop the structural model. Start with a one-compartment model with first-order elimination, incorporating between-patient variability on clearance (CL/F), volume of distribution (Vd/F), and absorption rate constant (ka) using exponential error models. Estimate residual error using proportional error models. Evaluate alternative structural models (e.g., two-compartment) using objective function values and diagnostic plots.

  • Covariate Analysis: Implement a stepwise covariate model building approach with forward inclusion (p<0.05) and backward elimination (p<0.01). Test the influence of demographic factors (weight, age, gender), renal function (creatinine clearance), and concomitant medications, particularly quantifying EIASD exposure as inducer drug load (INDDL). Evaluate the effect of age using allometric scaling for pediatric populations and assess potential nonlinear protein binding at higher concentrations.

  • Model Validation: Validate the final model using bootstrap resampling (1000 replicates) to evaluate parameter precision and stability. Perform visual predictive checks (VPC) by simulating 1000 datasets from the final model and comparing the observed data with the model predictions. Conduct goodness-of-fit assessment through diagnostic plots including observed vs. population predictions, observed vs. individual predictions, conditional weighted residuals vs. time and predictions.

Dosing Optimization Based on PopPK

Dosing individualization represents the clinical application of population pharmacokinetic models, particularly important for patients receiving concomitant medications that affect this compound clearance. The PopPK model indicates that concomitant EIASDs significantly account for between-patient variability in clearance, leading to increased clearance in patients receiving enzyme inducers compared to others. Consequently, patients receiving EIASDs require higher daily doses of this compound (typically 300-600 mg/day) to achieve therapeutic plasma concentrations compared to those not treated with EIASDs (200-400 mg/day) [3].

The following DOT script visualizes the structural model and key covariates identified in this compound PopPK analysis:

zonisamide_popPK ZonisamideDose This compound Oral Dose Absorption Absorption (ka = 0.671 h⁻¹) BV = 91.27% ZonisamideDose->Absorption Central Central Compartment Vd/F = 48.10 L BV = 52.06% Absorption->Central Elimination Elimination CL/F = 0.761 L/h BV = 43.93% Central->Elimination Concentrations Plasma Concentrations Central->Concentrations Covariates Covariates EIASDs Enzyme-Inducing ASDs Covariates->EIASDs AgeWeight Age & Body Weight Covariates->AgeWeight RenalFunc Renal Function Covariates->RenalFunc EIASDs->Elimination Increases CL/F AgeWeight->Central Affects Vd/F RenalFunc->Elimination Modifies CL/F

Figure 1: Population Pharmacokinetic Structural Model for this compound. This diagram illustrates the one-compartment model with first-order absorption and elimination, along with key covariates influencing pharmacokinetic parameters. BV represents between-patient variability.

Therapeutic Drug Monitoring Implementation

Indications and Sampling Protocol

Therapeutic drug monitoring for this compound is particularly valuable in refractory epilepsy populations due to the drug's significant pharmacokinetic variability and narrow therapeutic index. Specific clinical scenarios that warrant TDM include: (1) assessment of efficacy in patients with continued seizures despite adequate dosing; (2) evaluation of potential toxicity when adverse effects appear; (3) monitoring during dosage adjustments or changes in concomitant medications, particularly initiation or discontinuation of enzyme-inducing or inhibiting drugs; (4) special populations including pediatric, elderly, pregnant, or patients with renal/hepatic impairment; and (5) suspected non-adherence to prescribed therapy [3] [2] [4].

The optimal sampling protocol for this compound TDM should adhere to the following specifications:

  • Trough Concentration Sampling: Collect blood samples immediately before the next scheduled dose, as this represents the minimum concentration at steady-state and correlates best with average exposure.

  • Steady-State Timing: Ensure samples are collected after at least 14 days of consistent dosing to allow achievement of steady-state concentrations, given this compound's prolonged half-life.

  • Sample Matrix: Use plasma or serum samples, with consistent matrix choice throughout monitoring. Note that whole blood concentrations may be higher due to extensive erythrocyte binding.

  • Documentation Requirements: Record precise time of last dose, time of sampling, concomitant medications (particularly enzyme inducers), and clinical status including seizure frequency and adverse effects.

  • Analytical Method: Employ validated analytical methods such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection for accurate quantification.

Clinical Interpretation and Dose Adjustment

Interpretation of this compound concentrations requires integration of pharmacokinetic data with clinical response and consideration of individual patient factors. The following workflow provides a systematic approach to TDM interpretation and dose individualization:

tdm_workflow Start TDM Indication Measure Measure Trough Concentration at Steady-State Start->Measure Compare Compare with Therapeutic Range (10-40 μg/mL) Measure->Compare Assess Assess Clinical Response Compare->Assess Decision Dosing Decision Assess->Decision Adjust Individualize Dose Decision->Adjust Subtherapeutic or Toxic Monitor Continue Monitoring Decision->Monitor Therapeutic and Effective Adjust->Measure Recheck after 2 weeks Factors Consider Factors: • Concomitant EIASDs • Age/Weight • Renal Function • Adverse Effects Factors->Compare Factors->Assess

Figure 2: Therapeutic Drug Monitoring Workflow for this compound. This diagram illustrates the systematic approach to interpreting TDM results and making dosing decisions, incorporating key patient-specific factors.

Dose adjustment recommendations based on TDM results and clinical findings:

  • Subtherapeutic Concentrations with Continued Seizures: Increase dose by 25-50% with re-evaluation after 2 weeks. Consider more aggressive increases in patients receiving enzyme-inducing ASDs.

  • Therapeutic Concentrations with Continued Seizures: Evaluate potential drug interactions, adherence, or progressive epilepsy before increasing dose beyond standard ranges.

  • Toxic Concentrations with Adverse Effects: Reduce dose by 25-50% and monitor for resolution of adverse effects. Consider slower titration in sensitive patients.

  • Therapeutic Concentrations with Good Response: Maintain current dose with periodic monitoring every 3-6 months or with clinical status changes.

Analytical Method Protocol: HPLC-UV Quantification

Sample Preparation and Chromatographic Conditions

High-performance liquid chromatography with ultraviolet detection (HPLC-UV) provides a robust, accurate, and cost-effective method for quantification of this compound in human plasma. The following protocol has been validated for clinical TDM applications [1] [2]:

  • Sample Preparation: Add 100 μL of internal standard solution (methaqualone or analogous compound at 10 μg/mL in methanol) to 500 μL of plasma sample. Vortex mix for 30 seconds. Add 100 μL of 0.1M hydrochloric acid and vortex for 30 seconds. Extract with 3 mL of dichloromethane:diethyl ether (70:30 v/v) by shaking for 15 minutes followed by centrifugation at 3000 × g for 10 minutes. Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen stream at 40°C. Reconstitute the residue with 100 μL of mobile phase and inject 20-50 μL into the HPLC system.

  • Chromatographic Conditions: Utilize a reversed-phase C18 column (150 × 4.6 mm, 5 μm particle size) maintained at 40°C. Employ an isocratic mobile phase consisting of acetonitrile:phosphate buffer (20 mM, pH 4.5) in a ratio of 25:75 (v/v) at a flow rate of 1.2 mL/min. Detect this compound and internal standard using UV detection at 240 nm. The typical retention time for this compound is approximately 6.5 minutes with a total run time of 12 minutes per sample.

  • Calibration Curve and Quality Control: Prepare calibration standards in drug-free human plasma at concentrations of 1, 2, 5, 10, 20, 30, and 40 μg/mL. Include quality control samples at low (3 μg/mL), medium (15 μg/mL), and high (35 μg/mL) concentrations in each analytical run. The method should demonstrate linearity with correlation coefficient (r²) >0.99, accuracy of 85-115%, and precision with coefficient of variation <15% across the calibration range.

Method Validation Parameters

Comprehensive validation of the analytical method is essential for reliable TDM implementation. The following table summarizes the key validation parameters and acceptance criteria for this compound quantification in human plasma:

Table 3: Analytical Method Validation Parameters for this compound Quantification

Validation Parameter Experimental Approach Acceptance Criteria
Linearity 7-point calibration curve (1-40 μg/mL) r² > 0.99
Accuracy Quality controls at 3 levels 85-115% of nominal values
Precision Intra-day (n=6) and inter-day (n=18) CV < 15%
Selectivity Analysis of 6 different blank plasma sources No interference >20% of LLOQ
Lower Limit of Quantification Lowest calibration standard with precision <20% CV 1.0 μg/mL
Extraction Recovery Compare peak areas of extracted vs unextracted >70% and consistent
Stability Bench-top, freeze-thaw, long-term frozen <15% deviation from fresh

References

Zonisamide Monotherapy in Childhood Epilepsy: Application Notes and Clinical Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Positioning and Clinical Evidence Summary

Zonisamide is a second-generation sulfonamide antiseizure medication with a broad mechanism of action. According to the latest 2025 treatment guidelines, it is positioned as a second-line monotherapy for focal seizures and a second-line add-on treatment for generalized tonic-clonic seizures [1]. The table below summarizes key efficacy evidence from pediatric studies.

Table 1: Summary of Clinical Efficacy Evidence for this compound in Pediatric Epilepsy

Study & Design Patient Population Treatment Protocol Efficacy Outcomes Key Findings

| Retrospective Cohort (2005) [2] n=68 | Children (median 6.9 years) with predominantly refractory epilepsy; mixed seizure types. | Median duration: 11.2 months. Median dose: 8.0 mg/kg/day. 22% on monotherapy. | - 25.8% seizure-free.

  • 21.0% with >50% seizure reduction.
  • 16.1% with <50% reduction. | Effective against multiple seizure types. Drug discontinuation due to side effects was uncommon (5/68 patients). | | Prospective Study (2013) [3] n=61 | Children (mean ~6 years) with refractory epilepsy. | Mean dose: 10.4 mg/kg/day. Add-on therapy. | - Seizure frequency reduced by 45.7% at 3 months and 31.3% at 6 months.
  • 49.2% were responders (>50% reduction) at 1 month. | Confirms short-term efficacy and safety in refractory pediatric epilepsies. | | NICE Guidelines (2022) [1] | Children and adults with epilepsy. | Recommended as second-line monotherapy for focal seizures. | Based on comprehensive evidence review. | A standard option when first-line monotherapies (lamotrigine, levetiracetam) are unsuccessful. |

Mechanism of Action and Pharmacokinetics

Multimodal Mechanism of Action

The antiseizure activity of this compound is mediated through multiple pathways, which contributes to its broad-spectrum efficacy [4]. The primary mechanisms include:

  • Ion Channel Modulation: Blocks voltage-gated sodium channels and reduces voltage-dependent, transient inward currents, thereby stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It also modulates T-type calcium channels, which is particularly relevant for treating absence seizures [4].
  • Neurotransmitter Effects: The drug suppresses synaptically-driven electrical activity by influencing the synthesis, release, and degradation of several neurotransmitters, including glutamate, GABA, dopamine, and serotonin. It binds to the GABA/benzodiazepine receptor ionophore complex, though it does not typically affect chloride flux [4].
  • Secondary and Adjunctive Pathways: this compound is a carbonic anhydrase inhibitor, which may contribute to both its efficacy and side effect profile (e.g., metabolic acidosis). It also possesses neuroprotective properties by inhibiting nitric oxide synthase and reducing free radical formation [4] [3].

The following diagram illustrates the core mechanisms contributing to this compound's antiseizure effects.

G cluster_primary Primary Mechanisms cluster_secondary Secondary & Neurotransmitter Effects ZNS This compound Sodium Na⁺ Channel Blockade (Neuronal membrane stabilization) ZNS->Sodium Calcium T-type Ca²⁺ Channel Modulation (Reduces thalamic oscillations) ZNS->Calcium CarbonicAnhydrase Carbonic Anhydrase Inhibition ZNS->CarbonicAnhydrase Neurotransmitter Modulation of GABA, Glutamate, Dopamine, and Serotonin ZNS->Neurotransmitter Neuroprotective Neuroprotective Effects (NOS inhibition, ↓ free radicals) ZNS->Neuroprotective Outcome Suppression of Neuronal Hypersynchronization Sodium->Outcome Calcium->Outcome CarbonicAnhydrase->Outcome Contribution unclear Neurotransmitter->Outcome Neuroprotective->Outcome

Critical Pharmacokinetic Considerations for Pediatric Populations

This compound has favorable pharmacokinetic properties, including high oral bioavailability (≈95%) and a long half-life (≈63 hours in plasma), allowing for once- or twice-daily dosing [4]. However, two factors necessitate dose adjustments in children:

  • Age-Dependent Clearance: Young children (0-4 years) exhibit a significantly increased clearance (1.7-fold higher) compared to older children (5-17 years) [5]. This necessitates higher weight-normalized doses to achieve therapeutic plasma levels.
  • Enzyme-Inducing Comedications: Concomitant use of enzyme-inducing antiseizure medications (e.g., carbamazepine, phenobarbital, phenytoin) increases this compound clearance by 1.8-fold [5]. This interaction must be accounted for during adjunctive therapy and when transitioning to monotherapy.

Table 2: Key Pharmacokinetic Parameters and Influencing Factors

Parameter Value / Characteristics Clinical and Research Implications
Bioavailability [4] ~95% No major concerns about oral absorption.
Time to Peak (Tmax) [4] 2-6 hours (capsule); 0.5-5 hours (suspension) Can be delayed by food, but bioavailability is not affected.
Protein Binding [4] ~40% Low potential for protein-binding displacement interactions.
Half-life [4] ~63 hours (plasma); ~105 hours (red blood cells) Long duration allows for once-daily dosing. Steady state achieved in ~14 days.
Metabolism [4] Primarily via CYP3A4-mediated reduction and acetylation. Not a significant enzyme inducer or inhibitor of other AEDs.
Elimination [4] Primarily renal (62% in urine). Dose adjustment may be needed in renal impairment.
Critical Factor: Age [5] Clearance in 0-4 yr olds is 1.7x that of older children. Young children require higher mg/kg doses to achieve target plasma levels.
Critical Factor: Comedication [5] Clearance with enzyme-inducers is 1.8x that without. Higher doses are needed during polytherapy; dose reduction may be needed after transitioning to monotherapy.

Detailed Monotherapy Protocol

This protocol is designed for clinical researchers and clinicians initiating this compound monotherapy in children aged 6 years and older, based on evidence and guideline recommendations [2] [1].

Patient Selection and Baseline Assessment
  • Indication: Consider for children with focal seizures where first-line monotherapies (lamotrigine, levetiracetam) have failed or are not tolerated [1]. Evidence also supports use in generalized tonic-clonic, myoclonic, and absence seizures [2] [3].
  • Contraindications: Hypersensitivity to sulfonamides.
  • Baseline Assessments:
    • Clinical: Document seizure type, frequency, and duration from a seizure diary (minimum 4-week baseline). Perform a thorough neurological exam.
    • Laboratory: Obtain baseline serum bicarbonate/electrolytes (risk of metabolic acidosis), complete blood count, and liver function tests [4].
    • Other: Consider ECG and EEG. For females of childbearing potential, perform a pregnancy test and counsel on risks.
Titration and Maintenance Schedule
  • Initial Dose: 1-2 mg/kg/day, administered in one or two divided doses [3].
  • Titration: Increase the dose by 1-2 mg/kg/day at intervals of 1-2 weeks based on clinical response and tolerability.
  • Target Maintenance Dose: 4-8 mg/kg/day for monotherapy [2]. The effective dose range is broad, typically 2-12 mg/kg/day [3].
  • Maximum Dose: While doses up to 12 mg/kg/day are used, the optimal balance of efficacy and tolerability in monotherapy is often found at the lower end of the range [2] [3].
Safety and Efficacy Monitoring Protocol
  • Efficacy Monitoring: Maintain a seizure diary. Assess response at each visit, defining "responder" as a ≥50% reduction in seizure frequency from baseline [3].
  • Safety Monitoring:
    • Metabolic Acidosis: Monitor serum bicarbonate at baseline, during titration, and periodically during maintenance (e.g., at 3, 6, and 12 months). Watch for hyperventilation, fatigue, and anorexia [4].
    • Other Potential ADRs: Monitor for central nervous system-related side effects: behavioral or psychiatric changes (23.5%), cognitive dysfunction (12.0%), and sedation (10.3%) [2]. Less common effects include decreased appetite, stuttering, and dizziness, which are often dose-dependent and reversible with dose reduction [3].
    • Serious Reactions: Counsel caregivers about symptoms of severe cutaneous reactions (SJS, DRESS), oligohydrosis, and kidney stones [4].

Experimental Protocol for Pediatric Pharmacokinetic Studies

For researchers investigating the pharmacokinetics of this compound in pediatric populations, the following detailed protocol can be implemented.

Study Design and Patient Population
  • Design: Prospective, open-label, non-randomized, observational pharmacokinetic study.
  • Participants: Children aged 1 month to 17 years with a diagnosis of epilepsy, either initiating this compound monotherapy or on stable concomitant antiseizure medication(s). Stratify patients by age group (e.g., 0-4 years, 5-11 years, 12-17 years) and by comedication (enzyme-inducers vs. non-inducers) [5].
  • Ethics: Obtain written informed consent from parents/guardians and assent from age-appropriate children. The study must be approved by an Institutional Review Board (IRB) or Ethics Committee.
Dosing and Blood Sampling Schedule
  • Dosing: Administer this compound according to the standard clinical protocol (see Section 3.2). Record exact dose, timing, and formulation for each subject.
  • Blood Sampling for Trough (C~min~): Collect samples immediately before a scheduled dose at the following time points: Day 0 (baseline), Week 2, Week 4, Week 8, and Week 14 (or at steady-state after any dose change) [5].
  • Blood Sampling for Full PK Profile: In a subset of patients, collect serial blood samples at the following times post-dose: 0 (pre-dose), 1, 2, 4, 6, 8, 12, and 24 hours.
Bioanalysis and Pharmacokinetic Calculations
  • Sample Handling: Centrifuge blood samples to separate plasma. Store plasma at -70°C or lower until analysis.
  • Drug Assay: Analyze this compound plasma concentrations using a validated method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection.
  • PK Calculations: Calculate the following parameters for each subject using non-compartmental analysis:
    • C~max~, T~max~ (observed directly from data).
    • AUC~0-24h~ (area under the concentration-time curve from 0 to 24 hours, calculated using the linear trapezoidal rule).
    • Apparent Clearance (CL/F) = Dose / AUC~0-24h~. This is the key parameter for assessing dose-exposure relationships.
    • Elimination Half-life (t~1/2~) = ln(2) / λ~z~, where λ~z~ is the terminal elimination rate constant.
  • Statistical Analysis: Compare CL/F between age groups and comedication groups using an appropriate statistical test (e.g., ANOVA). A significance level of p < 0.05 is typically used.

Conclusion

This compound is a valuable therapeutic option for monotherapy in pediatric epilepsy, supported by a robust multimodal mechanism of action and favorable pharmacokinetic profile. Successful clinical and research application requires careful attention to age-dependent and comedication-induced changes in clearance to ensure optimal dosing. Vigilant monitoring for metabolic acidosis and other CNS-related adverse events ensures a positive risk-benefit profile. Future research should continue to refine dosing algorithms and further elucidate long-term outcomes in pediatric populations.

References

Zonisamide Metabolism: CYP3A4 Pathway Identification and Drug Interaction Assessment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Metabolic Overview

Zonisamide is a sulfonamide anticonvulsant drug used in the treatment of partial seizures and other neurological conditions. [1] [2] Understanding its metabolic fate is crucial for predicting drug-drug interactions and optimizing therapeutic efficacy. The principal metabolic pathway involves reductive cleavage of the 1,2-benzisoxazole ring, primarily mediated by the cytochrome P450 enzyme CYP3A4, forming the major metabolite 2-sulfamoylacetyl phenol (SMAP). [3] [2] [4] A secondary, minor pathway involves acetylation to form N-acetyl this compound. [3] [5] this compound is not known to induce or inhibit hepatic cytochrome P450 enzymes at therapeutic concentrations, which minimizes its impact on the metabolism of co-administered drugs. [3] [2] The following document outlines detailed protocols for identifying the CYP3A4 metabolic pathway and predicting potential drug-drug interactions.

Key Metabolic Pathways and Pharmacokinetic Parameters

Primary Metabolic Route: CYP3A4-Mediated Reduction

The major route of this compound metabolism is via CYP3A4-mediated reduction, resulting in the opening of the 1,2-benzisoxazole ring and the formation of 2-sulfamoylacetyl phenol (SMAP). [2] [4] This metabolite is subsequently conjugated with glucuronic acid and excreted in the urine. [3] [5]

Secondary Metabolic Route: N-Acetylation

A minor metabolic pathway involves acetylation by N-acetyl-transferases (NAT1) to form N-acetyl this compound. [3] [5] This pathway accounts for a smaller fraction of the overall metabolism.

Quantitative Pharmacokinetic Profile

The table below summarizes the key pharmacokinetic parameters of this compound. [3]

Parameter Value Notes
Bioavailability ~100% Unaffected by food. [3] [1]
Time to Peak Concentration (T~max~) 2-6 hours Delayed by food, but extent of absorption is unchanged. [3]
Protein Binding ~40% Primarily to albumin; extensive binding to erythrocytes. [3] [1]
Apparent Volume of Distribution (V~d~/F) ~1.45 L/kg Dose-dependent decrease due to saturable binding to erythrocytes. [3]
Primary Metabolizing Enzyme CYP3A4 Also metabolized by CYP3A5 and CYP2C19 to a lesser extent. [1] [4]
Elimination Half-Life (Plasma) 50-69 hours Reduced to 27-38 hours with concurrent enzyme-inducing drugs. [3] [1] [6]
Primary Route of Excretion Urine 62% of dose recovered in urine, 35% as parent drug. [3]

Experimental Protocols for Pathway Identification

Protocol: Identification of Metabolizing Enzymes Using Recombinant CYPs

This protocol determines the specific cytochrome P450 enzymes responsible for this compound metabolism using expressed human CYP enzymes. [4]

1. Materials and Reagents:

  • Recombinant human cytochrome P450 enzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5)
  • This compound substrate
  • NADPH-regenerating system
  • HPLC system with UV or mass spectrometry detector
  • Phosphate buffer (0.1 M, pH 7.4)

2. Experimental Procedure: a. Incubation Setup: Prepare individual incubation mixtures containing each recombinant CYP enzyme (50 pmol), this compound (at varying concentrations, e.g., 10-500 µM), and NADPH-regenerating system in phosphate buffer. The total incubation volume is typically 0.1-0.5 mL. [4] b. Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system. c. Incubation: Incubate the mixtures at 37°C for a predetermined time (e.g., 30-60 minutes). d. Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or methanol. e. Sample Analysis: Centrifuge the terminated reaction mixtures to precipitate proteins. Analyze the supernatant using HPLC to quantify the formation of the primary metabolite, 2-sulfamoylacetyl phenol (SMAP). [4]

3. Data Analysis:

  • Calculate the metabolic activity (formation rate of SMAP) for each CYP enzyme.
  • Determine the kinetic parameters (K~m~ and V~max~) for the most active enzymes.
  • The intrinsic clearance (V~max~/K~m~) is calculated to identify the primary enzyme responsible for this compound metabolism. Research indicates that CYP3A4 has a much higher intrinsic clearance for this compound reduction compared to CYP2C19 and CYP3A5. [4]
Protocol: Prediction of Drug-Drug Interactions from In Vitro Data

This protocol uses human liver microsomes to predict the potential for in vivo drug interactions by assessing the inhibition of this compound metabolism. [4]

1. Materials and Reagents:

  • Pooled human liver microsomes
  • This compound substrate
  • Potential inhibitory drugs (e.g., ketoconazole, cyclosporin A, carbamazepine)
  • NADPH-regenerating system
  • HPLC system

2. Experimental Procedure: a. Control Incubation: Set up a control incubation containing human liver microsomes, this compound (at a concentration near its K~m~), and NADPH-regenerating system. b. Inhibitor Incubations: Set up parallel incubations identical to the control but with the addition of various inhibitors at multiple concentrations. c. Incubation and Analysis: Incubate all mixtures at 37°C, terminate the reactions, and analyze for SMAP formation as described in Protocol 3.1.

3. Data Analysis and Prediction:

  • Calculate the percentage inhibition of SMAP formation for each inhibitor.
  • Determine the inhibition constant (K~i~) for each potent inhibitor.
  • Predict the in vivo interaction potential using the in vitro K~i~ value and the estimated unbound inhibitor concentration in vivo ([I]). A ratio of [I]/K~i~ > 0.1 suggests a high potential for a clinically significant interaction. [4] Based on this model, ketoconazole is predicted to decrease this compound clearance by up to 31%. [4]

Drug-Drug Interaction Profiles

The table below summarizes key drug interactions involving this compound's metabolic pathway. [3] [1] [4]

Interacting Drug / Class Effect on this compound Clinical Management
CYP3A4 Inducers (Phenytoin, Carbamazepine, Phenobarbital) Increased clearance; reduced half-life (to 27-38 hrs) and plasma concentrations. [3] [6] Higher this compound doses may be required. Monitor levels and effect if inducer is withdrawn. [3] [7]
Potent CYP3A4 Inhibitors (Ketoconazole) Predicted to decrease this compound clearance by up to 31%. [4] Clinical significance is limited; no dosage adjustment is routinely recommended, but patients should be monitored. [3]
Other CYP3A4 Inhibitors (Cyclosporin A, Fluconazole) Varying degrees of inhibition predicted in vitro (e.g., cyclosporin A 23%, fluconazole 5-6%). [4] Be aware of potential increase in this compound levels.
Other Carbonic Anhydrase Inhibitors (Topiramate, Acetazolamide) No direct metabolic interaction, but concurrent use may increase the risk of kidney stone formation and severity of metabolic acidosis. [3] Avoid combination if possible; ensure adequate hydration and monitor serum bicarbonate. [3] [8]

Visual Synthesis of Metabolic Pathway and Experimental Workflow

This compound Metabolism and Interaction Pathway

This diagram illustrates the primary metabolic fate of this compound and the points where co-administered drugs can influence its pharmacokinetics.

This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4 Primary Route N_Acetyl N_Acetyl This compound->N_Acetyl Minor Route (via NAT1) SMAP SMAP CYP3A4->SMAP Glucuronide Glucuronide SMAP->Glucuronide Urine Urine Glucuronide->Urine N_Acetyl->Urine Inhibitors Inhibitors Inhibitors->CYP3A4  Inhibits Inducers Inducers Inducers->CYP3A4  Induces

Workflow for In Vitro Metabolism and DDI Studies

This flowchart outlines the core experimental process for identifying metabolizing enzymes and predicting drug interactions.

Start Study Objective: Identify CYP Enzymes & Predict DDI Prep Prepare Incubation Systems Start->Prep Exp1 Experiment 1: Use Recombinant CYPs Prep->Exp1 Exp2 Experiment 2: Use Liver Microsomes + Inhibitors Prep->Exp2 Analysis Analyze Metabolite (SMAP) via HPLC Exp1->Analysis Exp2->Analysis Result1 Determine Key Enzyme (CYP3A4) via Intrinsic Clearance Analysis->Result1 Result2 Calculate Inhibition (K~i~) Predict In Vivo DDI Analysis->Result2

Conclusion

This compound undergoes complex pharmacokinetics characterized by saturable binding to erythrocytes and metabolism primarily via CYP3A4. [3] [4] The experimental protocols detailed herein provide a robust framework for identifying the enzymes involved in its metabolism and predicting clinically significant drug-drug interactions. The use of recombinant CYP enzymes and human liver microsomes, combined with kinetic analysis, allows researchers to accurately profile a drug's metabolic fate and interaction potential early in the development process. Given that concomitant use of enzyme-inducing antiseizure drugs significantly increases this compound clearance, therapeutic drug monitoring and dose individualization are recommended in clinical practice to ensure optimal patient outcomes. [7]

References

Comprehensive Application Note: Clinical Trial Design for Zonisamide in Parkinson's Disease Using UPDRS Endpoints

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zonisamide in Parkinson's Disease and Clinical Trial Design Considerations

This compound (1,2-benzisoxazole-3-methanesulfonamide), a sulfonamide-derived compound initially developed as an antiepileptic medication, has emerged as a valuable adjunctive therapy for Parkinson's disease (PD), particularly in managing motor fluctuations and non-motor symptoms. The serendipitous discovery of its antiparkinsonian effects in 2000 led to its approval in Japan in 2009 as an add-on treatment to levodopa for PD patients. The pharmacological profile of this compound is particularly interesting for PD management as it employs a novel mechanism distinct from traditional dopaminergic therapies, working primarily through multiple complementary pathways including monoamine oxidase-B inhibition, modulation of dopamine metabolism, and blocking of T-type calcium channels.

The design of clinical trials for this compound in Parkinson's disease requires special consideration of several unique factors. Unlike its use in epilepsy where doses range from 200-400 mg/day, the optimal therapeutic dosage for PD is significantly lower at 25-50 mg/day, suggesting a different mechanism of action at play. Additionally, the complex pharmacokinetic profile of this compound, characterized by a long elimination half-life of approximately 63 hours in plasma and 105 hours in red blood cells, necessitates specific timing considerations for outcome assessments. Furthermore, the diverse mechanisms of action require comprehensive endpoint selection to capture both motor and non-motor benefits. These characteristics must be carefully incorporated into clinical trial designs to accurately evaluate this compound's efficacy and safety in the PD population [1] [2].

Endpoint Selection and Statistical Considerations

Primary Endpoint Selection and Justification

The Unified Parkinson's Disease Rating Scale (UPDRS) represents the gold standard for evaluating Parkinson's disease progression and treatment response in clinical trials. For this compound trials, the modified UPDRS Part III (motor examination) has demonstrated exceptional reliability and validity as a primary endpoint. Research has established that a modified version excluding rigidity and retropulsion pull testing maintains high concordance with the full scale (ICC ≥ 0.92), making it particularly suitable for trials incorporating remote assessments. This modified version also shows excellent internal consistency (Cronbach's α ≥ 0.96) and strong concurrent validity with the standard motor UPDRS (r ≥ 0.93, p < 0.0001) [3].

The selection of UPDRS as a primary endpoint aligns with regulatory precedents for Parkinson's disease therapeutics and has been used as the primary efficacy measure in most Japanese clinical trials of this compound in PD. These trials consistently demonstrated that this compound at doses of 25-50 mg/day leads to statistically significant improvements in UPDRS Part III scores compared to placebo, with particular efficacy in reducing daily "OFF" time without increasing disabling dyskinesia. The established responsiveness to change and well-defined minimal clinically important difference values for UPDRS make it ideal for capturing the motor benefits of this compound therapy [1].

Secondary Endpoints and Additional Outcome Measures

Table 1: Secondary Endpoints for this compound Clinical Trials in Parkinson's Disease

Endpoint Category Specific Measure Assessment Frequency Clinical Relevance
Motor Function Daily "OFF" time (hours) Daily diary Quantifies functional mobility improvement
Non-Motor Symptoms PD Sleep Scale-2 (PDSS-2) Baseline, Weeks 4, 12, 28 Captures sleep quality and fragmentation
REM Sleep Behavior REM Sleep Behavior Disorder Screening Questionnaire (RBDSQ) Baseline, Week 28 Assesses dream-enacting behaviors
Functional Independence UPDRS Part II (Activities of Daily Living) Baseline, Weeks 4, 12, 28 Measures impact on daily functioning
Global Impression Clinical Global Impression of Improvement (CGI-I) Weeks 4, 12, 28 Overall treatment effectiveness
Quality of Life PD Questionnaire-39 (PDQ-39) Baseline, Week 28 Health-related quality of life impact
Safety Monitoring Adverse Event Logs, Metabolic Panels All visits Treatment-emergent adverse effects

For comprehensive evaluation of this compound's benefits, trials should incorporate multiple secondary endpoints that capture both motor and non-motor improvements. The reduction in daily "OFF" time represents a particularly valuable endpoint, as previous adequate randomized controlled trials have established that this compound at 25-50 mg/day provides a significant reduction in OFF time without increasing disabling dyskinesia. Additionally, given the emerging evidence of this compound's benefits for non-motor symptoms, particularly sleep disturbances, the inclusion of validated sleep scales like the PDSS-2 and RBDSQ is recommended. The REM Sleep Behavior Disorder Screening Questionnaire (RBDSQ) with a cutoff score of ≥5 points has demonstrated high sensitivity and specificity in the Japanese population and should be included to capture these important non-motor benefits [1] [4].

Experimental Protocols and Methodologies

Clinical Assessment Protocols and Procedures

UPDRS Administration Protocol: The Unified Parkinson's Disease Rating Scale should be administered by trained raters who have demonstrated inter-rater reliability. Assessments should be conducted during the ON state (approximately 60-90 minutes after levodopa dose) at consistent times of day to minimize diurnal variation effects. For each patient, video recordings of motor examinations should be archived to enable centralized blinded review and ensure rating consistency throughout the trial. The full UPDRS consists of four parts: Part I (mentation, behavior, and mood), Part II (activities of daily living), Part III (motor examination), and Part IV (complications of therapy). In the context of this compound trials, particular attention should be paid to Part III items assessing bradykinesia, tremor, and postural stability, as these domains have shown particular responsiveness to this compound therapy [1] [3].

Sleep Assessment Protocol: For comprehensive evaluation of this compound's effects on sleep architecture and REM sleep behavior disorder, a substudy should implement a portable two-channel electroencephalography (EEG)/electrooculography (EOG) recording system. Participants should undergo sleep studies on two consecutive nights within 7 days prior to intervention and again after the 28-day administration period. Sleep efficiency (percentage of time in bed spent asleep) should be calculated as the primary sleep endpoint, with additional analysis of REM sleep without atonia and sleep architecture as secondary sleep parameters. This objective assessment should be complemented with patient-reported outcomes using the PDSS-2, which consists of 15 questions addressing PD-specific nocturnal symptoms, and the RBDSQ to screen for REM sleep behavior disorder [4].

Dosing Protocol and Titration Schedule

This compound Administration: The recommended dosage of this compound for Parkinson's disease is significantly lower than for epilepsy (25-50 mg/day versus 200-400 mg/day). The treatment should be initiated at 25 mg once daily, administered orally before bedtime to minimize potential daytime drowsiness. After two weeks, the dose may be increased to 50 mg once daily if tolerated and if adequate response has not been achieved. This gradual titration helps mitigate potential adverse effects while allowing determination of the minimal effective dose. The extended half-life of this compound (63 hours in plasma) means that steady-state concentrations are achieved approximately 14 days after dose initiation or adjustment, which must be considered when scheduling efficacy assessments [1] [2].

Concomitant Medication Management: During the trial, patients should maintain a stable regimen of all antiparkinsonian medications for at least 2 weeks prior to randomization and throughout the study period. Particular attention should be paid to potential pharmacokinetic interactions, as this compound is primarily metabolized by CYP3A4, with potential contributions from CYP3A5 and CYP2C19. Although this compound does not induce its own metabolism, concomitant use with potent CYP3A4 inducers (such as carbamazepine or phenytoin) may increase its clearance and reduce plasma concentrations. Levodopa dosing should be kept stable, though rescue doses may be permitted for significant OFF periods with proper documentation [1] [2].

Safety Monitoring and Adverse Event Assessment

Comprehensive Safety Laboratory Monitoring: Given this compound's sulfonamide structure and known safety profile, rigorous safety monitoring is essential. Baseline assessments should include complete blood count with differential, comprehensive metabolic panel (including liver enzymes, bilirubin, and creatinine), and serum bicarbonate levels. These tests should be repeated at weeks 4, 12, and 28,

or more frequently if clinically indicated. Particular attention should be paid to indicators of metabolic acidosis (serum bicarbonate levels), as this compound inhibits carbonic anhydrase, and to hepatic function, given reports of rare but severe hepatotoxicity. Patients should be closely monitored for emerging suicidal ideation or behavior, as this class of medications carries a black box warning regarding increased suicide risk [1] [2].

Specific Adverse Event Assessment: Investigators should proactively assess for known this compound-associated adverse effects, including cognitive symptoms (memory impairment, confusion, dizziness), psychiatric symptoms (depression, agitation, irritability), dermatological reactions (rash, pruritus), and gastrointestinal disturbances (anorexia, nausea, abdominal pain). Body weight should be monitored regularly, as this compound has been associated with weight loss in some patients. Any suspected severe cutaneous adverse reactions (such as Stevens-Johnson syndrome or toxic epidermal necrolysis) should result in immediate discontinuation and appropriate medical management. The incidence of kidney stones should be monitored, as this compound's weak carbonic anhydrase inhibition may increase risk [1] [2].

Data Analysis and Statistical Considerations

Sample Size Calculation and Statistical Power

Primary Endpoint Power Calculation: For a randomized controlled trial of this compound in Parkinson's disease, the sample size calculation should be based on the expected change in UPDRS Part III score. Previous trials indicate that a clinically meaningful difference in UPDRS Part III is approximately 3-4 points, with a standard deviation of 6-7 points. Assuming a two-sided alpha of 0.05 and 90% power to detect a between-group difference of 3.5 points, approximately 110 patients per group would be required. Accounting for an anticipated dropout rate of 15%, the total sample size should be approximately 260 patients (130 per group). This sample size would also provide adequate power (80%) for detecting a clinically significant difference of 1.0 hour in daily OFF time, assuming a standard deviation of 1.8 hours [1] [3].

Statistical Analysis Plan: The primary analysis should follow the intention-to-treat principle, including all randomized patients in the groups to which they were originally assigned. For the primary endpoint of change in UPDRS Part III score from baseline to week 28, an analysis of covariance (ANCOVA) should be employed, with treatment group as a fixed effect and baseline UPDRS Part III score as a covariate. Secondary endpoints should be analyzed using appropriate statistical methods: mixed-effects models for repeated measures (sleep efficiency, PDSS-2 scores), Chi-square tests for categorical variables (proportion of patients with clinically significant improvement), and Cox proportional hazards models for time-to-event data. Multiple comparison procedures should be implemented to control the family-wise error rate at 0.05 [4] [3].

Handling of Missing Data and Sensitivity Analyses

Missing Data Management: Given the progressive nature of Parkinson's disease and the potential for dropout in longer trials, a comprehensive missing data strategy is essential. The primary analysis should employ a mixed-model repeated measures (MMRM) approach, which provides valid inference under the missing-at-random assumption. Sensitivity analyses should include multiple imputation methods and last observation carried forward approaches to assess the robustness of findings to different missing data assumptions. For patients who discontinue study medication due to adverse events, efforts should be made to continue collecting efficacy data to minimize informative censoring [4] [3].

Pre-specified Subgroup Analyses: To explore potential heterogeneity of treatment effects, subgroup analyses should be pre-specified in the statistical analysis plan. Key subgroups of interest include patients with versus without motor fluctuations, those with higher versus lower baseline UPDRS scores (median split), patients with versus without REM sleep behavior disorder (based on RBDSQ scores ≥5), and those above versus below median disease duration. Interaction tests should be used to examine differential treatment effects across subgroups, with appropriate adjustment for multiple testing. These analyses may help identify patient populations most likely to benefit from this compound therapy [1] [4].

Mechanism of Action and Visual Representation

Comprehensive Pharmacological Mechanisms

The multimodal mechanism of this compound in Parkinson's disease involves several complementary pathways that differentiate it from traditional dopaminergic therapies. At the low doses used for PD (25-50 mg/day), the most relevant mechanisms appear to be MAO-B inhibition and modulation of dopamine metabolism. This compound reversibly inhibits monoamine oxidase-B (MAO-B) with an IC50 of 25 μM in vitro, reducing the metabolism of dopamine and decreasing the production of neurotoxic reactive oxygen species generated during dopamine oxidation. Additionally, this compound enhances dopamine synthesis and release in the striatum, potentially through increased expression of tyrosine hydroxylase mRNA, the rate-limiting enzyme in dopamine production [1] [2].

Beyond its dopaminergic effects, this compound exhibits several non-dopaminergic mechanisms that may contribute to its efficacy in PD. The drug blocks T-type calcium channels, potentially normalizing the pathological bursting discharge patterns in basal ganglia circuits that characterize Parkinson's disease. This compound also modulates voltage-gated sodium channels, reducing sustained high-frequency repetitive firing of action potentials and stabilizing neuronal membranes. Furthermore, emerging evidence suggests this compound may exert neuroprotective effects through modulation of dopamine turnover, induction of neurotrophic factors, inhibition of oxidative stress and apoptosis, and reduction of neuroinflammation. These diverse mechanisms likely underlie this compound's benefits for both motor and non-motor symptoms of Parkinson's disease [1] [5] [2].

Table 2: this compound Pharmacokinetic Profile and Dosing Considerations

Parameter Characteristics Clinical Trial Considerations
Absolute Bioavailability Nearly 100% No special administration requirements
Time to Peak Concentration (Tmax) 2.4–3.6 hours Assessments should account for peak timing
Elimination Half-Life 49.7–62.5 hours (plasma); ~105 hours (RBC) Long duration allows once-daily dosing
Metabolism Primarily CYP3A4; also CYP3A5, CYP2C19 Monitor interactions with CYP3A4 inducers/inhibitors
Excretion Primarily renal (62% urine, 3% feces) Dose adjustment needed for renal impairment
Protein Binding Approximately 40% Low potential for protein displacement interactions
Food Effect Delays Tmax but does not affect bioavailability Can be administered with or without food
Recommended PD Dosage 25–50 mg/day Much lower than epilepsy dose (200-400 mg/day)

Visual Representation: Mechanisms and Trial Design

This compound Mechanisms of Action in Parkinson's Disease

zonisamide_mechanisms This compound Mechanisms of Action in Parkinson's Disease cluster_dopaminergic Dopaminergic Mechanisms cluster_nondopaminergic Non-Dopaminergic Mechanisms cluster_effects Clinical Effects in PD This compound This compound MAO_B MAO-B Inhibition (IC50 = 25 μM) This compound->MAO_B Dopamine_Metabolism Modulation of Dopamine Metabolism This compound->Dopamine_Metabolism Calcium_Channels T-type Calcium Channel Blocking This compound->Calcium_Channels Sodium_Channels Voltage-Gated Sodium Channel Modulation This compound->Sodium_Channels Neuroprotection Neuroprotective Effects This compound->Neuroprotection Carbonic_Anhydrase Weak Carbonic Anhydrase Inhibition This compound->Carbonic_Anhydrase Motor_Improvement Motor Symptom Improvement (UPDRS III Reduction) MAO_B->Motor_Improvement TH_Expression ↑ Tyrosine Hydroxylase Expression Dopamine_Metabolism->TH_Expression Dopamine_Release ↑ Dopamine Synthesis and Release Dopamine_Metabolism->Dopamine_Release OFF_Time Reduced Daily 'OFF' Time TH_Expression->OFF_Time Dopamine_Release->Motor_Improvement Calcium_Channels->Motor_Improvement Sleep_Improvement Sleep Architecture Improvement Calcium_Channels->Sleep_Improvement Sodium_Channels->Sleep_Improvement RBD_Improvement REM Sleep Behavior Disorder Benefits Neuroprotection->RBD_Improvement

Clinical Trial Workflow and Assessment Schedule

trial_design This compound PD Clinical Trial Workflow and Assessment Schedule cluster_screening Screening Phase (Week -4 to -1) cluster_treatment Active Treatment Phase cluster_sleep Sleep Substudy (Subset) cluster_legends Assessment Key Screening Patient Screening Inclusion/Exclusion Criteria Baseline_Assessments Baseline Assessments: • Full UPDRS • PDSS-2 • RBDSQ • CGI-S Screening->Baseline_Assessments Randomization Randomization (1:1) Baseline_Assessments->Randomization Pre_Sleep Pre-treatment 2-night EEG/EOG Baseline_Assessments->Pre_Sleep Week0 Week 0 • Start this compound 25mg/day • Safety labs Randomization->Week0 Week2 Week 2 • UPDRS Assessment • Adverse Event Check Week0->Week2 Week4 Week 4 • Dose escalation to 50mg if tolerated • UPDRS, PDSS-2 • Safety labs Week2->Week4 Week12 Week 12 • Full assessment battery • Safety evaluation Week4->Week12 Post_Sleep Post-treatment 1-night EEG/EOG Week4->Post_Sleep Week28 Week 28 (Endpoint) • Primary efficacy assessment • UPDRS, PDSS-2, RBDSQ • CGI-I, Safety labs Week12->Week28 Pre_Sleep->Post_Sleep Legend1 UPDRS = Unified Parkinson's Disease Rating Scale Legend2 PDSS-2 = Parkinson's Disease Sleep Scale-2 Legend3 RBDSQ = REM Sleep Behavior Disorder Screening Questionnaire Legend4 CGI = Clinical Global Impression

Conclusion and Implementation Considerations

The clinical trial design presented in this application note provides a comprehensive framework for evaluating this compound's efficacy and safety in Parkinson's disease patients. The strategic selection of UPDRS as the primary endpoint, complemented by targeted secondary measures including sleep assessments and OFF-time quantification, ensures capture of the multidimensional benefits of this compound therapy. The detailed methodologies for clinical assessments, dosing protocols, and safety monitoring reflect both the unique pharmacological properties of this compound and the specific needs of the PD population.

Successful implementation of this trial design requires careful attention to several critical operational factors. The extended half-life of this compound necessitates appropriate timing of efficacy assessments relative to dose stabilization. The specialized sleep substudy using portable EEG/EOG systems provides valuable objective data on this compound's effects on sleep architecture, but requires technical expertise and appropriate resources. Additionally, the modified UPDRS scale without rigidity and retropulsion testing enables potential remote assessments, enhancing trial accessibility while maintaining measurement validity. By incorporating these design elements, researchers can robustly evaluate this compound's potential to address both motor fluctuations and non-motor symptoms in Parkinson's disease, contributing valuable evidence to guide clinical management of this complex neurodegenerative disorder [1] [4] [3].

References

Zonisamide Forced Degradation Pathway Elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To define the primary forced degradation pathway of zonisamide (ZNS) and provide validated, stability-indicating methods for the separation and quantification of ZNS from its major degradation product.

Primary Degradation Pathway and Product Identification

Forced degradation studies under oxidative stress conditions have been established as a reliable method to elucidate the stability profile of ZNS.

  • Stress Condition: Refluxing ZNS with 3% hydrogen peroxide (H₂O₂) at 80°C for 16 hours achieves complete degradation [1].
  • Major Degradation Product: The main degradation product results from the oxidative cleavage of the sulfonamide group (-SO₂NH₂) from the 1,2-benzoxazole moiety [1].
  • Structural Elucidation: The structure of this primary degradation product was confirmed using Infrared (IR) and Mass Spectroscopy (LC/MS/MS), providing definitive evidence for the proposed degradation pathway [1].

The diagram below illustrates this primary oxidative degradation pathway.

G This compound This compound (1,2-benzoxazol-3-ylmethanesulfonamide) OxidativeStress Oxidative Stress (3% H₂O₂, 80°C, 16h) This compound->OxidativeStress Cleavage Cleavage of Sulfonamide Group OxidativeStress->Cleavage Initiates DegradationProduct Degradation Product (1,2-benzoxazol-3-ylmethanesulfonate) Cleavage->DegradationProduct

Analytical Methodologies for Separation and Quantification

Two complementary chromatographic methods—HPLC and TLC-Densitometry—have been developed and validated for monitoring ZNS degradation. Both methods use eco-friendly solvents in alignment with Green Analytical Chemistry (GAC) principles [1].

Summary of Chromatographic Methods

Method Parameter HPLC Method (Stability-Indicating) TLC-Densitometry Method
Stationary Phase Kromasil C18 column (150 mm × 4.6 mm, 5 µm) [1] Silica gel 60F₂₅₄ pre-coated aluminum plates [1]
Mobile Phase Ethanol : H₂O (30:70, v/v) [1] Chloroform : Methanol : Acetic Acid (8:1.5:0.5, by volume) [1]
Flow Rate / Development 1.0 mL/min [1] Up to 8.5 cm [1]
Detection Wavelength 280 nm [1] 240 nm [1]
Linearity Range 0.5 - 10 µg/mL [1] 2 - 10 µg/band [1]
Sample Volume 10 µL [1] Band application [1]
Column Temperature 35°C [1] Ambient

The workflow for the analysis is as follows:

G Start Stressed this compound Sample HPLC HPLC Analysis Start->HPLC TLC TLC-Densitometry Analysis Start->TLC HPLC_Sep Separation and Quantification of ZNS and Degradation Product HPLC->HPLC_Sep TLC_Sep Separation and Quantification of ZNS and Degradation Product TLC->TLC_Sep Data Data Analysis and Validation (ICH Guidelines) HPLC_Sep->Data TLC_Sep->Data

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study for Pathway Elucidation

  • Sample Preparation: Accurately weigh 25 mg of ZNS pure powder and transfer to a 25 mL volumetric flask [1].
  • Dissolution: Add a minimal amount of methanol to dissolve the ZNS powder [1].
  • Oxidative Stress: Fill the flask to the mark with 10% v/v H₂O₂ (approximately 3% final concentration) to initiate oxidative degradation [1].
  • Reflux: Heat the solution on a hot plate at 80°C for 16 hours with reflux condensation [1].
  • Monitor Reaction: Use TLC every two hours to confirm reaction progress and completion [1].
  • Isolate Product: After 16 hours, evaporate the degraded solution to dryness. Purify the residue by dissolving in methanol and re-evaporating several times [1].
  • Elucidate Structure: Analyze the final purified degradation product using IR and LC-MS/MS to confirm its identity [1].

Protocol 2: HPLC Method for Related Substance Analysis

An alternative, robust HPLC method is available for simultaneous determination of ZNS, its impurities, and degradation products [2].

  • Column: Perfectsil Target C18 (250 x 4.6 mm, 5 µm) [2].
  • Mobile Phase: 25 mM Disodium hydrogen phosphate buffer : Acetonitrile : Methanol (650:150:200 v/v), pH adjusted to 3.0 ± 0.05 [2].
  • Flow Rate: 1.2 mL/min [2].
  • Detection: UV at 240 nm [2].
  • Injection Volume: 20 µL [2].
  • Temperature: Ambient [2].

Key Validation Parameters for the HPLC Method [2]

Parameter Result Acceptance Criteria
Precision (Repeatability), RSD% 0.069 - 0.634% RSD < 2%
Intermediate Precision, RSD% 0.542 - 0.704% RSD < 3%
Accuracy (Recovery) 96.04 - 105.52% 95-105%
Robustness Method robust to minor changes in column temperature, flow rate, and pH Recovery within 95-105%

Discussion and Application Notes

  • Green Chemistry Alignment: The described HPLC method uses ethanol-water as a mobile phase, which is less toxic and more environmentally friendly than traditional acetonitrile-based methods, aligning with GAC principles [1].
  • Method Selection: The HPLC method is ideal for precise quantification of ZNS and its degradation product, while the TLC-densitometry method offers a rapid, cost-effective alternative for high-throughput screening of multiple samples [1].
  • Regulatory Compliance: Both methods have been validated per ICH guidelines, demonstrating sensitivity, accuracy, and reproducibility, making them suitable for quality control and stability studies in pharmaceutical development [1].

Conclusion

The forced degradation of this compound under oxidative stress conditions follows a defined pathway involving sulfonamide group cleavage. The application of the detailed HPLC and TLC-densitometry protocols allows for effective monitoring of the drug's stability profile. These methods are reproducible, validated, and suitable for routine analysis in pharmaceutical quality control laboratories.

References

managing zonisamide metabolic acidosis side effect

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Pharmacological Basis

Zonisamide induces a hyperchloremic, non-anion gap metabolic acidosis by inhibiting carbonic anhydrase in the renal tubules [1] [2]. This inhibition reduces bicarbonate reabsorption, leading to alkaline urine and systemic acidosis [3] [4]. The following diagram illustrates this primary mechanism and key contributing factors.

G This compound This compound CA_Inhibition Carbonic Anhydrase Inhibition This compound->CA_Inhibition Mechanism1 Reduced Renal Bicarbonate (HCO₃⁻) Reabsorption CA_Inhibition->Mechanism1 Mechanism2 Impaired Hydrogen Ion (H⁺) Excretion CA_Inhibition->Mechanism2 Outcome Systemic Metabolic Acidosis (Non-Anion Gap, Hyperchloremic) Mechanism1->Outcome Mechanism2->Outcome

Incidence, Severity, and Predictors

The table below summarizes key quantitative data on the incidence and characteristics of this adverse effect.

Parameter Reported Data / Range Context & Notes
Incidence 26% of patients (in a cohort on this compound/topiramate) [5] Defined as serum bicarbonate <20 mmol/L.
Typical Serum Bicarbonate (HCO₃⁻) Decrease Not quantitatively specified Can occur at any dosage, including ≤25 mg daily; risk may be higher with ≥300 mg/day [1].
Time to Onset Can occur at any time during therapy [1] Often occurs early in treatment, but not exclusively.
Genetic Predictors Single Nucleotide Polymorphisms (SNPs) in CA type XII gene (rs2306719, rs4984241) [5] Association found, but requires further study in larger cohorts. Not a definitive clinical predictor.
Correlation with Dose/Duration No statistically significant association found [5] Acidosis severity was not determined by drug dose or treatment duration in one study.
Comparative Risk Mean serum bicarbonate significantly lower with topiramate vs. This compound [5] Within the class of carbonic anhydrase-inhibiting ASMs.

Experimental & Clinical Monitoring Protocols

For consistent monitoring in a clinical or research setting, the following workflow and protocols are recommended.

G Start Initiate this compound Therapy Baseline Obtain Baseline Serum Bicarbonate Start->Baseline Monitor Periodic Monitoring of Serum Bicarbonate Baseline->Monitor Assess Assess for Acidosis Monitor->Assess Assess->Monitor Levels Normal Action Implement Management Strategy Assess->Action Acidosis Present

Detailed Protocol for Assessing Metabolic Acidosis:

  • Baseline Measurement: Obtain a serum bicarbonate (or total CO₂) level before initiating this compound therapy [1] [6]. A baseline arterial or venous blood gas (ABG/VBG) provides a more comprehensive profile, including pH and base excess (BE).
  • Periodic Monitoring: Measure serum bicarbonate periodically during treatment, even in the absence of symptoms [1] [6]. The frequency should be increased in patients with predisposing conditions (e.g., renal disease, respiratory disorders) [1] [3].
  • Severity Assessment: Classify the severity of metabolic acidosis based on blood gas findings. In clinical studies, severity is often defined by the Base Excess (BE) value [7]:
    • Mild: BE between -5 and -3
    • Moderate: BE between -10 and -5
    • Severe: BE below -10
  • Supporting Tests: In confirmed cases, additional tests such as urinary pH and urinary anion gap can help confirm a distal renal tubular acidosis (RTA) pattern, characterized by an inappropriately alkaline urine (pH >5.5) in the face of systemic acidosis and a positive urinary anion gap [4].

Management Strategies for Induced Acidosis

The following table outlines the management approaches based on the severity and persistence of metabolic acidosis.

Intervention Level Action Plan Rationale & Considerations
Persistent, Mild-Moderate Acidosis Consider dose reduction or gradual discontinuation of this compound (with tapering) [1]. If therapy must continue, alkali treatment (e.g., oral sodium bicarbonate) can be initiated [1].
Severe or Acute Presentation Requires more aggressive intervention, potentially in an intensive care setting [4]. Management includes intravenous potassium replacement for hypokalemia and IV sodium bicarbonate for severe acidosis [4].
Concomitant Therapy Review Evaluate for and avoid concomitant use of other carbonic anhydrase inhibitors (e.g., topiramate, acetazolamide) [2]. Coadministration increases the severity of metabolic acidosis and the risk of kidney stones [2].
Risk Mitigation in Studies Maintain adequate hydration to promote good urine flow [1] [8]. May help reduce the risk of nephrolithiasis, a known sequelae of chronic metabolic acidosis.

Frequently Asked Questions (FAQs) for Researchers

Q1: Are there specific patient factors that predict susceptibility to this compound-induced metabolic acidosis? Yes. Predisposing factors include renal impairment, severe respiratory disorders, concurrent use of a ketogenic diet, status epilepticus, diarrhea, surgery, and concomitant therapy with other carbonic anhydrase inhibitors [1] [2]. Pediatric patients appear to be at higher risk for both metabolic acidosis and its sequelae, such as growth retardation [1]. Genetic polymorphisms in carbonic anhydrase genes may also play a role, but this requires further validation [5].

Q2: What is the clinical significance of chronic, low-grade metabolic acidosis in this context? Untreated chronic metabolic acidosis can have serious long-term consequences, even if asymptomatic initially. These include nephrolithiasis (kidney stones), nephrocalcinosis, osteomalacia, osteoporosis (increased fracture risk), and in children, reduced growth rate and decreased final achieved height [1] [8]. This underscores the importance of proactive monitoring.

Q3: In a peri-operative setting, what special considerations are needed for patients on this compound? A recent study highlighted that patients on this compound (or topiramate) undergoing craniotomy had significantly lower base excess pre-, intra-, and post-operatively compared to those on other ASMs [7]. These patients frequently required bicarbonate administration and were more likely to need post-operative intensive care. It is crucial to monitor peri-operative metabolic status closely in these cases [7].

References

optimizing zonisamide dose patients with renal impairment

Author: Smolecule Technical Support Team. Date: February 2026

Zonisamide Dosing & Monitoring in Renal Impairment

Patients with renal impairment require careful management when using this compound, as the drug and its metabolites are primarily eliminated by the kidneys [1]. The table below summarizes the core recommendations.

Aspect Recommendation for Renal Impairment
General Dosing Treat with caution; slower titration and more frequent monitoring may be required [1] [2].
Severe Renal Impairment (CrCl < 20 mL/min) Use is not recommended. A single-dose study showed a 35% increase in AUC in these patients [3] [2].
Drug Discontinuation Discontinue therapy if acute renal failure or a clinically significant sustained increase in serum creatinine occurs [1].
Key Monitoring Parameter (Renal) Monitor for signs/symptoms of kidney stones (e.g., renal colic, flank pain) [1].

Protocol: Therapeutic Drug Monitoring (TDM) for this compound

Serum concentration monitoring is recommended for all patients to ensure appropriate dosing, especially when renal function is unstable [3].

  • Specimen Collection: Collect a trough blood specimen just before the next scheduled dose [3].
    • Container: Use a red-top tube (serum gel/SST is not acceptable) [3].
    • Processing: Centrifuge and aliquot the serum into a plastic vial within 2 hours of collection [3].
  • Target Therapeutic Range: The optimal response is associated with a steady-state trough this compound concentration of 10 - 40 mcg/mL [3] [2].
  • Interpretation & Consideration:
    • This compound exhibits significant pharmacokinetic variability between patients [4] [5].
    • Serum concentration does not correlate linearly with dose due to concentration-dependent binding to erythrocytes [3].
    • Concomitant use of enzyme-inducing antiseizure drugs (e.g., phenytoin, carbamazepine) increases this compound clearance, leading to lower serum concentrations and potentially requiring higher daily doses [4] [3] [6].

Dose Optimization Workflow for Renal Impairment

The following diagram illustrates the logical workflow for dose optimization and management in patients with renal impairment.

Start Assess Patient Renal Function (e.g., Serum Creatinine, CrCl) A CrCl < 20 mL/min? Start->A B Avoid or Discontinue This compound A->B Yes C Proceed with Caution A->C No D Initiate Low Dose (100 mg/day) C->D E Slower Titration (Increase every 2+ weeks) D->E F Frequent Monitoring E->F G Therapeutic Drug Monitoring (TDM) F->G H Assess Efficacy & Tolerability G->H I Maintain Dose or Adjust as Needed H->I

Frequently Asked Questions (FAQs)

Why is this compound clearance reduced in renal impairment? this compound is eliminated primarily by the kidneys, with approximately 35% of the drug excreted unchanged in urine and another 65% excreted as metabolites [3] [6]. As renal function declines, the clearance of the parent drug decreases, leading to drug accumulation and an increased risk of toxicity [3] [2].

What are the critical safety monitoring parameters beyond renal function?

  • Metabolic Acidosis: Monitor serum bicarbonate levels before and during treatment, as this compound is a carbonic anhydrase inhibitor [1] [2].
  • Dermatological: Monitor for any unexplained rash [1].
  • Psychiatric: Monitor for emergence or worsening of depression, suicidal thoughts, or unusual changes in mood or behavior [1].

References

reducing zonisamide cognitive side effects vocabulary

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Cognitive Side Effects of Zonisamide

The table below summarizes the core quantitative data on this compound-associated cognitive adverse events (CAEs) from a key clinical study.

Metric Value Context
Discontinuation due to CAE 5.8% Incidence in patients started on this compound at the study clinic (n=433) [1].
Lower Maximum ZNS Concentration Mean 16.6 mg/L In patients who discontinued due to CAE [1].
Higher Maximum ZNS Concentration Mean 30.6 mg/L In patients who did not discontinue due to CAE (control group) [1].
Greater Number of Concomitant AEDs p = 0.011 A statistically significant association with discontinuation due to CAE [1].

Risk Factors & Mitigation Strategies

The table below outlines identified risk factors and evidence-based clinical management strategies to mitigate cognitive side effects.

Category Details

| Identified Risk Factors | • Polytherapy: Greater number of concomitant antiseizure drugs [1]. • Lower Serum Concentration: Paradoxically linked to higher risk of CAE; the cause is unclear and not related to efficacy [1]. • Past Psychiatric History: A known risk factor for psychiatric adverse events, which may co-occur with CAE [1]. | | Management & Dosing Strategies | • "Start Low, Go Slow" Titration: Recommended initial adult dose is 100 mg/day, increased at 2-week intervals to a target of 300-400 mg/day [2]. This slow titration allows the brain to adapt [3]. • Therapeutic Drug Monitoring: Aim for a steady-state plasma concentration of 10-38 μg/mL; maintaining levels below 30 μg/mL is recommended to minimize risks [2]. • Review Concomitant Medications: Reducing the number of concomitant AEDs, if clinically possible, may lower CAE risk [1]. |

Experimental Data & Protocol Overview

For your research, here is a summary of the key study methodology that generated the primary data on risk factors.

  • Study Design: A single-center, retrospective case-control study [1].
  • Population: 544 patients exposed to this compound at a tertiary epilepsy clinic between March 2000 and September 2008 [1].
  • Case Identification: Patients who discontinued this compound due to CAE (e.g., cognitive slowing, memory deficits, language dysfunction) were identified. The adverse event had to be attributed to this compound by the treating physician and resolve after discontinuation [1].
  • Data Analysis: Multivariate binary logistic regression was used to identify independent risk factors (e.g., number of AEDs, ZNS concentration) after an initial univariate analysis [1].

This compound Cognitive Risk Management Workflow

The diagram below outlines the key decision points for managing cognitive risks associated with this compound therapy in a clinical or research setting.

Start Start Assess Assess Patient for Cognitive Side Effects (CAE) Start->Assess CheckPoly Check Number of Concomitant AEDs Assess->CheckPoly CAE Present Monitor Continue Therapeutic Drug Monitoring Assess->Monitor CAE Absent ConsiderReduction Consider Reduction of Concomitant AEDs CheckPoly->ConsiderReduction CheckLevel Check this compound Serum Level AdjustDose Consider Dose Adjustment Based on Levels & Symptoms CheckLevel->AdjustDose Titrate Adhere to 'Start Low, Go Slow' Titration Protocol ConsiderReduction->CheckLevel AdjustDose->Monitor Monitor->Assess Ongoing

Key Takeaways for Professionals

  • Cognitive Effects Are Prevalent: this compound carries a significant risk of cognitive side effects, which are a leading cause of therapy discontinuation [1].
  • Dosing Paradox: Higher serum concentrations are not necessarily linked to a higher risk of cognitive issues; lower levels were associated with discontinuation, suggesting individual patient vulnerability is a key factor [1].
  • Management is Proactive: Risk mitigation hinges on slow titration, vigilant monitoring for symptoms, and reviewing the overall medication regimen [2] [1].

References

Mechanism & Evidence: Zonisamide's Potential Impact on Bone

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how zonisamide might affect bone is the first step in monitoring and mitigating these effects.

  • Potential Mechanisms: this compound is a weak carbonic anhydrase inhibitor. This activity can sometimes lead to metabolic acidosis, a condition that can promote bone resorption (the process of breaking down bone tissue) and calcium loss [1] [2]. Furthermore, its multiple mechanisms of action, including effects on calcium channels, may also influence bone metabolism, though the exact pathways in bone cells are not fully established [3] [4].
  • Preclinical Evidence: Animal studies provide the most direct evidence of potential risk. Research on prepubertal rats found that long-term this compound administration induced apoptosis (programmed cell death) in bone tissue and disrupted bone structure [5]. Another rat study concluded that this compound decreased bone mineral density (BMD) and suggested it does so by accelerating bone resorption rather than by inhibiting bone formation [4].
  • Clinical Evidence: A 2025 review notes that this compound has not shown significant effects in bone biology in human studies to date [6]. However, due to its mechanism of action, it is still recommended to consider patient bone health.

The following table summarizes the key findings from the scientific literature:

Evidence Type Key Findings Relevance to Bone Resorption
Pharmacology [1] [3] [4] Weak carbonic anhydrase inhibitor; blocks T-type calcium channels. Creates a biochemical environment (e.g., potential metabolic acidosis) that can favor bone resorption.
Animal Studies [5] Induces apoptosis in bone cells; disrupts bone structure. Direct evidence of cellular damage and negative impact on bone integrity.
Animal Studies [4] Decreases Bone Mineral Density (BMD); increases serum pyridinoline (a bone resorption marker). Suggests an increase in the rate of bone breakdown.
Human Studies [6] No significant effects on bone biology have been reported in human studies. While reassuring, monitoring is still advised due to known mechanisms.

FAQs & Troubleshooting for Researchers

Here are some targeted questions and answers for professionals designing experiments or clinical trials.

FAQ 1: What are the primary biomarkers for monitoring this compound's effects on bone in preclinical and clinical studies? Regular monitoring of specific biomarkers can help detect bone metabolism changes early.

  • For Clinical Studies: Check serum bicarbonate levels before treatment and periodically thereafter to monitor for metabolic acidosis [1] [2]. For high-risk patients or long-term studies, track bone turnover markers: serum C-telopeptide (CTX) for resorption and procollagen type 1 N propeptide (P1NP) for formation [7].
  • For Preclinical Studies: In animal models, in addition to BMD measurement, you can analyze histological changes in bone tissue and immunohistochemical markers like caspase-3 and BAX to assess apoptosis [5].

FAQ 2: Are there any proven pharmacological strategies to prevent this compound-induced bone loss in models? Evidence for prevention in humans is limited, but one animal study offers a potential lead.

  • Alfacalcidol Coadministration: In a rat model, the concurrent administration of alfacalcidol (an active vitamin D analog) with this compound was shown to prevent the decrease in BMD that occurred with this compound alone [4]. This suggests that ensuring adequate vitamin D activity may be a viable mitigation strategy.

FAQ 3: Which patient or subject populations require heightened vigilance in studies? Certain groups may be at higher risk for bone metabolism issues.

  • Populations to Monitor Closely: Individuals with pre-existing bone conditions (osteopenia, osteoporosis), renal impairment, or a history of kidney stones require careful monitoring [2]. Research protocols should also pay special attention to growing children and adolescents, as their developing skeletons may be more vulnerable to drug effects [5] [2].

Experimental Protocol: Monitoring Bone Effects

For researchers investigating this compound's impact on bone, here is a detailed methodological framework.

Aim: To evaluate the medium to long-term effects of this compound on bone density, microstructure, and turnover in an in vivo preclinical model. Model: Prepubertal laboratory rats (e.g., Wistar-Albino). A control group and one or more this compound-dosed groups are required [5].

Phase Procedure & Methodology

| 1. Dosing & Administration | - Administer this compound daily via oral gavage for a period of 8-12 weeks to model chronic use. Doses should be translatable to human therapeutic equivalents [5].

  • Control group receives the vehicle only. | | 2. In Vivo Monitoring | - Weight & Growth: Track body weight weekly.
  • Blood Collection: Collect serum at baseline and endpoint for biomarker analysis (e.g., calcium, phosphate, bicarbonate, bone turnover markers) [5]. | | 3. Terminal Analysis | - Bone Density (BMD): Perform DEXA scanning on excised femurs and tibiae.
  • Biomechanical Testing: Perform a 3-point bending test on femurs to assess strength.
  • Histology: Decalcify bone segments, section, and stain with H&E and TRAP to visualize bone structure and osteoclast activity.
  • Immunohistochemistry (IHC): Stain bone sections for apoptotic markers (e.g., caspase-3, BAX) to assess cellular-level damage [5]. |

Pathway Diagram: Bone Remodeling & Drug Impact

The diagram below illustrates the normal balance of bone remodeling and the potential points where this compound's actions might disrupt this balance, leading to net bone loss.

bone_remodeling cluster_formation Bone Formation cluster_resorption Bone Resorption cluster_zonisamide_effect Potential this compound Effects Normal Bone Remodeling Normal Bone Remodeling F1 Osteoblast Activity (Builds Bone) R1 Osteoclast Activity (Breaks Down Bone) Balance Healthy Balance Formation = Resorption F1->Balance R1->Balance Imbalance Net Bone Loss (Resorption > Formation) Balance->Imbalance If Disrupted Z1 Weak Carbonic Anhydrase Inhibition Z2 Potential Metabolic Acidosis Z1->Z2 Z2->R1 May Stimulate Z3 ? Direct Cellular Effects (Animal Model Data) Z3->F1 May Disrupt

References

Evidence Summary: Zonisamide and Kidney Stone Risk

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core findings from a key 2025 retrospective cohort study published in the American Journal of Kidney Disease [1] [2]. This study analyzed data from over 1.1 million patients.

Cohort Adjusted Hazard Ratio (HR) Increased Risk Unadjusted Cumulative Incidence (Users vs. Non-users)
Commercially Insured (CDM) 1.58 (95% CI: 1.49-1.68) [1] [3] 58% [4] 2.9% vs. 1.2% [1] [2]
Medicare Enrollees 1.22 (95% CI: 1.11-1.34) [1] [3] 22% [4] 2.0% vs. 1.3% [1] [2]

Additional Risk Factors from the Study:

  • Age: The association with kidney stone risk was stronger in younger adults. One analysis found an 87% increased risk for users aged 39 or younger, compared to a 39% increased risk for those 55 and older [2].
  • Dosage: Higher topiramate (a drug with a similar mechanism) dosages were significantly associated with higher stone risk [1] [2]. While this specific dose-response was reported for topiramate, it highlights the importance of investigating this relationship for zonisamide in a research context.
  • Indication: The increased risk was observed across treatment indications (e.g., migraine, seizure disorders, obesity) and was independent of the condition being treated in the commercially insured cohort [1] [2].

Mechanism of Action: The Biological Pathway to Stone Formation

The increased risk of kidney stones is a known physiological consequence of this compound's weak inhibition of the carbonic anhydrase enzyme [5]. This action is not related to its primary anticonvulsant activity but has significant effects on urine composition. The following diagram illustrates the pathway from drug action to clinical outcome.

G This compound This compound A Carbonic Anhydrase Inhibition This compound->A B Renal Bicarbonate Loss A->B C Mild Systemic Acidosis B->C E Raised Urine pH B->E D Fall in Urine Citrate C->D F Increased Calcium Phosphate Urinary Supersaturation D->F E->F G Increased Risk of Calcium Kidney Stones F->G

Research and Clinical Implications

For researchers designing studies or developing new formulations, and for clinicians considering trial protocols, the following points are critical:

  • Risk-Benefit Analysis: The decision to prescribe this compound in clinical practice involves a risk-benefit analysis. For conditions with many treatment alternatives, such as migraine prophylaxis, consider other options for patients with a history of kidney stones [4].
  • Primary Prevention Strategy - Hydration: The cornerstone of prevention is increasing fluid intake to dilute the urine. Official guidelines and product information recommend high fluid intake to maintain a urine output of at least 2.5 liters per day to prevent stone formation [6] [7]. In some severe cases, even higher volumes (3.5-4 L) are recommended [6].
  • Monitoring and Adherence: Simply advising high fluid intake is often insufficient due to poor patient adherence [8] [9]. Research is exploring behavioral interventions and technology (e.g., "smart" water bottles that track intake) to improve adherence in both clinical and trial settings [8] [9].

Frequently Asked Questions for Research Context

Does the risk vary between different patient populations? Yes. The data indicates that younger adults may be at higher relative risk [2]. Furthermore, patients with pre-existing renal impairment or those on other medications that predispose them to acidosis may be more susceptible to the urine chemistry changes caused by this compound [5].

Are there any investigational strategies to mitigate this side effect? Beyond hydration, research into other mitigation strategies is ongoing. One approach mentioned in clinical commentary is the investigation of citrate supplementation [3], as this compound directly lowers urinary citrate, a key inhibitor of stone formation. This could be a relevant area for further preclinical or clinical research.

Is this risk unique to this compound? No. This is a class effect associated with carbonic anhydrase inhibition. The risk is similarly well-documented for topiramate [4] [1] [2]. Research on other drugs in this class would need to consider this potential side effect.

References

Clinical Data Summary: Zonisamide-Associated Weight Loss

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Clinical Data & Context
Reported Incidence 9% of patients in clinical trials (vs. 6% with placebo) [1] [2]. Up to 9% in other reports [3].
Dose Relationship Effect is dose-dependent; more frequent at doses of 300 mg/day and above [1].
Patient Risk Profile More significant weight loss observed in patients who are obese or experienced weight gain from other AEDs [4].
Time Course Onset within first 3-6 months of therapy; progressive over first 12-18 months in some studies [2].
Magnitude of Effect Off-label weight management studies used doses up to 600 mg/day [2].

Mechanisms of Action & Experimental Considerations

Zonisamide-induced weight loss is considered multifactorial. The diagrams below outline the primary pharmacological targets and integrative pathways proposed for this effect.

zonisamide_mechanisms cluster_neuro Central Neurotransmitter Effects cluster_energy Metabolic & Energy Expenditure This compound This compound Dopamine Dopaminergic Activation This compound->Dopamine Serotonin Serotonergic Activation (5-HT) This compound->Serotonin CA Carbonic Anhydrase Inhibition This compound->CA Appetite Decreased Appetite Dopamine->Appetite Satiety Increased Satiety Serotonin->Satiety Weight Loss Weight Loss Appetite->Weight Loss Satiety->Weight Loss Thermo Increased Thermogenesis CA->Thermo Metabolism Altered Metabolism Thermo->Metabolism Metabolism->Weight Loss

Detailed Methodologies for Investigating Mechanisms

For researchers designing experiments to probe these mechanisms, the following approaches are cited in the literature:

  • Neurotransmitter Receptor Binding Assays: To confirm this compound's interaction with dopaminergic and serotonergic receptors, employ in vitro radioligand binding assays using cloned human receptors. This methodology helps establish binding affinity (Kd) and quantify its action as a transporter/receptor activator [5] [6].
  • Carbonic Anhydrase Enzyme Inhibition Studies: The inhibitory effect on carbonic anhydrase isoforms can be quantified using spectrophotometric enzyme activity assays. These measure the initial rate of substrate hydrolysis (e.g., 4-nitrophenyl acetate) with and without this compound to determine IC50 values [4] [5].
  • Animal Models for Weight Loss Efficacy: The primary in vivo evidence comes from randomized, placebo-controlled studies in diet-induced obese rodent models. Key protocols involve:
    • Subjects: Sprague-Dawley rats or C57BL/6 mice fed a high-fat diet.
    • Dosing: Once-daily oral this compound administration across multiple dose levels (e.g., 10, 50, 100 mg/kg).
    • Primary Endpoints: Daily measurement of food intake and weekly measurement of body weight over a 12-week period [2].

Troubleshooting & Risk Management Guide

This FAQ section addresses specific issues and mitigation strategies for this compound-related weight loss.

risk_management cluster_intervene Management Strategies cluster_monitor Maintenance Protocol Patient/Subject presents with\nclinically significant weight loss Patient/Subject presents with clinically significant weight loss A Assess Severity & Onset Patient/Subject presents with\nclinically significant weight loss->A B Intervention Required A->B Undesirable / Rapid C Monitor & Maintain A->C Therapeutic Goal (Obesity) B1 Dosage Reduction (Titrate to minimum effective dose) B->B1 B2 Nutritional Consultation (Dietary supplement or increased food intake) B->B2 B3 Consider Drug Discontinuation (Gradual taper to avoid seizure withdrawal) B->B3 C1 Regular Monitoring (Weight, BMI, nutritional status) C->C1 C2 Ensure Stable Weight C1->C2

Frequently Asked Questions for Research & Development

What is the clinical significance of this compound's carbonic anhydrase inhibition in weight loss? While this compound is a weak carbonic anhydrase inhibitor, this action is not considered primary for its antiepileptic activity. Its contribution to weight loss is likely indirect, possibly through metabolic alterations like inducing a mild metabolic acidosis. It is crucial to monitor serum bicarbonate levels as metabolic acidosis is a common adverse effect [4] [3].

How should substantial or rapid weight loss be managed in a clinical trial setting? For undesirable weight loss, clinical protocols recommend several steps:

  • Dose Reduction: Titrate to the lowest effective dose, as the effect is dose-dependent [1].
  • Nutritional Support: Implement a dietary supplement or increase food intake [1].
  • Drug Discontinuation: Consider gradual withdrawal if weight loss is severe and other measures fail. Abrupt withdrawal must be avoided as it may precipitate increased seizure frequency [3] [1].

Are there specific patient populations where this compound's weight effect is pronounced? Yes, clinical observation identifies that individuals who are obese or who experienced weight gain associated with other antiepileptic drugs may exhibit a more pronounced weight-loss effect, potentially making it a favorable option for these groups [4].

What related metabolic adverse events require monitoring? Beyond weight loss, this compound's carbonic anhydrase inhibition can cause metabolic acidosis, necessitating baseline and periodic serum bicarbonate monitoring, especially in patients with underlying renal or respiratory disorders [4] [3] [7]. Additionally, it can cause oligohidrosis (decreased sweating), increasing the risk of heat-related illness [4] [3].

References

overcoming zonisamide pharmacokinetic variability

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary sources of zonisamide's pharmacokinetic variability? The key factors are its metabolism by cytochrome P450 enzymes and its unique binding to red blood cells. Concomitant use of drugs that induce or inhibit the CYP3A4 enzyme significantly alters its clearance. Furthermore, this compound exhibits saturable binding to carbonic anhydrase within erythrocytes, leading to non-linear pharmacokinetics at higher doses [1] [2] [3].

  • How do other anti-seizure medications impact this compound levels? Enzyme-inducing anti-seizure drugs (EIASDs) like carbamazepine, phenytoin, and phenobarbital significantly increase the clearance of this compound by inducing CYP3A4 activity [1] [4]. One recent population pharmacokinetic model quantified this, showing that patients on EIASDs require higher daily doses to achieve therapeutic plasma concentrations compared to those not on inducers [2]. In contrast, this compound itself does not significantly affect the pharmacokinetics of other drugs [1] [4].

  • What is the recommended dosing strategy to manage this variability? A slow titration and therapeutic drug monitoring (TDM) are recommended. Dosing should be individualized, especially when used concomitantly with EIASDs [1] [2]. The table below summarizes key pharmacokinetic parameters and the effects of drug interactions to guide dosing decisions [1] [2] [5].

Parameter Baseline Value (without inducers) Impact of Enzyme Inducers Clinical Recommendation
Clearance (CL/F) ~0.761 L/h [2] Increased [1] [2] [4] Higher maintenance doses may be required [2].
Half-life ~50-69 hours (plasma) [1] Reduced [4] Steady state achieved faster; dosing interval may need adjustment.
Time to Steady State ~14 days [1] Reduced [4] Monitor levels accordingly after any dose change.
Therapeutic Range 10–40 μg/mL [1] Unchanged Target concentrations remain the same; dose is adjusted to achieve them.

Experimental Protocols & Workflows

Protocol 1: A Population Pharmacokinetic Modeling Approach

This methodology is critical for identifying and quantifying factors that cause PK variability, enabling optimized dosing for specific patient populations [2].

  • Study Population & Data Collection: Recruit patients with the condition of interest (e.g., refractory epilepsy). Collect sparse plasma concentration samples during routine clinical care. Record covariates: body weight, renal/hepatic function, and concomitant medications (noting EIASDs) [2].
  • Bioanalytical Method: Quantify this compound plasma concentrations using a validated method, such as high-performance liquid chromatography (HPLC) or immunoassay [2] [6].
  • Model Development: Use non-linear mixed-effects modeling software (e.g., NONMEM). Fit the data to structural PK models (e.g., one-compartment) and estimate between-patient variability on parameters like clearance (CL/F) and volume of distribution (Vd/F) [2].
  • Covariate Analysis: Identify significant relationships between patient covariates and PK parameters. For example, test the effect of "inducer drug load" on this compound clearance [2].
  • Model Validation: Validate the final model using techniques like bootstrap resampling and visual predictive checks to ensure robustness and predictive performance [2].

The following diagram illustrates the workflow for building and validating a PopPK model:

Start Start: PopPK Model Development Step1 1. Data Collection: Sparse PK samples & covariates Start->Step1 Step2 2. Bioanalysis: Measure this compound plasma concentrations Step1->Step2 Step3 3. Model Building: Define base structural model & estimate variability Step2->Step3 Step4 4. Covariate Testing: Identify significant factors (e.g., EIASD co-medication) Step3->Step4 Step5 5. Model Validation: Bootstrap & Visual Predictive Check Step4->Step5 End Validated PopPK Model Step5->End

Protocol 2: Investigating Drug-Drug Interactions (DDI) In Vitro

This protocol helps determine if a new compound is an inhibitor or inducer of this compound's metabolism.

  • Cell System Preparation: Use a standardized in vitro system such as human liver microsomes or transfected cell lines expressing specific CYP enzymes (e.g., CYP3A4) [1] [5].
  • Incubation: Incubate this compound with the microsomal system in the presence and absence of the investigational drug. Include positive control inhibitors (e.g., ketoconazole) and inducers [1].
  • Metabolite Quantification: Measure the formation rate of the primary metabolite, 2-sulfamoylacetylphenol (SMAP), over time using LC-MS/MS [1] [5].
  • Data Analysis: Compare the metabolite formation rate in test samples to controls. A significant decrease suggests inhibition, while pre-incubation with the drug showing an increase may suggest induction.

The diagram below outlines the key metabolic pathways and potential interaction sites for this compound:

This compound This compound Enzyme Primary Metabolism via CYP3A4 This compound->Enzyme Excretion Renal Excretion This compound->Excretion ~30% unchanged Metabolite Primary Metabolite (SMAP) Enzyme->Metabolite Metabolite->Excretion Inhibitors CYP3A4 Inhibitors (e.g., Ketoconazole) Inhibitors->Enzyme  Inhibits Inducers Enzyme Inducers (e.g., Carbamazepine) Inducers->Enzyme  Induces

Troubleshooting Common Scenarios

Scenario Possible Cause Investigation & Solution
Unexpectedly low plasma concentrations in a clinical study. Concomitant use of enzyme-inducing drugs (e.g., carbamazepine) [1] [2] [4]. Check medication history. Consider a dose increase guided by TDM and PopPK models [2].
Unexpectedly high plasma concentrations or signs of toxicity. Concomitant CYP3A4 inhibitors (e.g., ketoconazole) or impaired renal function [1]. Review co-medications and patient physiology. Reduce dose and re-titrate slowly [1].
High variability in concentration-time data in a PK study. Saturable binding to red blood cells at higher doses, leading to non-linear kinetics [1] [5]. Analyze whole blood vs. plasma concentrations. Use population PK modeling to account for this non-linearity [1] [2].

References

zonisamide absorption rate food interaction management

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Food Interaction

The table below summarizes key quantitative data on zonisamide absorption for your research reference.

Parameter Fasted State Fed State Notes & Clinical Significance
Absolute Bioavailability ~100% [1] [2] Unchanged [3] [1] High bioavailability; food does not induce a clinically relevant food effect [3].
Time to Peak Concentration (Tmax) 2 to 6 hours [4] [3] [1] 4 to 6 hours [4] [3] Food delays the absorption rate, prolonging Tmax [4] [5] [3].
Peak Plasma Concentration (Cmax) 2-5 μg/mL (200-400 mg dose) [3] [1] Unchanged [3] Despite delayed Tmax, the extent of absorption (AUC) remains the same [3].
Dose Proportionality Linear (200-400 mg) [3] - Cmax and AUC become disproportionate at higher doses (e.g., 800 mg), likely due to saturable binding to red blood cells [3] [1].

This pharmacokinetic profile indicates that This compound can be administered without regard to meals in clinical practice and in the design of clinical trials [5] [6]. However, the delay in Tmax should be considered when planning pharmacokinetic sampling.

Experimental Considerations & Protocols

When designing studies involving this compound, consider the following practical aspects:

  • Formulation and Dosing: this compound is available for oral administration as capsules and a suspension [6]. Capsules should be swallowed whole and not split, chewed, or crushed [5]. For the suspension, use calibrated measuring devices for accurate dosing [6].
  • Achieving Steady State: Due to its long half-life of approximately 50-69 hours in plasma (and about 105 hours in red blood cells), it takes about 14 days to reach steady-state concentrations after initiating therapy or a dose change [4] [3]. This is a critical factor for planning study duration and sampling schedules.
  • Key Drug Interactions: this compound is primarily metabolized by the cytochrome P450 CYP3A4 enzyme [4] [3] [1].
    • Enzyme Inducers: Concomitant administration with drugs that induce CYP3A4 (e.g., phenytoin, carbamazepine, phenobarbital, rifampicin) can increase this compound clearance and reduce its half-life and plasma concentrations. Dose adjustment of this compound may be necessary when these drugs are started or stopped [4] [3].
    • Enzyme Inhibitors: Strong CYP3A4 inhibitors (e.g., ketoconazole) can reduce the metabolism of this compound, potentially increasing its plasma levels [4] [2].

The following diagram illustrates the journey of this compound through the body after oral administration, highlighting the key interactions and processes.

zonisamide_absorption OralDose Oral Dose GI_Tract GI Tract OralDose->GI_Tract FoodEffect Food Effect GI_Tract->FoodEffect Plasma Systemic Circulation (Plasma) GI_Tract->Plasma Rapid Absorption High Bioavailability FoodEffect->Plasma Delays Tmax No effect on AUC Metabolism Metabolism Primarily via CYP3A4 Plasma->Metabolism Elimination Elimination Mainly Renal (62%) Metabolism->Elimination

This compound Absorption and Metabolism Pathway

Troubleshooting Common Scenarios

  • Unexpectedly Low Plasma Concentrations: First, verify patient adherence and dosing records. Then, investigate potential drug interactions with CYP3A4 inducers (e.g., phenytoin, carbamazepine) [4] [3]. Confirm the analytical method is validated for this compound.
  • High Inter-Patient Variability in PK Data: this compound exhibits saturable binding to red blood cells, leading to non-linear pharmacokinetics at higher doses [3] [1]. Account for this in your statistical model. Also, consider genetic polymorphisms in CYP3A4 and N-acetyl-transferases as contributing factors [3] [1].
  • Managing Adverse Events in Clinical Trials: Common side effects include dizziness, somnolence, and anorexia [4] [2]. Be vigilant for more serious, though rarer, effects such as kidney stones (mitigate by ensuring adequate hydration) [4] [5], metabolic acidosis (monitor serum bicarbonate levels) [4] [3], and oligohidrosis (reduced sweating, particularly relevant for pediatric studies) [4].

References

zonisamide versus topiramate carbonic anhydrase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Inhibitory Profiles

The therapeutic action of both zonisamide and topiramate involves the inhibition of carbonic anhydrase (CA) enzymes, which catalyze the reversible hydration of CO₂. This inhibition leads to a shift in pH balance and is implicated in their antiseizure effects, particularly through the inhibition of isoforms CA II, CA VII, and CA XIV in the brain [1].

However, their inhibitory potency differs. The table below summarizes key characteristics:

Feature This compound (ZNS) Topiramate (TPM)
CA Inhibition Potency ~1/100th of acetazolamide [2] Potent CA inhibitor [3]
Key CA Isoforms Targeted CA II, CA VII, CA XIV [1] CA II, CA VII, CA XIV [1]
Primary Molecular Mechanisms CA inhibition; sodium & T-type calcium channel blockade [1] CA inhibition; AMPA/kainate glutamate receptor blockade; sodium channel modulation [4] [1]
Biochemical Consequence Systemic metabolic acidosis; hypocitraturia; alkaline urine [3] [1] [5] Systemic metabolic acidosis; hypocitraturia; alkaline urine [3] [1] [5]

This shared mechanism directly leads to their characteristic adverse effects, including metabolic acidosis and an increased risk of kidney stones [3] [5]. The following diagram illustrates the downstream effects of CA inhibition.

Start Carbonic Anhydrase Inhibition A1 Reduced Bicarbonate Reabsorption Start->A1 A2 Bicarbonate Loss in Urine A1->A2 B1 Mild Systemic Metabolic Acidosis A1->B1 B2 Alkaline Urine A2->B2 C1 Decreased Urinary Citrate Excretion B1->C1 Physiological Response D1 Increased Risk of Calcium Kidney Stones B2->D1 C1->D1

Clinical Efficacy and Safety Comparison

In clinical practice, the efficacy and safety profiles of these drugs are critical for treatment selection. Recent large-scale comparative studies provide valuable insights, as summarized below.

Aspect This compound (ZNS) Topiramate (TPM)
General Efficacy (Focal Epilepsy) Effective as adjunctive therapy [4] Effective as first-line and adjunctive therapy [4]
Comparative Seizure Freedom (Focal Epilepsy) Lower rate than topiramate and lacosamide as a second-line ASM [6] Superior to this compound as a second-line ASM [6]
Drug Retention Rate Lower than lacosamide as a second-line ASM [6] Lower than lacosamide as a second-line ASM [6]
Risk of Metabolic Acidosis Significant risk, requires perioperative monitoring [3] Significant risk, requires perioperative monitoring [3]
Risk of Nephrolithiasis (Kidney Stones) Increased risk (up to 58% in some cohorts) [5] Increased risk (up to 58% in some cohorts) [5]
Incidence of Nephrolithiasis with Concurrent Use Low incidence (one case reported in a small study) [2] Low incidence (one case reported in a small study) [2]

Key Experimental Data and Protocols

For researchers, understanding the experimental basis for these comparisons is essential. The following are summaries of key methodologies from recent and relevant studies.

  • Study Objective: To examine the correlation between preoperative ASM use and metabolic acidosis in patients undergoing craniotomy [3].

  • Methodology: A retrospective cross-sectional study.

    • Participants: 35 patients on ASMs (ZNS, TPM, lacosamide, carbamazepine, levetiracetam) undergoing intracranial surgery.
    • Groups: Patients were classified into four groups based on ASM mechanism: Group I (ZNS or TPM), Group II (lacosamide), Group III (carbamazepine), Group IV (levetiracetam).
    • Measurements: Blood gas analysis (Base Excess, BE) was performed preoperatively, intraoperatively, and postoperatively. Metabolic acidosis severity was defined as: mild (BE -3 to -5), moderate (BE -5 to -10), severe (BE < -10).
  • Key Findings: The ZNS/TPM group (Group I) had significantly lower BE (indicating worse acidosis) at all time points compared to other groups. All patients in Group I required intraoperative bicarbonate, while no other groups did [3].

  • Study Objective: To evaluate the real-world comparative effectiveness of ASMs for seizure freedom and retention [6].

  • Methodology: A retrospective cohort study using emulated clinical trials via an informatics framework.

    • Data Source: Electronic Health Records (EHRs) analyzed with natural language processing.
    • Cohort: 1,596 patients for seizure freedom outcome; 2,945 patients for drug retention outcome.
    • Analysis: Weighted Kaplan-Meier analyses and log-rank tests were used to compare ASMs over two years (seizure freedom) and five years (retention).
  • Key Findings: As second-line therapies for focal epilepsy, topiramate was superior to this compound for seizure freedom, while lacosamide had the best retention rate [6].

Conclusion and Research Outlook

For the research community, several avenues remain open:

  • Isoform Specificity: Developing more selective CA inhibitors that target only the CNS-specific isoforms (CA VII, XIV) could mitigate systemic side effects [1].
  • Prospective Validation: The hypotheses generated by large-scale informatics studies [6] require confirmation through prospective, randomized comparative effectiveness trials.
  • Risk Mitigation: Further studies on dosing strategies and protective measures (e.g., optimal fluid intake, potassium citrate supplementation) for patients requiring long-term therapy with these drugs are needed.

References

Zonisamide vs. Levodopa Dose Increase: Efficacy and Safety Data

Author: Smolecule Technical Support Team. Date: February 2026

The following data comes from the DUEL study, a multicenter, randomized, controlled trial. In this study, patients with DLB and residual parkinsonism who were already on a stable dose of levodopa (≤300 mg/day) were assigned to one of two groups: add zonisamide 25 mg/day to their current regimen, or increase their levodopa dose by 100 mg/day [1].

Comparison Factor This compound Add-on Group Levodopa Increase Group
Primary Endpoint Change in MDS-UPDRS Part III (motor examination) total score at 24 weeks [1]
- At 16 weeks –6.3 points [1] –0.8 points [1]
- At 24 weeks –4.4 points [1] +2.0 points [1]
Key Finding Adjunct this compound showed a moderate improvement in motor symptoms [1]. Levodopa increase did not show sufficient efficacy as assumed in the study design [1].
Safety Profile No notable difference in the incidence of adverse events compared to the levodopa increase group [1]. No notable difference in the incidence of adverse events compared to the this compound add-on group [1].

Detailed Experimental Protocol: The DUEL Study

For research professionals, understanding the methodology is critical for evaluating the data. Here is a detailed breakdown of the trial design from the search results [1].

  • Study Design: Multicenter, randomized, controlled, open-label, parallel-group, interventional, non-inferiority trial.
  • Objective: To determine if adding this compound 25 mg/day is non-inferior to increasing levodopa by 100 mg/day for treating parkinsonism in DLB when levodopa efficacy is insufficient.
  • Participants: Patients aged 50-90 with a diagnosis of probable DLB, parkinsonism, and an MDS-UPDRS Part III score ≥20, who were on a constant dose of levodopa (≤300 mg/day).
  • Intervention: After a 4-week observation period on a stable levodopa dose, patients were randomized 1:1 to the This compound add-on group (25 mg once daily) or the levodopa increase group (dose increased by 100 mg/day). The baseline levodopa dose was maintained in both groups during the 24-week evaluation period.
  • Primary Endpoint: Change from baseline in the MDS-UPDRS Part III total score at 16 and 24 weeks.
  • Key Limitations: The study was open-label (not blinded), and the levodopa increase group did not show the expected level of efficacy, which complicated the final interpretation regarding non-inferiority [1].

Mechanisms of Action

The differing efficacy observed in the study can be understood by the distinct pharmacological profiles of each drug.

  • Levodopa: A dopamine precursor, it is the primary medication used to increase dopamine levels in the brain to manage Parkinson's disease symptoms [2].
  • This compound: An anticonvulsant with multiple proposed mechanisms for its antiparkinsonian effects. It has both dopaminergic and non-dopaminergic actions, including [1] [3]:
    • Facilitation of dopamine synthesis and release.
    • Inhibition of monoamine oxidase B (MAO-B) activity.
    • Blockade of T-type calcium channels.

The diagram below illustrates these pathways.

Proposed Mechanisms of Action for this compound in Parkinsonism cluster_dopaminergic Dopaminergic Mechanisms cluster_nondopaminergic Non-Dopaminergic Mechanisms This compound This compound DA_Release Enhances dopamine release in striatum This compound->DA_Release MAO_B_Inhibition Inhibits MAO-B enzyme (prolongs dopamine activity) This compound->MAO_B_Inhibition Calcium_Block Blocks T-type calcium channels This compound->Calcium_Block Sodium_Block Blocks sodium channels This compound->Sodium_Block Motor_Improvement Improvement in Motor Symptoms DA_Release->Motor_Improvement MAO_B_Inhibition->Motor_Improvement Calcium_Block->Motor_Improvement Sodium_Block->Motor_Improvement

Research Context and Further Evidence

It is important to note that most robust clinical evidence for this compound in parkinsonism comes from studies on Dementia with Lewy Bodies (DLB) and Parkinson's disease in Japanese populations, where the drug is approved for this use [1] [4] [3].

  • Evidence in Parkinson's Disease: A 2024 randomized controlled trial from Egypt also demonstrated that adding this compound 25 mg to levodopa in patients with advanced Parkinson's disease significantly improved motor scores (MDS-UPDRS Part III) compared to a placebo, without exacerbating dyskinesia [5].
  • Comparative Efficacy as an Add-On Therapy: A 2023 network meta-analysis compared different classes of drugs used as adjuvants to levodopa. It found that several monoamine oxidase B inhibitors (MAO-BIs), including this compound, were similarly effective in improving motor scores (UPDRS Part III) compared to levodopa monotherapy [6].

References

zonisamide safety profile versus traditional antiepileptics

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile Comparison

The table below summarizes key efficacy and safety data for Zonisamide and other common anti-seizure medications, based on available clinical studies and meta-analyses.

Medication 50% Responder Rate (RR vs. Placebo) for Drug-Resistant Focal Epilepsy [1] Common Adverse Effects User Rating (out of 10) [2]
This compound RR = 2.40 (CI: 1.76-3.27) Decreased appetite, weight loss, somnolence, fatigue, nausea, kidney stones (1-2%) [3] [4] 5.6
Levetiracetam RR = 2.43 (CI: 1.88-3.15) Somnolence, dizziness, fatigue, behavioral changes [2] [1] 5.7
Topiramate RR = 3.10 (CI: 2.44-3.95) Somnolence, cognitive effects, weight loss [1] Information missing
Oxcarbazepine RR = 3.03 (CI: 2.08-4.40) Dizziness, somnolence, headache, ataxia, diplopia [1] Information missing
Lacosamide RR = 2.22 (CI: 1.47-3.35) Dizziness, headache, nausea, rash [5] [1] Information missing

Mechanisms of Action at a Glance

The following diagram illustrates the primary molecular and cellular targets of this compound, highlighting its multi-mechanistic profile.

zonisamide_mechanisms This compound This compound SodiumChannels Voltage-gated Sodium Channels This compound->SodiumChannels TTypeCalciumChannels T-type Calcium Channels This compound->TTypeCalciumChannels GABA GABAergic System (Allosteric binding, Inhibits reuptake) This compound->GABA Glutamate Glutamatergic System (Inhibits release) This compound->Glutamate CarbonicAnhydrase Carbonic Anhydrase (Weak inhibition) This compound->CarbonicAnhydrase Dopamine Dopamine & Serotonin Metabolism This compound->Dopamine NeuronalFiring Inhibition of Sustained Neuronal Firing SodiumChannels->NeuronalFiring CalciumInflux Reduction of Calcium Influx TTypeCalciumChannels->CalciumInflux Neurotransmission Modulation of Neurotransmission (Enhances inhibition, Reduces excitation) GABA->Neurotransmission Glutamate->Neurotransmission

Experimental Data and Clinical Evidence

1. Adjunctive Therapy in Drug-Resistant Focal Epilepsy

  • Methodology: A 2025 network meta-analysis of 53 Randomized Controlled Trials (RCTs) evaluated the adjunctive use of 17 ASMs. The primary outcome was the 50% responder rate (proportion of patients with ≥50% reduction in seizure frequency) [1].
  • Key Findings: As shown in the table above, this compound was significantly more effective than placebo, with a similar responder rate to Levetiracetam [1].

2. Comparative Efficacy and Safety: Levetiracetam vs. Lacosamide

  • Methodology: A 2025 retrospective study of 82 epilepsy patients compared Levetiracetam and Lacosamide over 24 weeks. Effectiveness measures included seizure frequency, seizure duration, EEG improvement, cognitive function, and quality of life. Safety was assessed via the incidence and severity of adverse reactions [5].
  • Key Findings:
    • Levetiracetam reduced seizure frequency by ~42% and shortened duration by ~35 seconds.
    • Lacosamide reduced seizure frequency by ~39% and shortened duration by ~30 seconds.
    • Both drugs improved cognitive function and quality of life, with Levetiracetam generally well-tolerated [5].

3. This compound's Neurotrophic Effects

  • Methodology: A 2020 in vitro study investigated this compound's effect on neurite outgrowth. Adult rat dorsal root ganglion (DRG) neurons were treated with varying concentrations of this compound (1 μM, 10 μM, 100 μM). Specific pathway inhibitors (PI3K inhibitor LY294002 and MAPK inhibitor U0126) were used to probe the mechanism [6].
  • Key Findings:
    • This compound enhanced neurite outgrowth in a concentration-dependent manner.
    • This effect was significantly attenuated by PI3K and MAPK inhibitors.
    • Immunoblotting confirmed this compound induced phosphorylation of AKT and ERK1/2, key molecules in the PI3K and MAPK pathways [6].

The experimental workflow for this mechanistic study is summarized below:

workflow Start Isolation of adult rat Dorsal Root Ganglion (DRG) neurons Treatment Treatment with this compound (1µM, 10µM, 100µM) Start->Treatment Inhibition Co-treatment with pathway inhibitors: LY294002 (PI3K) or U0126 (MAPK) Treatment->Inhibition Outgrowth Assessment of Neurite Outgrowth Treatment->Outgrowth Analysis Mechanistic Analysis: Immunoblotting for p-AKT & p-ERK1/2 in ND7/23 hybrid cells Treatment->Analysis Inhibition->Outgrowth

Conclusion and Key Takeaways

For researchers and drug development professionals, the data highlights several critical points:

  • Multi-Mechanistic Action: this compound's broad mechanism of action differentiates it from more targeted therapies and may be beneficial in heterogeneous epilepsy syndromes.
  • Comparative Efficacy: In drug-resistant focal epilepsy, this compound demonstrates robust efficacy as an adjunctive therapy, with a 50% responder rate comparable to Levetiracetam and other established ASMs [1].
  • Beyond Seizure Control: Preclinical evidence suggests this compound may have direct neurotrophic properties mediated via PI3K/AKT and MAPK/ERK pathways, which could have implications for its use in neurodegenerative conditions [6].
  • Safety Considerations: The safety profile is characterized by CNS-related and gastrointestinal effects. Its long half-life (~63 hours) is a pharmacokinetic advantage for compliance, though it requires caution in rapid titration [2] [3] [4].

References

Clinical Trial Evidence for Zonisamide in Parkinson's Disease

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus & Design Dosages Key Efficacy Findings on Motor Symptoms Tremor-Specific Findings

| Advanced PD with Motor Fluctuations Randomized, double-blind, placebo-controlled crossover study (2024) [1] [2] | 25 mg/day 50 mg/day | • 25 mg: Significant improvement in total MDS-UPDRS III (primary endpoint), bradykinesia, and functional impact of fluctuations vs. placebo [1]. • 50 mg: No significant improvement in primary motor endpoint vs. placebo [1]. | Significant improvement in tremor vs. placebo (25 mg group) [1]. | | Tremor-Dominant PD Randomized, placebo-controlled, double-blind study (2022) [3] [4] | 25 mg/day | • Primary outcome: No significant difference in % change of UPDRS tremor score vs. placebo [3] [4]. • A positive trend favoring zonisamide was observed [3] [4]. • Best-case analysis (accounting for dropouts) showed significant improvement [3] [4]. | No significant difference in primary tremor analysis; positive trend and significant improvement in best-case analysis [3] [4]. | | Post-hoc Analysis on Wearing-Off Post-hoc analysis of Japanese Phase 2/3 trials [5] | 25 mg/day 50 mg/day | • 50 mg: Significantly reduced daily "OFF" time (hours) and improved disability from dyskinesia without increasing dyskinesia duration [5]. | Information not specified in the abstract. |

Detailed Experimental Protocols from Key Trials

To evaluate the efficacy of this compound, researchers employ rigorous clinical trial designs. Here are the methodologies from two pivotal studies:

  • Trial for Advanced PD (2024) [1] [2]

    • Design: Randomized, double-blind, placebo-controlled, crossover study.
    • Participants: Egyptian patients with advanced PD (Hoehn & Yahr stage ≥2) experiencing at least 2 hours of "OFF" time daily.
    • Intervention: Patients were randomized to receive this compound (25 mg or 50 mg) or placebo for 3 months.
    • Primary Outcome: Change from baseline to 3 months in the MDS-UPDRS Part III score in the "ON" state, which is a comprehensive clinician-rated scale of motor function.
    • Assessment: Patients were evaluated at baseline and after 1 and 3 months using the MDS-UPDRS and other scales. A blinded rater conducted all assessments.
  • Trial for Tremor-Dominant PD (2022) [3] [4]

    • Design: Randomized, placebo-controlled, double-blind study.
    • Participants: PD patients classified as having tremor-dominant PD.
    • Intervention: Patients received either standard treatment plus this compound 25 mg or standard treatment plus a placebo for 12 weeks.
    • Primary Outcome: The percentage change from baseline in the UPDRS tremor score at 12 weeks.
    • Secondary Outcomes: Included changes in total UPDRS score, bradykinesia and rigidity subscores, scores on the Tremor Research Group Essential Tremor Rating Scale (TETRAS), and parameters from accelerometric tremor analysis.
    • Analysis: Data were analyzed on both Intention-to-Treat (ITT) and Per-Protocol principles.

Proposed Mechanisms of Action for Tremor Reduction

This compound's mechanism in Parkinson's disease is multifaceted and distinct from its higher-dose antiepileptic effects. The following diagram illustrates the key pathways involved in its antiparkinsonian and potential tremor-reducing actions.

G Proposed Mechanisms of this compound in Parkinson's Disease This compound This compound MAOB MAO-B Inhibition This compound->MAOB Sodium Sodium Channel Blockade This compound->Sodium Calcium T-type Calcium Channel Blockade This compound->Calcium DA_Metab Modulation of Dopamine Metabolism This compound->DA_Metab Neuroinflam Reduction of Neuroinflammation This compound->Neuroinflam Outcome1 Increased Synaptic Dopamine MAOB->Outcome1 Outcome2 Stabilized Neuronal Membranes Sodium->Outcome2 Outcome3 Reduced Burst Firing in Basal Ganglia Calcium->Outcome3 Outcome4 Enhanced Levodopa Efficacy DA_Metab->Outcome4 Outcome5 Neuroprotection Neuroinflam->Outcome5 Motor_Improvement Improvement in Parkinsonian Tremor & Motor Symptoms Outcome1->Motor_Improvement Outcome2->Outcome3 May Contribute To Outcome3->Motor_Improvement Outcome4->Motor_Improvement

The pathways leading to "Improvement in Parkinsonian Tremor & Motor Symptoms" are supported by the following experimental findings:

  • Dopaminergic Mechanisms: this compound reversibly inhibits monoamine oxidase-B (MAO-B), an enzyme that breaks down dopamine, leading to increased synaptic dopamine levels [6]. It also modulates levodopa-dopamine metabolism in the striatum, potentially enhancing the efficacy of levodopa therapy [6].
  • Non-Dopaminergic Mechanisms: A key proposed mechanism for tremor reduction involves the blocking of T-type calcium channels [6]. In Parkinson's disease, neurons in the basal ganglia can exhibit a burst-firing pattern, which is thought to contribute to tremor. By blocking these channels, this compound may stabilize this abnormal electrical activity [6]. Additionally, it blocks voltage-gated sodium channels, leading to broader neuronal membrane stabilization [7] [6].
  • Neuroprotective & Anti-inflammatory Effects: Preclinical studies indicate that this compound can reduce microglial activation and subsequent neuroinflammation, a key contributor to neurodegeneration in PD. This effect may be mediated through the down-regulation of specific sodium channels (Nav 1.6) in microglia [8].

Interpretation Guide for Researchers

  • Dosage is Critical: The efficacy of this compound in PD is dose-dependent, with 25 mg/day often showing the most consistent benefit for motor symptoms, including tremor, in advanced PD trials [1] [2]. Higher doses used for epilepsy are not typically required.
  • Population Matters: The most robust evidence for tremor improvement comes from studies on advanced PD patients with wearing-off phenomena [1] [5] [2]. Evidence specifically for tremor-dominant PD is promising but less conclusive, suggesting a need for larger confirmatory studies [3] [4].
  • Safety Profile: Across these trials, this compound used as an add-on therapy was generally well-tolerated. The most commonly reported side effect was sedation, with no exacerbation of dyskinesia, which is a significant advantage in managing advanced PD [1] [2].

References

Summary of Zonisamide Population Pharmacokinetic Models

Author: Smolecule Technical Support Team. Date: February 2026

Model Characteristic 2025 PopPK Model (Refractory Epilepsy) [1] [2] 1994 PopPK Analysis (Epileptic Patients) [3]
Structural Model One-compartment with first-order elimination [1] [2] One-compartment with dose-dependent (non-linear) clearance [3]
Clearance (CL/F) 0.761 L/h [1] [2] Not a single value; characterized by Michaelis-Menten parameters [3]
Volume of Distribution (Vd/F) 48.10 L [1] [2] 1.27 L/kg (~41.9 L for a 33kg patient) [3]
Absorption Rate Constant (ka) 0.671 h⁻¹ [1] [2] Not specified [3]

| Between-Patient Variability (BPV) | CL/F: 43.93% Vd/F: 52.06% ka: 91.27% [1] [2] | Not explicitly detailed [3] | | Key Covariate - Drug Interactions | Concomitant Enzyme-Inducing ASDs (EIASDs) increase CL/F, requiring higher doses [1] [2] | Concomitant carbamazepine increases Vmax by 13% [3] | | Key Covariate - Body Size | Not identified as a significant covariate in the final model [1] [2] | Body weight (via a power function of 0.741) significantly influences V and Vmax [3] | | Non-Linear Parameters | Not applicable (linear model) | Vmax: 27.6 mg/day/kg Km: 45.9 μg/mL [3] |


Experimental Protocols and Model Validation

The methodology for the development and validation of the 2025 PopPK model is described below.

1. Data and Software

  • Study Population & Data: The model was developed using 114 plasma concentrations from 64 patients with refractory epilepsy [1] [2].
  • Software & Approach: The analysis employed the nonlinear mixed-effects modelling (NONMEM) approach, which is the industry standard for PopPK analysis [1] [2].

2. Model Development and Validation Workflow The following diagram illustrates the key steps in building and validating the PopPK model.

workflow Start Start: PK Data & Model Objectives BaseModel Base Model Development (One-compartment) Start->BaseModel Covariate Covariate Analysis (EIASDs as key covariate) BaseModel->Covariate FinalModel Final Model Estimation (Parameter & Variability) Covariate->FinalModel Validation Model Validation FinalModel->Validation End Validated PopPK Model Validation->End Bootstrap Bootstrap Resampling Validation->Bootstrap GOF Goodness-of-Fit Plots Validation->GOF VPC Visual Predictive Check (VPC) Validation->VPC

3. Key Experimental Steps

  • Base Model Development: A one-compartment model with first-order elimination was found to best describe the zonisamide pharmacokinetic profile. Between-patient variability was estimated for CL/F, Vd/F, and the absorption rate constant (ka) [1] [2].
  • Covariate Analysis: The analysis identified that the concomitant use of enzyme-inducing antiseizure drugs (EIASDs), modeled as "inducer drug load," was a significant covariate that explains a portion of the between-patient variability in clearance [1] [2].
  • Model Validation: The stability and predictive performance of the final model were rigorously assessed using [1] [2]:
    • Bootstrap Resampling: A technique to evaluate the accuracy and robustness of the parameter estimates.
    • Goodness-of-Fit Plots: Visual inspection (e.g., observed vs. predicted concentrations) to ensure the model adequately describes the data.
    • Visual Predictive Check (VPC): A simulation-based method to verify that the model can reproduce the central trend and variability of the observed data.

Model Structure and Covariate Relationships

The final model structure and the influence of the key covariate (EIASDs) on this compound clearance can be visualized as follows:

Conclusion and Comparative Insights

The available data highlights two distinct pharmacokinetic models for this compound.

  • The 2025 model presents a linear, one-compartment model and identifies concomitant use of enzyme-inducing drugs as the primary factor requiring dose adjustments in adults with refractory epilepsy. Its strength lies in its modern validation using contemporary standards [1] [2].
  • The older 1994 model proposes non-linear (saturable) clearance and identifies body weight and carbamazepine co-therapy as key covariates [3].

The inability to make a direct, multi-model comparison for validation indicates a gap in the current literature. Future work could focus on externally validating these models (particularly the 2025 model) against independent patient datasets or conducting a prospective study to compare their predictive performance head-to-head.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White needles from ethyl acetate

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

212.02556330 g/mol

Monoisotopic Mass

212.02556330 g/mol

Boiling Point

457.2±47.0 °C at 760 mmHg

Heavy Atom Count

14

Taste

Tasteless

LogP

0.5
log Kow = 0.36 /Estimated/
0.5

Odor

Odorless

Application

Zonisamide has been used in the treatment in Epilepsy & Parkinson's disease & Tardive dyskinesia & Obesity & Migraines & Bipolar depression.

Appearance

Solid powder

Melting Point

161-163 °C
160-163 °C
161 - 163 °C

UNII

459384H98V

Drug Indication

Zonisamide capsules are indicated as adjunctive therapy in the treatment of partial seizures in adults with epilepsy. Zonisamide oral suspension is indicated as adjunctive therapy for the treatment of partial-onset seizures in adults and pediatric patients 16 years of age and older.
FDA Label
Monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged 6 years and above.
Zonegran is indicated as: monotherapy in the treatment of partial seizures, with or without secondary generalisation, in adults with newly diagnosed epilepsy; adjunctive therapy in the treatment of partial seizures, with or without secondary generalisation, in adults, adolescents, and children aged six years and above.

Livertox Summary

Zonisamide is a new generation anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Zonisamide has not been associated with elevations in serum aminotransferase levels and clinically apparent drug induced liver disease has been reported with its use but is very rare.

Drug Classes

Anticonvulsants

Therapeutic Uses

Anticonvulsant
Zonisamide is indicated for adjunctive therapy use in the treatment of partial seizures in adults with epilepsy. /Included in US product labeling/

Pharmacology

Zonisamide is a sulfonamide and therefore unrelated to other seizure medications. The mechanism is not know but it may block sodium and calcium channels. Blocking of these channels may prevent neuronal hypersynchronization. Sonisamide has also been found to potentiate dopaminergic and serotonergic neurotransmission but does not appear to potentiate syanptic activity by GABA (gamma amino butyric acid).
Zonisamide is a sulfonamide derivative with an anticonvulsant property. The exact mechanism of action remains to be elucidated. Zonisamide appears to block sodium and calcium channels, thereby stabilizing neuronal membranes and suppressing neuronal hyper-synchronization. Although zonisamide shows affinity for the gamma-aminobutyric acid (GABA)/benzodiazepine receptor ionophore complex, it does not potentiate the synaptic activity of GABA. In addition, this agent also facilitates both dopaminergic and serotonergic neurotransmission.

MeSH Pharmacological Classification

Anticonvulsants

ATC Code

N03AX15
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX15 - Zonisamide

Mechanism of Action

The mechanism of action by which zonisamide controls seizures has not been fully established. However, its antiepileptic properties may be due to its effects on sodium and calcium channels. Zonisamide blocks sodium channels and reduces voltage-dependent, transient inward currents, stabilizing neuronal membranes and suppressing neuronal hypersynchronization. It affects T-type calcium currents, but has no effect on L-type calcium currents. Zonisamide suppresses synaptically-driven electrical activity by altering the synthesis, release, and degradation of neurotransmitters, such as glutamate, gamma-aminobutyric acid (GABA), dopamine, serotonin (5-hydroxytryptamine [5-HT]), and acetylcholine. Furthermore, it binds to the GABA/benzodiazepine receptor ionophore complex without producing changes in chloride flux. _In vitro_ studies have suggested that zonisamide does not affect postsynaptic GABA or glutamate responses, nor the neuronal or glial uptake of [3H]-GABA.
The exact method by which zonisamide exerts its anticonvulsant effect is unknown. Some in vitro studies suggest a blockade of sodium channels, with consequent stabilization of neuronal membranes and suppression of neuronal hypersynchronization, whereas other in vitro studies have shown zonisamide to suppress synaptically-driven electrical activity without affecting postsynaptic GABA or glutamate responses. It appears then, that zonisamide dose not potentiate the synaptic activity of GABA. Zonisamide also serves as a weak inhibitor of carbonic anhydrase.
Epileptiform discharges and behavioral seizures may be the consequences of excess excitation associated with the neurotransmitter glutamate, or from inadequate inhibitory effects associated with gamma-aminobutyric acid (GABA). Synaptic effects of these neurotransmitters are terminated by the action of transporter proteins that remove amino acids from the synaptic cleft. Excitation initiated by the synaptic release of glutamate is attenuated by the action of glial transporters glutamate-aspartate transporter (GLAST) and glutamate transporter-1 (GLT-1), and the neuronal transporter excitatory amino-acid carrier-1 (EAAC-1). GABA is removed from synaptic regions by the action of the transporters proteins GABA transporter-1 (GAT-1) and GABA transporter-3 (GAT-3). Albino rats with chronic, spontaneous recurrent seizures induced by the amygdalar injection of eCl3 were treated for 14 days with zonisamide (ZNS) (40 mg/kg, ip). Control animals underwent saline injection into the same amygdalar regions. Treatment control for both groups of intracerebrally injected animals was ip injection of equal volumes of saline. Western blotting was used to measure the quantity of glutamate and GABA transporters in hippocampus and frontal cortex. ZNS caused increase in the quantity of EAAC-1 protein in hippocampus and cortex and down regulation of the GABA transporter GAT-1. These changes occurred in both experimental and ZNS treated control animals. These data show that the molecular effect of ZNS, with up-regulation of EAAC-1 and decreased production of GABA transporters, should result in increased tissue and synaptic concentrations of GABA.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-T [HSA:8911 8912 8913] [KO:K04856 K04855 K04854]

Vapor Pressure

3.3X10-6 mm Hg at 25 °C /Estimated/

Other CAS

68291-97-4

Absorption Distribution and Excretion

Between 200 and 400 mg, zonisamide follows a dose-proportional pharmacokinetic profile. At concentrations higher than 800 mg, the Cmax and AUC increase in a disproportional manner, possibly due to zonisamide binding red blood cells. In healthy volunteers given 200 to 400 mg of zonisamide orally, peak plasma concentrations (Cmax) range between 2 and 5 µg/mL and are reached within 2–6 hours (Tmax). In healthy volunteers given 100 mg of zonisamide oral suspension, the Tmax ranged from 0.5 to 5 hours. Zonisamide has a high oral bioavailability (95%). The Tmax of zonisamide was delayed by food intake (4-6 hours); however, food has no effect on its bioavailability. Steady state is achieved 14 days after a stable dose is reached.
Zonisamide is mainly excreted as the parent drug and the glucuronide of a metabolite. Urine is the main route of zonisamide excretion, and only a small portion of this drug is excreted in feces. Following multiple doses of radiolabeled zonisamide, 62% of the dose was recovered in the urine, and 3% in feces by day 10. Of the excreted dose of zonisamide, 35% was recovered unchanged, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2–sulfamoylacetylphenol (SMAP).
Following a 400 mg oral dose, zonisamide has an apparent volume of distribution (V/F) of 1.45 L/kg.
In patients not taking enzyme-inducing antiepilepsy drugs (AEDs), the plasma clearance of oral zonisamide is approximately 0.30-0.35 mL/min/kg. In patients treated with AEDs, this value increases to 0.5 mL/min/kg. Renal clearance is approximately 3.5 mL/min after a single-dose of zonisamide. In red blood cells, the clearance of an oral dose of zonisamide is 2 mL/min.
Elimination: Renal: 62%, Fecal: 3%. Plasma clearance of zonisamide is approximately 0.30 to 0.35 mL/min/kg in patients not receiving concomitant therapy with enzyme-inducing anticonvulsants. Zonisamide clearance is increased to 0.5 mL/min/kg in patients concurrently receiving enzyme-inducing anticonvulsant medications.
In patients with creatinine clearance <20 mL/min, the area under the concentration-time curve (AUC) for zonisamide is increased by 35%.
Zonisamide is distributed to breast milk, cerebrospinal fluid, and erythrocytes. Concentration in erythrocytes is approximately 8 times higher than in plasma and the milk-to-plasma ratio is 0.93. The concentration of zonisamide in cerebrospinal fluid is approximately 76% of the concentration found in plasma.
Following a 200-400 mg oral zonisamide dose, peak plasma concentrations (range: 2-5 ug/mL) in normal volunteers occur within 2-6 hours. In the presence of food, the time to maximum concentration is delayed, occurring at 4-6 hours, but food has no effect on the bioavailability of zonisamide. Zonisamide extensively binds to erythrocytes, resulting in an eight-fold higher concentration of zonisamide in red blood cells (RBC) than in plasma. The pharmacokinetics of zonisamide are dose proportional in the range of 200-400 mg, but the Cmax and AUC increase disproportionately at 800 mg, perhaps due to saturable binding of zonisamide to RBC. Once a stable dose is reached, steady state is achieved within 14 days. ...The apparent volume of distribution (V/F) of zonisamide is about 1.45 L/kg following a 400 mg oral dose. Zonisamide, at concentrations of 1.0-7.0 ug/mL, is approximately 40% bound to human plasma proteins. Protein binding of zonisamide is unaffected in the presence of therapeutic concentrations of phenytoin, phenobarbital or carbamazepine.
Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of 2-sulfamoylacetyl phenol (SMAP)

Metabolism Metabolites

Zonisamide metabolites are generated mainly by principally reductive and conjugative mechanisms. Oxidation reactions play a minor role in the metabolism of zonisamide. Zonisamide is metabolized by N-acetyl-transferases to form N-acetyl zonisamide and reduced to form the open ring metabolite, 2–sulfamoylacetylphenol (SMAP). The reduction of zonisamide to SMAP is mediated by CYP3A4. Zonisamide does not induce liver enzymes or its own metabolism.
... Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. ... Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). Of the excreted dose, 35% was recovered as zonisamide, 15% as N-acetyl zonisamide, and 50% as the glucuronide of SMAP. Reduction of zonisamide to SMAP is mediated by cytochrome p450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.
Zonisamide undergoes acetylation to form N-acetyl zonisamide and reduction to form the open ring metabolite, 2-sulfamoylacetyl phenol (SMAP). ... Reduction of zonisamide to SMAP is mediated by cytochrome P450 isozyme 3A4 (CYP3A4). Zonisamide does not induce its own metabolism.
Primarily hepatic through cytochrome P450 isoenzyme 3A4 (CYP3A4). Undergoes acetylation and reduction, forming N-acetyl zonisamide, and the open-ring metabolite 2–sulfamoylacetyl phenol, respectively. Route of Elimination: Zonisamide is excreted primarily in urine as parent drug and as the glucuronide of a metabolite. Half Life: 63 hours

Wikipedia

Zonisamide
Omigapil

FDA Medication Guides

Zonegran
Zonisamide
CAPSULE;ORAL
CONCORDIA
04/13/2020
Zonisade
SUSPENSION;ORAL
AZURITY
07/15/2022

Drug Warnings

Zonisamide (ZNS)-induced behavior disorders are reported in a 1-year-old girl and a 3-year-old boy. Both patients, who had no previous developmental or mental problems, displayed secondarily generalized motor seizures. Serum concentrations of ZNS were not high, 8.8 and 12.3 micrograms/ml (effective range 10-30 micrograms/ml) respectively. Although many cases of ZNS-related psychotic reactions and/or behavior disorders have been reported, all affected patients had complex partial seizures (CPS) and had received combination therapy with phenytoin (PHT). Thus, whether the disorders were induced only by ZNS, by an interaction between ZNS and PHT, or by CPS could not be determined. In the children reported, however, ZNS clearly induced behavior disorders at plasma ZNS levels within or even below the therapeutic range.
Oligohidrosis and Hyperthermia in Pediatric Patients: Oligohidrosis, sometimes resulting in heat stroke and hospitalization, is seen in association with zonisamide in pediatric patients. ... Decreased sweating and an elevation in body temperature above normal characterized these cases. Many cases were reported after exposure to elevated environmental temperatures. Heat stroke, requiring hospitalization, was diagnosed in some cases. There have been no reported deaths. Pediatric patients appear to be at an increased risk for zonisamide-associated oligohidrosis and hyperthermia. Patients, especially pediatric patients, treated with Zonegran should be monitored closely for evidence of decreased sweating and increased body temperature, especially in warm or hot weather. Caution should be used when zonisamide is prescribed with other drugs that predispose patients to heat-related disorders; these drugs include, but are not limited to, carbonic anhydrase inhibitors and drugs with anticholinergic activity.
Fatalities resulting from severe reactions, including Stevens-Johnson syndrome and toxic epidermal necrolysis, have occurred following use of zonisamide. Use of sulfonamides also rarely has caused fatalities resulting from fulminant hepatic necrosis, agranulocytosis, aplastic anemia, and other blood dyscrasias, regardless of the route of administration. Zonisamide should be discontinued immediately if signs or symptoms of hypersensitivity occur. Discontinuance of zonisamide should be considered whenever a patient receiving zonisamide develops unexplained rash; if the drug is not discontinued, the patient should be observed frequently.
During the premarketing development of zonisamide, 9 sudden and unexplained deaths were reported among a cohort of 991 patients with epilepsy receiving adjunctive therapy with the drug (7.7 deaths per 1000 patient-years). Although the rate of these deaths exceeds that expected to occur in a healthy (nonepileptic) population, this rate was similar to that occurring in patients with refractory epilepsy not receiving zonisamide.
For more Drug Warnings (Complete) data for ZONISAMIDE (22 total), please visit the HSDB record page.

Biological Half Life

In plasma, the elimination half-life of zonisamide is approximately 63 hours. In red blood cells, it is approximately 105 hours.
Elimination /half-life/ in plasma: 63 hours; Elimination /half-life/ in erythrocytes: 105 hours.

Use Classification

Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

The reaction of 3-bromomethyl-1,2-benzisoxazole with sodium sulfite in methanol/water gives sodium 1,2-benzisoxazole-3-methanesulfonate, which is converted into 1,2-benzisoxazole-3-methanesulfonyl chloride. Treatment with NH3 gives zonisamide.

General Manufacturing Information

Preparation: H. Uno et al., JP Kokai 78 77057; eidem, US 4172896 (1978, 1979 both to Dainippon)
Information available in 2004 indicated that Zonisamide was used in the manufacture of pharmaceutical preparations in the following countries: Japan, USA (1,2)

Clinical Laboratory Methods

HPLC determination in serum.

Interactions

Additive sedation effects may occur /when other CNS depression-producing medications are used with zonisamide/.
Effects of Zonegran on the pharmacokinetics of other antiepilepsy drugs (AEDs): Zonisamide had no appreciable effect on the steady state plasma concentrations of phenytoin, carbamazepine, or valproate during clinical trials. Zonisamide did not inhibit mixed-function liver oxidase enzymes (cytochrome P450), as measured in human liver microsomal preparations, in vitro.
Interaction with cimetidine: Zonisamide single dose pharmacokinetic parameters were not affected by cimetidine (300 mg four times a day for 12 days).
Concurrent administration of CYP3A4-inducing or inhibiting medications with zonisamide has altered serum concentrations and half-life values. Zonisamide serum half-life values are decreased to 27 hours in the presence of phenytoin, to 38 hours in the presence of either carbamazepine or phenobarbital, and to 46 hours when administered concomitantly with valproate.
These drugs /anticholinergics or carbonic anhydrase inhibitors/ predispose patients to heat-related disorders; caution should be used when administered concurrently with zonisamide.

Dates

Last modified: 08-15-2023
Murata M, Horiuchi E, Kanazawa I: Zonisamide has beneficial effects on Parkinson's disease patients. Neurosci Res. 2001 Dec;41(4):397-9. [PMID:11755227]
Gadde KM, Franciscy DM, Wagner HR 2nd, Krishnan KR: Zonisamide for weight loss in obese adults: a randomized controlled trial. JAMA. 2003 Apr 9;289(14):1820-5. [PMID:12684361]
Hasegawa H: Utilization of zonisamide in patients with chronic pain or epilepsy refractory to other treatments: a retrospective, open label, uncontrolled study in a VA hospital. Curr Med Res Opin. 2004 May;20(5):577-80. [PMID:15140322]
Leppik IE: Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure. 2004 Dec;13 Suppl 1:S5-9; discussion S10. [PMID:15511691]
Ueda Y, Doi T, Tokumaru J, Willmore LJ: Effect of zonisamide on molecular regulation of glutamate and GABA transporter proteins during epileptogenesis in rats with hippocampal seizures. Brain Res Mol Brain Res. 2003 Aug 19;116(1-2):1-6. [PMID:12941455]
Farooq MU, Moore PW, Bhatt A, Aburashed R, Kassab MY: Therapeutic role of zonisamide in neuropsychiatric disorders. Mini Rev Med Chem. 2008 Sep;8(10):968-75. [PMID:18782051]
Schulze-Bonhage A: Zonisamide in the treatment of epilepsy. Expert Opin Pharmacother. 2010 Jan;11(1):115-26. doi: 10.1517/14656560903468728. [PMID:20001433]
Kothare SV, Kaleyias J: Zonisamide: review of pharmacology, clinical efficacy, tolerability, and safety. Expert Opin Drug Metab Toxicol. 2008 Apr;4(4):493-506. doi: 10.1517/17425255.4.4.493 . [PMID:18433351]
Peters DH, Sorkin EM: Zonisamide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in epilepsy. Drugs. 1993 May;45(5):760-87. [PMID:7686468]
Sobieszek G, Borowicz KK, Kimber-Trojnar Z, Malek R, Piskorska B, Czuczwar SJ: Zonisamide: a new antiepileptic drug. Pol J Pharmacol. 2003 Sep-Oct;55(5):683-9. [PMID:14704463]

Explore Compound Types